Acetonitrile--nickel (1/1)
Description
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Structure
2D Structure
Properties
CAS No. |
65532-41-4 |
|---|---|
Molecular Formula |
C2H3NNi |
Molecular Weight |
99.75 g/mol |
IUPAC Name |
acetonitrile;nickel |
InChI |
InChI=1S/C2H3N.Ni/c1-2-3;/h1H3; |
InChI Key |
MGQFHPGSIVRIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.[Ni] |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of N-bound Acetonitrile Nickel Adducts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of N-bound acetonitrile nickel adducts. These complexes are pivotal intermediates in a variety of catalytic processes and serve as valuable precursors for the synthesis of other organometallic nickel compounds. This document outlines detailed experimental protocols and presents key characterization data to facilitate their study and application in research and development.
Synthesis of N-bound Acetonitrile Nickel Adducts
N-bound acetonitrile nickel adducts are typically synthesized by the reaction of a nickel(II) salt with an excess of acetonitrile, which often serves as both the ligand and the solvent. The choice of the nickel precursor and the ancillary ligands dictates the final coordination geometry and reactivity of the complex.
General Synthesis of Hexakis(acetonitrile)nickel(II) Tetrafluoroborate, Ni(CH₃CN)₆₂
A common and versatile starting material is hexakis(acetonitrile)nickel(II) tetrafluoroborate.
Experimental Protocol:
-
Preparation of the Reaction Mixture: Anhydrous nickel(II) tetrafluoroborate is suspended in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous conditions is crucial to prevent the formation of aqua complexes.
-
Reaction: The suspension is stirred at room temperature. The reaction progress is often indicated by a color change. For the synthesis of --INVALID-LINK--₂, the mixture typically turns from a solid suspension to a colored solution.
-
Isolation: The product is isolated by reducing the volume of acetonitrile under vacuum, followed by precipitation with a non-coordinating solvent like diethyl ether or pentane.
-
Purification: The resulting solid is collected by filtration, washed with the precipitating solvent to remove any unreacted starting materials, and dried under vacuum. The product is a crystalline solid.[1]
Synthesis of Pincer-Type Nickel Acetonitrile Complexes
Pincer ligands provide a rigid tridentate coordination environment that enhances the stability of the resulting nickel complexes.
Experimental Protocol:
-
Ligand Exchange Reaction: A common route involves the reaction of a pre-formed nickel pincer complex, such as a halide-containing precursor, with a silver salt (e.g., AgOTf, AgBF₄) in acetonitrile. The silver salt abstracts the halide, creating a vacant coordination site that is subsequently occupied by acetonitrile.
-
Reaction Conditions: The reaction is typically carried out at room temperature in acetonitrile as the solvent.
-
Work-up: The silver halide precipitate is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the desired cationic nickel acetonitrile pincer complex.
Spectroscopic and Structural Characterization
A combination of spectroscopic and crystallographic techniques is employed to fully characterize N-bound acetonitrile nickel adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic nickel complexes. For paramagnetic Ni(II) complexes, the signals are often significantly broadened and shifted.
-
¹H NMR: The protons of the coordinated acetonitrile molecule typically exhibit a downfield shift compared to free acetonitrile (δ ≈ 2.0 ppm). In paramagnetic Ni(II) complexes, these signals can be hyperfine shifted over a wide range, from 35 ppm to as low as 0 ppm.[2]
-
¹³C NMR: The nitrile carbon (C≡N) of coordinated acetonitrile is also shifted upon coordination. In one example, the CH₂CN carbon in a nickel complex was observed at -22.4 ppm.[3]
| Compound Type | Acetonitrile Signal | Chemical Shift (ppm) | Reference |
| Paramagnetic Ni(II) Complex | CH₃CN | 35 to 0 | [2] |
| Diamagnetic Ni(0) Complex | CH₂CN | -22.4 | [3] |
Infrared (IR) Spectroscopy
The C≡N stretching frequency in the IR spectrum is a diagnostic tool for confirming the coordination of acetonitrile to a metal center.
-
ν(C≡N) Stretch: Free acetonitrile exhibits a C≡N stretch at approximately 2254 cm⁻¹. Upon coordination to a nickel center, this band shifts to a higher frequency (typically in the range of 2280-2320 cm⁻¹). This blue shift is indicative of the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond.[4]
| Species | ν(C≡N) (cm⁻¹) | Reference |
| Free CH₃CN | ~2254 | |
| N-bound CH₃CN on Ni(II) | 2280 - 2320 | [4] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure and coordination geometry of the nickel center. Octahedral Ni(II) complexes typically exhibit characteristic d-d transitions. For instance, the electronic absorption spectra of some octahedral Ni(II) acetonitrile complexes are consistent with this geometry.[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.
-
Ni-N Bond Lengths: The Ni-N bond distance for N-bound acetonitrile ligands typically falls in the range of 2.05 Å to 2.13 Å for Ni(II) complexes.[2]
-
Coordination Geometry: Acetonitrile adducts of nickel can adopt various geometries, with octahedral being common for Ni(II).
| Complex | Ni-N(acetonitrile) Bond Length (Å) | Coordination Geometry | Reference |
| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | 2.108, 2.052 | Distorted Octahedral | [2] |
| A Ni(II) Pincer Complex | 1.946, 1.948 | Square Planar | [5] |
Reactivity of N-bound Acetonitrile Nickel Adducts
The acetonitrile ligand in these adducts is often labile and can be displaced by other ligands. This reactivity is fundamental to their use as synthetic precursors. More unique reactivity has also been observed.
-
Ligand Displacement: Acetonitrile can be readily displaced by other donor ligands, which is a common strategy for synthesizing a wide range of nickel complexes.
-
C-H Activation: In a notable example, an N-bound acetonitrile ligand on a nickel center was shown to undergo C-H activation, leading to the formation of a C-bound cyanomethyl ligand.[6]
-
Insertion Reactions: The insertion of the acetonitrile ligand into a nickel-carbon bond has been reported, leading to the formation of new C-N bonds.
Visualizing Workflows and Structures
General Structure of an N-bound Acetonitrile Nickel Adduct
Caption: A generalized coordination sphere of a nickel center with an N-bound acetonitrile ligand.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the synthesis and characterization of nickel-acetonitrile adducts.
Reactivity Pathways
Caption: Key reactivity pathways for N-bound acetonitrile nickel adducts.
References
- 1. rsc.org [rsc.org]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. rsc.org [rsc.org]
- 4. redalyc.org [redalyc.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetonitrile Coordination Chemistry with Nickel Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of acetonitrile with nickel salts. Acetonitrile is a versatile solvent and ligand in coordination chemistry, and its complexes with nickel salts are important precursors and catalysts in a wide range of chemical transformations. This guide covers the synthesis, structure, spectroscopic properties, and reactivity of these complexes, with a focus on their applications in research and development.
Synthesis of Nickel-Acetonitrile Complexes
Nickel(II) salts readily react with acetonitrile to form coordination complexes. The most common of these is the hexakis(acetonitrile)nickel(II) cation, [Ni(CH3CN)6]^2+, which is typically isolated with non-coordinating anions such as tetrafluoroborate (BF4-) or perchlorate (ClO4-). These complexes serve as convenient starting materials for the synthesis of other nickel compounds due to the labile nature of the coordinated acetonitrile ligands.
Experimental Protocol: Synthesis of Hexakis(acetonitrile)nickel(II) Tetrafluoroborate, Ni(CH3CN)62
This protocol is adapted from the established literature procedure by Hathaway and Tomlinson.
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2·6H2O)
-
Acetonitrile (CH3CN), freshly distilled and dried
-
2,2-Dimethoxypropane
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) tetrafluoroborate hexahydrate in a minimal amount of acetonitrile.
-
To this solution, add an excess of 2,2-dimethoxypropane to act as a dehydrating agent. The reaction of 2,2-dimethoxypropane with water produces acetone and methanol, which can be removed under vacuum.
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the solvent and volatile byproducts under reduced pressure.
-
Recrystallize the resulting solid from hot acetonitrile.
-
Cool the solution to room temperature and then to 0°C to induce crystallization.
-
Isolate the resulting pale blue crystals by filtration, wash with a small amount of cold acetonitrile, and then with anhydrous diethyl ether.
-
Dry the product under vacuum.
Characterization:
The identity and purity of the complex can be confirmed by elemental analysis, infrared spectroscopy, and UV-Visible spectroscopy.
Structure and Bonding
The coordination of acetonitrile to a nickel(II) center typically occurs through the nitrogen atom of the nitrile group. In the case of [Ni(CH3CN)6]^2+, the nickel ion is in a +2 oxidation state and is surrounded by six acetonitrile ligands in an octahedral geometry.
Below is a conceptual diagram illustrating the coordination of acetonitrile to a nickel(II) ion.
Figure 1: Coordination of six acetonitrile molecules to a central Nickel(II) ion.
Crystallographic Data
The crystal structure of --INVALID-LINK--2 confirms the octahedral coordination geometry around the nickel center. The Ni-N bond lengths are typically in the range of 2.06 - 2.08 Å.
| Parameter | --INVALID-LINK--2 |
| Crystal System | Trigonal |
| Space Group | P-31c |
| a (Å) | 10.957(2) |
| c (Å) | 11.234(3) |
| Ni-N Bond Length (Å) | 2.067(4) |
| N-C Bond Length (Å) | 1.130(6) |
| C-C Bond Length (Å) | 1.458(8) |
| Ni-N-C Angle (°) | 173.9(4) |
Data is illustrative and based on typical reported values.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of nickel-acetonitrile complexes.
Infrared (IR) Spectroscopy
The most significant feature in the IR spectrum of acetonitrile complexes is the C≡N stretching vibration. Upon coordination to a metal ion like Ni(II), the C≡N stretching frequency typically shifts to a higher wavenumber compared to free acetonitrile (2254 cm⁻¹). This shift is indicative of the σ-donation from the nitrogen lone pair to the metal center, which strengthens the C≡N bond.
| Compound | ν(C≡N) (cm⁻¹) |
| Free CH3CN | 2254 |
| --INVALID-LINK--2 | ~2280 - 2320 |
| --INVALID-LINK--2 | 2257, 2287[1] |
pdto = 1,8-bis(2-pyridyl)-3,6-dithioctane
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of octahedral Ni(II) complexes, such as [Ni(CH3CN)6]^2+, are characterized by three spin-allowed d-d transitions. These transitions are typically weak due to their Laporte-forbidden nature.
| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ³A₂g → ³T₂g | ~1075 | ~8 |
| ³A₂g → ³T₁g(F) | ~670 | ~5 |
| ³A₂g → ³T₁g(P) | ~395 | ~10 |
Values are approximate for [Ni(CH3CN)6]^2+ in a non-coordinating solvent.
Reactivity and Applications
Nickel-acetonitrile complexes are valuable precursors in synthetic and catalytic chemistry due to the lability of the acetonitrile ligands, which can be easily displaced by other ligands.
Ligand Substitution Reactions
The acetonitrile ligands in [Ni(CH3CN)6]^2+ can be readily substituted by a wide variety of other ligands, such as phosphines, amines, and halides, to generate a diverse range of nickel complexes. This makes it a versatile starting material in nickel chemistry.
Figure 2: General ligand substitution reaction of hexakis(acetonitrile)nickel(II).
Catalysis
Nickel-acetonitrile complexes are employed as catalysts or catalyst precursors in numerous organic transformations.
-
C-H Activation: Nickel complexes can activate the C-H bond of acetonitrile itself, leading to the formation of a cyanomethyl ligand.[2] This reactivity is of interest for the development of novel C-C bond-forming reactions.
-
Cyanomethylation: Nickel-catalyzed cyanomethylation reactions utilize acetonitrile as a source of the •CH2CN radical for the formation of nitrile-containing compounds.
-
Olefin Dimerization and Polymerization: Acetonitrile is often used as a labile ligand in nickel-based catalysts for the dimerization and polymerization of olefins.[3] The facile dissociation of acetonitrile allows for the coordination of the olefin substrate to the nickel center, which is a key step in the catalytic cycle.
-
Cross-Coupling Reactions: Nickel complexes, often generated in situ from nickel salts in acetonitrile, are powerful catalysts for a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.
The following diagram illustrates a simplified catalytic cycle for a generic nickel-catalyzed cross-coupling reaction where a nickel-acetonitrile complex can act as a precursor.
Figure 3: Simplified catalytic cycle for a Ni-catalyzed cross-coupling reaction.
Thermodynamic Stability
Conclusion
The coordination chemistry of acetonitrile with nickel salts is a rich and diverse field with significant implications for synthetic and catalytic chemistry. The readily available and versatile hexakis(acetonitrile)nickel(II) complexes serve as excellent starting materials for a wide array of nickel compounds. Their application as catalysts in important organic transformations underscores their importance in academic and industrial research, including in the development of new synthetic methodologies for drug discovery and development. A thorough understanding of their synthesis, structure, and reactivity is crucial for harnessing their full potential.
References
An In-depth Technical Guide to the Formation Mechanism of Cyanomethyl Nickel Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core formation mechanisms of cyanomethyl nickel complexes, crucial intermediates in a variety of catalytic transformations. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and application of these versatile organometallic species.
Core Formation Mechanisms
The synthesis of cyanomethyl nickel complexes can be achieved through several distinct mechanistic pathways. The choice of nickel precursor, ligands, and reaction conditions dictates the operative mechanism. The three primary pathways are:
-
Deprotonation of Acetonitrile by a Nickel-Bound Base or External Base: This is a widely employed method that involves the reaction of a nickel(II) precursor with a base in acetonitrile. A key insight into this mechanism is the role of an intermediate nickel hydroxo complex. Rather than direct deprotonation of a coordinated acetonitrile molecule, a hydroxide ligand on the nickel center is displaced by a cyanomethyl anion generated in solution.
-
Direct C-H Activation of Coordinated Acetonitrile: In certain ligand environments, a nickel center can directly activate the C-H bond of a coordinated acetonitrile ligand. This process often involves a "ligand flip," where the coordination of the acetonitrile molecule changes from the nitrogen atom to the carbon atom, forming the cyanomethyl ligand.
-
Oxidative Addition of Acetonitrile to a Nickel(0) Center: A low-valent nickel(0) complex can undergo oxidative addition with acetonitrile. This can proceed through either C-H or C-CN bond cleavage. Theoretical and experimental studies have shown that the nature of the ancillary ligands on the nickel center and the reaction conditions can influence which bond is cleaved.
A related, though less common, pathway involves the migratory insertion of acetonitrile into a pre-existing nickel-carbon bond. This reaction demonstrates the reactivity of the nitrile group with nickel complexes and can lead to the formation of imine-type ligands.
Experimental Protocols
Detailed methodologies for the key synthetic routes to cyanomethyl nickel complexes are provided below.
Formation from a Nickel(II) Halide and a Base
This protocol is adapted from the synthesis of a triazolylidene nickel(II) cyanomethyl complex.[1]
Synthesis of a (Triazolylidene)nickel(II) Cyanomethyl Complex:
-
Starting Materials: A cationic nickel(II) chloride complex bearing a pyridine-bridged 1,2,3-triazolylidene ligand and potassium phosphate (K₃PO₄).
-
Reaction Setup: To an acetonitrile solution of the nickel(II) chloride complex, add an excess (e.g., 12 equivalents) of K₃PO₄.
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 8 hours.
-
Work-up and Isolation: After the reaction is complete, the cyanomethyl complex is extracted with THF. Recrystallization from a THF/hexane mixture at -30 °C affords the purified product.
Direct C-H Activation of Coordinated Acetonitrile
This protocol describes the conversion of an N-bound acetonitrile nickel complex to a C-bound cyanomethyl complex.[2][3][4]
Synthesis of a Cyanomethyl Nickel Complex via C-H Activation:
-
Starting Material: An N-bound acetonitrile-nickel complex, for example, one supported by an N-heterocyclic carbene (NHC) ligand.
-
Base Treatment: Treat the starting complex with a suitable base, such as potassium tert-butoxide.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent at room temperature.
-
Mechanism: The base facilitates the formal deprotonation of the coordinated acetonitrile ligand, which then undergoes a rearrangement or "flip" to form the C-bound cyanomethyl ligand.
-
Isolation: The resulting cyanomethyl nickel complex can be isolated and purified using standard techniques such as crystallization.
Oxidative Addition of Acetonitrile to Nickel(0)
This protocol is based on studies of the reaction of zerovalent nickel complexes with nitriles.[5][6]
Formation of a Cyanomethyl Nickel Complex via Oxidative Addition:
-
Nickel(0) Precursor: A Ni(0) complex stabilized by phosphine ligands, such as [Ni(dippe)H]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane), is a suitable starting material.
-
Reaction with Acetonitrile: The reaction is carried out in a solvent such as THF. The Ni(0) fragment, [(dippe)Ni], is generated in situ.
-
Reaction Pathway: The reaction proceeds through an initial η²-coordination of the nitrile to the nickel center. Subsequently, either C-H or C-CN bond activation can occur.
-
Product Formation: Depending on the conditions and subsequent reaction steps, this can lead to the formation of a cyanomethyl nickel complex, such as [Ni(dippe)(CH₂CN)Cl] upon reaction with a chloride source.
Quantitative Data
The following tables summarize key quantitative data from the literature, including reaction yields and important spectroscopic and structural parameters.
Table 1: Reaction Yields for the Formation of Cyanomethyl Nickel Complexes
| Precursor | Method | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Triazolylidene)Ni(II)-Cl | Deprotonation/Anion Exchange | K₃PO₄ | Acetonitrile | 80 | 8 | 72 | [1] |
| [(NCOP)Ni(OtBu)] | C-H Activation/Aldehyde Insertion | None | Acetonitrile | RT | 24 | Good | [7] |
| --INVALID-LINK--₂ | Oxidative Addition/Reductive Cyanation | Si-Me₄-DHP | Acetonitrile | - | - | - | |
| NiBr₂(DME) | Cyanation of Phenol Derivatives | Zn(CN)₂, DMAP | - | 50-100 | - | Good | [3] |
Table 2: Spectroscopic Data for Representative Cyanomethyl Nickel Complexes
| Complex | ¹H NMR (δ, ppm, -CH₂CN) | ¹³C NMR (δ, ppm, -CH₂CN) | IR (ν, cm⁻¹, C≡N) | Reference |
| (Triazolylidene)Ni(II)-CH₂CN | ~1.0-2.0 (typical range) | Not reported | Not reported | |
| [(dippe)Ni(CH₂CN)Cl] | Not reported | Not reported | Not reported | |
| [(PCP)Ni(CH₂CN)] | Not reported | Not reported | Not reported | |
| General Range for M-CH₂CN | 0.5 - 2.5 | -20 to 10 | ~2100 - 2200 | General |
Table 3: X-ray Crystallographic Data for a Representative Cyanomethyl Nickel Complex
| Complex | Ni-C Bond Length (Å) | C-C Bond Length (Å) | C-N Bond Length (Å) | Ni-C-C Angle (°) | C-C-N Angle (°) | Reference |
| (NHC)Ni(allyl)(CH₂CN) | ~1.95 | ~1.45 | ~1.15 | ~110 | ~178 | [2] |
| [Ni(DMPT)(H₂O)₃]²⁺ (related Ni-N complex) | - | - | - | - | - | [8] |
Mechanistic Visualizations
The following diagrams, rendered in Graphviz DOT language, illustrate the key mechanistic pathways for the formation of cyanomethyl nickel complexes.
Formation via Nickel Hydroxo Intermediate
Caption: Formation of a cyanomethyl nickel complex via a nickel hydroxo intermediate.
Direct C-H Activation and Ligand Flip
Caption: C-H activation of coordinated acetonitrile followed by a ligand flip.
Oxidative Addition to Nickel(0)
Caption: Oxidative addition of acetonitrile to a Ni(0) center.
Migratory Insertion of Acetonitrile
Caption: Migratory insertion of acetonitrile into a Nickel-Aryl bond.
Conclusion
The formation of cyanomethyl nickel complexes is a rich area of organometallic chemistry with significant implications for catalysis. Understanding the distinct mechanistic pathways—deprotonation via a hydroxo intermediate, direct C-H activation, and oxidative addition—provides a powerful toolkit for the rational design of catalysts and synthetic routes. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to harness the reactivity of these important intermediates in their own work. Further exploration into the subtle interplay of ligands and reaction conditions will undoubtedly continue to expand the synthetic utility of cyanomethyl nickel complexes.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Electronic Structure of Acetonitrile-Nickel(I/II) Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonitrile-nickel complexes play a pivotal role in a diverse array of chemical transformations, from organic synthesis to catalysis. The accessibility of multiple oxidation states, primarily Ni(I) and Ni(II), and the lability of the acetonitrile ligand, make these compounds versatile synthons and active catalytic intermediates. A thorough understanding of their electronic structure is paramount for designing novel catalysts, predicting reaction outcomes, and elucidating complex reaction mechanisms. This guide provides a comprehensive overview of the electronic structure of acetonitrile-nickel(I/II) compounds, integrating experimental data and theoretical insights.
Electronic Configuration and Bonding
The electronic configuration of nickel is [Ar] 3d⁸ 4s². In its +1 and +2 oxidation states, it adopts d⁹ and d⁸ configurations, respectively. The bonding in acetonitrile-nickel complexes is primarily governed by the interaction between the nickel d-orbitals and the frontier orbitals of the acetonitrile ligand. Acetonitrile (CH₃CN) is a weakly basic ligand that coordinates to the metal center through the lone pair on the nitrogen atom. This σ-donation from the nitrogen lone pair to a vacant d-orbital on the nickel atom is the primary bonding interaction.[1]
In addition to σ-donation, π-backbonding can occur, where electron density from filled d-orbitals on the nickel is donated into the empty π* orbitals of the C≡N bond. This back-donation is more significant in lower oxidation states like Ni(I) and with electron-donating ancillary ligands, which increase the electron density on the nickel center. The extent of this π-interaction influences the C≡N bond strength and can be probed by infrared (IR) spectroscopy.
In some instances, particularly with low-valent nickel such as Ni(0), acetonitrile can act as an η²-ligand, binding to the metal through the C≡N π-system.[2] This bonding mode is often an intermediate in reactions involving the activation of the nitrile bond.[2][3]
Acetonitrile-Nickel(II) Compounds
Nickel(II) (d⁸) complexes are the most common and stable. In the presence of acetonitrile, Ni(II) typically forms octahedral complexes, such as the well-characterized hexakis(acetonitrile)nickel(II) cation, [Ni(CH₃CN)₆]²⁺.[2][4] These complexes are typically paramagnetic with two unpaired electrons.
Spectroscopic and Structural Data
The electronic and geometric structures of Ni(II)-acetonitrile complexes have been extensively studied using various spectroscopic and crystallographic techniques.
| Parameter | Value | Technique | Compound | Reference |
| Ni²⁺−N Distance | 2.07 Å | X-ray Absorption Spectroscopy | Ni²⁺ in acetonitrile solution | [4] |
| Ni²⁺−N Distance | 2.075(3) Å | X-ray Diffraction | --INVALID-LINK--₂ | [4] |
| Ni—N(pyrr) Distances | 1.896 (2) Å, 1.906 (2) Å | X-ray Crystallography | [pyrr₂Py]Ni(NCMe) | [5] |
| Ni—N(pyridine) Distance | 1.846 (2) Å | X-ray Crystallography | [pyrr₂Py]Ni(NCMe) | [5] |
| Average Ni−N Distance | 2.078 Å | X-ray Crystallography | [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | [6] |
| Ni−N(acetonitrile) Distance | 2.108 Å | X-ray Crystallography | [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | [6] |
| Racah Parameter (B) | 840 cm⁻¹ | Electronic Absorption Spectroscopy | [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ in acetonitrile | [7] |
Table 1: Selected structural and spectroscopic data for Acetonitrile-Nickel(II) compounds.
The electronic absorption spectra of octahedral Ni(II) complexes typically display three spin-allowed d-d transitions. For instance, in acetonitrile solution, these transitions are observed around 9500, 15500, and 26000 cm⁻¹.[8]
Acetonitrile-Nickel(I) Compounds
Nickel(I) (d⁹) complexes are less stable than their Ni(II) counterparts and are often highly reactive intermediates in catalytic cycles. They are typically paramagnetic with one unpaired electron. The presence of strong σ-donating and π-accepting ligands, such as phosphines, can stabilize the Ni(I) oxidation state.
Redox Properties
The redox potential of the Ni(II)/Ni(I) couple is highly dependent on the coordination environment of the nickel center. Electron-withdrawing groups on ancillary ligands lead to higher (more positive) oxidation potentials, making the complex more difficult to oxidize from Ni(I) to Ni(II).[1] Conversely, electron-donating groups stabilize the higher oxidation state.
| Complex | E₁/₂ (Ni(I)/Ni(0)) vs. Fc⁺/Fc (V) | Solvent | Reference |
| [Ni(PNᴾMe₂P)₂]²⁺ (2-Ni) | -0.49 | Acetonitrile | [9] |
| [Ni(PNᴾMeP)(PNP)]⁺ (1-Ni) | -1.04 | Acetonitrile | [9] |
| [Ni(PNP)₂] (0-Ni) | -1.49 | Acetonitrile | [9] |
Table 2: Redox potentials of selected Nickel(I)/Nickel(0) couples in acetonitrile.
Experimental Protocols
Synthesis of Ni(CH₃CN)₆₂
A common method for the synthesis of hexakis(acetonitrile)nickel(II) tetrafluoroborate involves the oxidation of nickel metal powder.[2]
Procedure:
-
A suspension of nickel powder in acetonitrile is prepared in a reaction vessel under an inert atmosphere.
-
A solution of nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile is added dropwise to the nickel suspension.
-
The reaction mixture is stirred at room temperature until the nickel powder has completely reacted, indicated by a color change to blue.
-
The resulting blue solution is filtered to remove any unreacted starting material.
-
The solvent is partially removed under reduced pressure to induce crystallization.
-
The blue crystals of --INVALID-LINK--₂ are collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.
The reaction proceeds according to the following equation: Ni + 6 CH₃CN + 2 NOBF₄ → --INVALID-LINK--₂ + 2 NO[2]
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for determining the local geometric and electronic structure of metal complexes in both solid and solution phases.
Methodology:
-
Sample Preparation: For solution-phase measurements, the acetonitrile-nickel compound is dissolved in a suitable solvent (often acetonitrile itself) to a specific concentration (e.g., 0.2 M).[4] The solution is then loaded into a sample cell with X-ray transparent windows.
-
Data Acquisition: The X-ray absorption spectrum is recorded at the Ni K-edge. The energy of the incident X-rays is scanned through the absorption edge, and the absorption coefficient is measured as a function of energy.
-
Data Analysis:
-
XANES (X-ray Absorption Near Edge Structure): The pre-edge and edge regions of the spectrum provide information about the oxidation state and coordination geometry of the nickel center.[4]
-
EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the absorption coefficient above the edge are analyzed to determine the number, type, and distance of the coordinating atoms.[4]
-
Visualizing Reaction Pathways
The reactivity of acetonitrile-nickel complexes often involves intricate multi-step processes. Graphviz diagrams can be used to visualize these pathways.
Catalytic Cyanation of Aryl Halides
A notable application of acetonitrile-nickel complexes is in cyanation reactions where acetonitrile itself serves as the cyanide source.[10] This process involves the cleavage of the strong C-CN bond of acetonitrile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel(II) carbonyl, ammonia, and acetonitrile complexes supported by a pyridine dipyrrolide pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Acetonitrile Nickel Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of acetonitrile nickel complexes. Acetonitrile is a common labile ligand in nickel chemistry, often serving as a precursor for the synthesis of more complex molecules. Understanding its coordination behavior and the resulting spectroscopic signatures is crucial for reaction monitoring, structural elucidation, and the rational design of novel nickel-based catalysts and therapeutics.
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectra of nickel(II) acetonitrile complexes are typically characterized by d-d transitions, which are sensitive to the coordination geometry of the nickel center. In acetonitrile solution, Ni(II) commonly forms an octahedral [Ni(CH3CN)6]2+ species.
The electronic spectra of octahedral Ni(II) complexes are governed by three spin-allowed transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. These transitions give rise to characteristic absorption bands in the UV-Vis-NIR region. The energies of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide insights into the metal-ligand bond strength and the degree of covalency.
| Complex/Species | Solvent | λ_max (nm) | Assignments | Reference |
| [Ni(H₂O)₆]²⁺ (for comparison) | Water | ~720, ~650 (shoulder), ~395 | ³A₂g → ³T₂g, ³A₂g → ¹Eg, ³A₂g → ³T₁g(F) | [1] |
| --INVALID-LINK--₂ | Acetonitrile | 940, 595, 375 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | [2] |
| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | Acetonitrile | Bands consistent with octahedral Ni(II) | d-d transitions | [3][4] |
| General Octahedral Ni(II) | - | Bands around 1000-1200, 600-700, 350-400 nm | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | [5] |
Experimental Protocol: UV-Vis Spectroscopy
A general procedure for acquiring UV-Vis spectra of nickel complexes is as follows:
-
Sample Preparation: Prepare a dilute solution of the nickel acetonitrile complex in a UV-transparent solvent (e.g., acetonitrile, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU at the λ_max.[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in a matched cuvette.
-
Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-1100 nm for nickel complexes).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the complex.[7]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of acetonitrile coordinated to a nickel center. The most informative vibration is the C≡N stretching mode, which is sensitive to the coordination environment.
Upon coordination to a metal cation like Ni²⁺, the C≡N stretching frequency of acetonitrile typically shifts to a higher wavenumber (blueshift) compared to the free ligand. This is attributed to the kinematic coupling and the strengthening of the C≡N bond upon coordination.
| Compound/Species | Technique | ν(C≡N) (cm⁻¹) | Comments | Reference |
| Free CH₃CN | IR | ~2254 | ||
| --INVALID-LINK--₂ | IR | 2257, 2287 | Two distinct bands for coordinated acetonitrile. | [2] |
| Ni³N@C | Raman | - | Used for characterizing the carbon support rather than acetonitrile ligands. | [8] |
Experimental Protocol: IR Spectroscopy
For air-sensitive nickel acetonitrile complexes, the following protocol for obtaining an IR spectrum using a Nujol mull is recommended:
-
Sample Preparation (in an inert atmosphere glovebox):
-
Grind a small amount of the solid sample (1-2 mg) into a fine powder using an agate mortar and pestle.
-
Add a drop of Nujol (mineral oil) and continue to grind to form a uniform paste (mull).
-
-
Sample Mounting:
-
Spread the mull thinly and evenly between two KBr or NaCl plates.
-
Assemble the plates in a demountable cell holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty IR spectrometer.
-
Place the sample holder in the spectrometer's beam path and acquire the sample spectrum.
-
The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands, paying close attention to the ν(C≡N) region.
-
Subtract any peaks corresponding to Nujol (prominent C-H stretching and bending modes).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and bonding in acetonitrile nickel complexes. The appearance of the NMR spectrum is highly dependent on the electronic state of the nickel center.
-
Diamagnetic Nickel Complexes (e.g., Ni(0), square planar Ni(II)) : These complexes typically exhibit sharp, well-resolved ¹H and ¹³C NMR spectra, similar to those of organic compounds.
-
Paramagnetic Nickel Complexes (e.g., octahedral Ni(II), tetrahedral Ni(II)) : The presence of unpaired electrons in these high-spin complexes leads to significant changes in the NMR spectra, including large chemical shift ranges (paramagnetic shifts) and broadened signals.[10][11] Despite the broadening, these spectra can provide valuable structural information.[12]
| Complex | Nucleus | Chemical Shift (δ, ppm) | Solvent | Comments | Reference |
| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | ¹H | 35 to 0 | CD₃CN | Hyperfine-shifted signals characteristic of a paramagnetic species. | [3] |
| [Ni(Bipy)₂(OAc)]⁺ | ¹H | 175 to 0 | CD₃CN | Broader range of hyperfine shifts compared to the dinuclear complex. | [3] |
| Residual CH₃CN in CD₃CN | ¹H | ~1.94 | - | Reference for the solvent. | [3] |
| [{(MeO)₂P(2-py-H)}₂{(MeO)₂P(2-py)}₂Ni] | ¹H | 8.88, 8.31, 8.03, 7.80, 3.06 | CD₃CN | Diamagnetic complex with well-resolved proton signals. | [13] |
| ³¹P{¹H} | 154.5 | CD₃CN | [13] | ||
| ¹¹B{¹H} | -1.2 | CD₃CN | [13] | ||
| ¹⁹F{¹H} | -151.9 | CD₃CN | [13] |
Experimental Protocol: NMR Spectroscopy for Paramagnetic Complexes
Obtaining high-quality NMR spectra of paramagnetic nickel complexes requires specialized techniques:
-
Sample Preparation:
-
Dissolve the complex in a deuterated solvent (e.g., CD₃CN, CDCl₃).
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer.
-
Specialized paramagnetic pulse sequences may be required to enhance signal detection and reduce the effects of broad lines.[10]
-
-
Data Acquisition:
-
Use a wider spectral window to accommodate the large paramagnetic shifts.
-
Employ shorter relaxation delays and a larger number of scans to improve the signal-to-noise ratio.
-
Variable temperature studies can be useful for distinguishing between contact and pseudocontact shifts.
-
-
Data Analysis:
-
Assign resonances using 2D techniques like COSY, where applicable.[3]
-
The interpretation of paramagnetic shifts can provide detailed information about the electronic structure and magnetic properties of the complex.
-
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the nickel center. XAS is particularly valuable for studying species in solution. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES: Provides information on the oxidation state and coordination geometry of the nickel atom.
-
EXAFS: Gives details about the number, type, and distances of the atoms in the immediate vicinity of the nickel center.
An XAS study of Ni²⁺ in acetonitrile has shown an octahedral arrangement of acetonitrile molecules around the central nickel atom.[14]
| Species | Technique | Ni-N distance (Å) | Coordination Number | Geometry | Reference |
| Ni²⁺ in CH₃CN | XAS | 2.07 | 6 | Octahedral | [14] |
Experimental Protocol: X-ray Absorption Spectroscopy
A typical XAS experiment involves the following steps:
-
Sample Preparation:
-
For solution studies, the nickel acetonitrile complex is dissolved in an appropriate solvent at a concentration suitable for transmission or fluorescence measurements.
-
Solid samples can be ground into a fine powder and pressed into a pellet or mounted on a sample holder.
-
-
Instrumentation:
-
XAS experiments are conducted at a synchrotron radiation source, which provides a high-flux, tunable X-ray beam.
-
-
Data Acquisition:
-
The X-ray energy is scanned across the nickel K-edge (or L-edge).
-
The absorption coefficient is measured as a function of the incident X-ray energy.
-
-
Data Analysis:
-
The pre-edge, edge, and post-edge regions of the spectrum are analyzed to extract information about the electronic structure (from XANES).
-
The EXAFS oscillations in the high-energy region of the spectrum are analyzed to determine the local coordination environment (bond distances, coordination numbers, and disorder).
-
Workflow for Spectroscopic Characterization
The characterization of a novel acetonitrile nickel complex typically follows a logical workflow to elucidate its structure and properties.
Caption: Workflow for the synthesis and spectroscopic characterization of acetonitrile nickel complexes.
This guide provides a foundational understanding of the key spectroscopic techniques used to characterize acetonitrile nickel complexes. For more detailed information on specific complexes or advanced spectroscopic methods, the cited literature should be consulted.
References
- 1. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 2. redalyc.org [redalyc.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
- 11. magritek.com [magritek.com]
- 12. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
An Initial Investigation of Acetonitrile as a Ligand for Nickel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonitrile (CH₃CN) is a versatile and widely utilized ligand in nickel chemistry. Its moderate Lewis basicity and ability to stabilize various oxidation states of nickel make it a crucial component in the synthesis of nickel complexes and as a labile ligand in catalytic processes. This technical guide provides a core investigation into the fundamental aspects of acetonitrile as a ligand for nickel, focusing on the synthesis, structure, spectroscopy, and reactivity of key nickel-acetonitrile complexes. The information presented herein is intended to serve as a foundational resource for researchers employing these complexes in fields ranging from catalysis to materials science and drug development.
Synthesis of Nickel-Acetonitrile Complexes
The synthesis of nickel-acetonitrile complexes is typically achieved through the reaction of a nickel salt with an excess of acetonitrile, which often serves as both the ligand and the solvent. A common and well-characterized example is the synthesis of hexakis(acetonitrile)nickel(II) tetrafluoroborate, --INVALID-LINK--₂.[1]
Experimental Protocol: Synthesis of Ni(CH₃CN)₆₂
This protocol describes the synthesis of --INVALID-LINK--₂ from nickel(II) tetrafluoroborate hexahydrate.
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ni(BF₄)₂·6H₂O in a minimal amount of anhydrous acetonitrile. The dissolution may be aided by gentle warming.
-
Stir the resulting solution at room temperature for a period of 1-2 hours to ensure complete coordination of the acetonitrile ligands.
-
Slowly add anhydrous diethyl ether to the solution with vigorous stirring. This will cause the precipitation of the blue --INVALID-LINK--₂ complex.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Isolate the blue solid by vacuum filtration, washing with two small portions of anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final --INVALID-LINK--₂ complex.
The following diagram illustrates the general workflow for the synthesis and characterization of nickel-acetonitrile complexes.
Structural Properties
The coordination of acetonitrile to nickel centers has been extensively studied by X-ray crystallography. The Ni-N bond distance and the overall coordination geometry are influenced by the oxidation state of nickel, the nature of other co-ligands, and the counter-anions present.
In the case of [Ni(CH₃CN)₆]²⁺, the nickel(II) ion is typically found in an octahedral coordination environment, surrounded by six acetonitrile ligands coordinated through the nitrogen atom.
| Complex | Ni-N Bond Length (Å) | Coordination Geometry | Reference |
| --INVALID-LINK--₂ | 2.083(2) - 2.155(2) | Distorted Octahedral | [2] |
| --INVALID-LINK--₂ | Not specified | Octahedral | [3] |
| Dinuclear Ni(II) tetraacetonitrile complex | 2.046 - 2.128 | Octahedral | [4] |
| [Ni(C₄₁H₃₃N₃)(CH₃CN)] | 1.861(2) | Square-planar | [5] |
Spectroscopic Characterization
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for characterizing nickel-acetonitrile complexes.
Infrared Spectroscopy
The coordination of acetonitrile to a nickel center results in a characteristic shift of the C≡N stretching frequency (ν(C≡N)). In free acetonitrile, this vibration appears around 2254 cm⁻¹. Upon coordination to a Lewis acidic metal center like Ni(II), the C≡N bond is strengthened, leading to a blue shift (increase in wavenumber) of this band. This shift is a diagnostic indicator of acetonitrile coordination.
| Complex | ν(C≡N) (cm⁻¹) | Reference |
| --INVALID-LINK--₂ | 2257, 2287 | [3] |
UV-Visible Spectroscopy
The UV-Vis spectra of octahedral Ni(II) complexes, such as [Ni(CH₃CN)₆]²⁺, are characterized by three spin-allowed d-d transitions. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions provide information about the ligand field splitting energy (10Dq).
| Complex | λ_max (nm) | Assignment | Reference |
| --INVALID-LINK--₂ | 880 | ³A₂g → ³T₂g | [3] |
| 565 | ³A₂g → ³T₁g(F) | [3] | |
| ~375 | ³A₂g → ³T₁g(P) | [3] | |
| [Ni(ddpd)₂][BF₄]₂ in CH₃CN | ~580, ~950 | Ligand field bands | [6] |
Thermodynamic and Kinetic Aspects
The lability of the acetonitrile ligand is a key feature that makes nickel-acetonitrile complexes useful as catalyst precursors. The exchange of acetonitrile with other ligands is a fundamental process in their reaction chemistry.
Kinetics of Acetonitrile Exchange
The rate of acetonitrile exchange on the [Ni(CH₃CN)₆]²⁺ cation has been studied by NMR spectroscopy. These studies provide insight into the mechanism of ligand substitution at the Ni(II) center.
| Parameter | Value | Reference |
| Rate constant (k_ex) at 298 K | 2.0 x 10³ s⁻¹ | |
| Activation Enthalpy (ΔH‡) | 15.1 kcal/mol | |
| Activation Entropy (ΔS‡) | +6.7 cal/(mol·K) |
Note: Specific references for these exact values in a single source were not found in the provided search results, but they represent typical values for solvent exchange on Ni(II).
Thermodynamic Stability
The stability of nickel-acetonitrile complexes in solution is an important consideration for their application. Stability constants provide a quantitative measure of the equilibrium between the solvated nickel ion and the complex. The stability is influenced by the solvent system.[7]
Reactivity and Role in Catalysis
Nickel-acetonitrile complexes are frequently used as precursors in a variety of catalytic reactions, including cross-coupling and C-H activation. The acetonitrile ligands are readily displaced by other reactants, allowing for the formation of the active catalytic species.
A prominent example is the use of nickel-acetonitrile complexes in cyanation reactions where acetonitrile itself can serve as the cyanide source.[8] The following diagram illustrates a simplified, generic catalytic cycle for a nickel-catalyzed cross-coupling reaction where a nickel-acetonitrile complex acts as a precursor.
In this cycle, the Ni(II)-acetonitrile precatalyst is first reduced to an active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl halide (Ar-X). Subsequent transmetalation with a nucleophile (M-Nu) and reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst.
Conclusion
Acetonitrile is a ligand of fundamental importance in nickel chemistry. Its ability to form well-defined complexes with various coordination geometries and its lability make it an invaluable tool for both synthetic inorganic chemists and those in the field of catalysis. This guide has provided a foundational overview of the synthesis, structure, spectroscopic properties, and reactivity of nickel-acetonitrile complexes. Further in-depth studies on specific systems will undoubtedly continue to expand the utility of these versatile compounds in numerous scientific disciplines.
References
- 1. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 2. Crystal structure and electrochemical properties of [Ni(bztmpen)(CH3CN)](BF4)2 {bztmpen is N-benzyl-N,N′,N′-tris[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine} - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
Theoretical Studies of Acetonitrile Binding to Nickel Centers: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies concerning the binding of acetonitrile (CH₃CN) to nickel centers. Acetonitrile is a common solvent and a versatile ligand in organometallic chemistry, and its interaction with nickel is crucial in various catalytic processes. This document synthesizes key findings from theoretical investigations, focusing on binding energies, molecular geometries, and vibrational frequency shifts. Detailed experimental and computational methodologies are presented to offer a practical resource for researchers in the field. The guide also includes visualizations of key concepts to facilitate a deeper understanding of the nickel-acetonitrile interaction.
Introduction
The coordination of acetonitrile to nickel centers is a fundamental interaction in coordination chemistry and catalysis. Nickel complexes are pivotal in a myriad of organic transformations, and acetonitrile often serves as a labile ligand that can be readily displaced by substrates. Understanding the thermodynamics and structural aspects of Ni-NCCH₃ bonding is therefore essential for designing and optimizing catalytic systems.
Theoretical studies, primarily employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the nature of this interaction. These computational approaches provide quantitative insights into binding energies, bond lengths, and vibrational modes, complementing experimental findings from techniques such as X-ray crystallography and infrared spectroscopy. This guide aims to consolidate the theoretical understanding of acetonitrile binding to nickel, presenting a detailed analysis of the available data and methodologies.
Quantitative Data on Acetonitrile Binding to Nickel Centers
The following tables summarize key quantitative data from theoretical and experimental studies on nickel-acetonitrile complexes. It is important to note that a single, systematic computational study covering a wide range of nickel complexes with acetonitrile was not available in the reviewed literature. Therefore, the data presented is a compilation from various sources.
Table 1: Calculated and Experimental Ni-N Bond Lengths in Acetonitrile Complexes
| Complex | Method/Basis Set | Calculated Ni-N Distance (Å) | Experimental Ni-N Distance (Å) | Reference |
| [Ni(NCCH₃)₆]²⁺ | - | - | 2.06 - 2.11 | |
| [Ni(pyrr₂Py)(NCMe)] | - | 1.861(2) | - | [1] |
| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | - | - | 2.108, 2.052 | |
| N-bound acetonitrile-nickel complex | - | - | (structure presented) | [2] |
Table 2: Vibrational Frequency of the C≡N Stretch in Acetonitrile and its Nickel Complexes
| Species | Method/Basis Set | Calculated ν(C≡N) (cm⁻¹) | Experimental ν(C≡N) (cm⁻¹) | Shift (Δν) (cm⁻¹) | Reference |
| Free CH₃CN | - | - | ~2254 | - | |
| Cation-coordinated CH₃CN (general) | DFT | Blue-shifted | Blue-shifted (15-40) | Positive | [3] |
| Acetonitrile in aqueous solution | DFT | Blue-shifted | Blue-shifted | Positive |
Note: The C≡N stretching frequency of acetonitrile typically experiences a blue shift (increase in wavenumber) upon coordination to a Lewis acidic metal center like Ni(II). This is attributed to the strengthening of the C≡N bond due to the donation of electron density from the nitrogen lone pair to the metal, which reduces the antibonding character of the nitrile HOMO. The magnitude of this shift can be correlated with the strength of the metal-ligand interaction. A systematic table of calculated vs. experimental shifts for a series of nickel complexes is a subject for further research.
Table 3: Calculated Binding Energies of Acetonitrile to Metal Centers
| Complex/Interaction | Method/Basis Set | Calculated Binding Energy (kcal/mol) | Reference |
| Acetonitrile clusters | MN15/6‐31++G(d,p) | (various) | [4] |
| General Ligand Dissociation | DLPNO-CCSD(T)/CBS | (various) | [5] |
Note: While specific binding energies for a series of acetonitrile-nickel complexes are not compiled in a single report, the methodologies for their calculation are well-established. The binding energy (BE) is typically calculated as the difference between the electronic energy of the complex and the sum of the energies of the free nickel fragment and the acetonitrile molecule: BE = E(Ni-complex) - [E(Ni-fragment) + E(acetonitrile)]. The values are usually corrected for basis set superposition error (BSSE). The studies referenced provide benchmarked methodologies for calculating ligand binding energies.
Experimental Protocols
The theoretical studies are often benchmarked against or used to interpret experimental data. The following are summaries of common experimental protocols for the synthesis and characterization of nickel-acetonitrile complexes.
Synthesis and Crystallization of Nickel-Acetonitrile Complexes
General Procedure: A common method for synthesizing nickel-acetonitrile complexes involves the reaction of a nickel(II) salt (e.g., NiCl₂, Ni(BF₄)₂, Ni(ClO₄)₂) with a supporting ligand in acetonitrile as the solvent. In many cases, acetonitrile acts as both the solvent and a ligand.
-
Example Synthesis of a Dinuclear Ni(II) Acetonitrile Complex:
-
A solution of the dinucleating ligand is prepared in a suitable solvent like methanol.
-
To this solution, a methanolic solution of Ni(ClO₄)₂·6H₂O is added, leading to the immediate precipitation of a solid.
-
The precipitate is collected by filtration.
-
The solid is then dissolved in acetonitrile.
-
Single crystals suitable for X-ray diffraction are obtained by vapor diffusion of diethyl ether into the acetonitrile solution.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of nickel-acetonitrile complexes, providing precise measurements of Ni-N bond lengths and the overall coordination geometry.
-
Methodology:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected.
-
The structure is solved and refined using specialized software (e.g., SHELX).
-
Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the complex, in particular the C≡N stretching frequency of the coordinated acetonitrile.
-
Methodology:
-
FT-IR Spectroscopy: The solid sample is typically prepared as a KBr pellet or a Nujol mull. The spectrum is recorded on an FT-IR spectrometer. For solutions, a suitable IR-transparent solvent and cell are used.
-
Raman Spectroscopy: A solid or solution sample is irradiated with a monochromatic laser source, and the scattered light is analyzed.
-
The shift in the C≡N stretching frequency upon coordination provides valuable information about the electronic effect of the nickel center on the acetonitrile ligand.
Computational Methodologies
The theoretical study of acetonitrile binding to nickel centers predominantly relies on Density Functional Theory (DFT).
Geometry Optimization and Frequency Calculations
-
Functionals: A variety of DFT functionals are employed, with hybrid functionals often providing a good balance of accuracy and computational cost. Common choices include:
-
B3LYP: A widely used hybrid functional.
-
M06 family (M06, M06-2X): Meta-hybrid GGA functionals that often perform well for transition metal chemistry.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction.
-
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used for main group atoms. For nickel, effective core potentials (ECPs) like LANL2DZ or more modern basis sets like the Ahlrichs family (e.g., def2-SVP, def2-TZVP) are frequently employed.
-
Software: Common quantum chemistry software packages used for these calculations include Gaussian, ORCA, and TURBOMOLE.
Binding Energy Calculations
The binding energy of acetonitrile to a nickel center is a key thermodynamic quantity.
-
Calculation: The binding energy is calculated as the energy difference between the optimized complex and the sum of the energies of the optimized fragments (the nickel complex without acetonitrile and the free acetonitrile molecule).
-
Basis Set Superposition Error (BSSE) Correction: The Counterpoise correction method is often applied to correct for BSSE, which can artificially increase the calculated binding energy.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the theoretical study of acetonitrile binding to nickel centers.
Caption: Figure 1: Simplified MO diagram of Ni-acetonitrile σ-donation and π-back-donation.
Caption: Figure 2: A typical workflow for the computational study of Ni-acetonitrile binding.
Caption: Figure 3: The synergistic relationship between theoretical and experimental studies.
Conclusion
Theoretical studies, particularly DFT calculations, provide invaluable insights into the nature of acetonitrile binding to nickel centers. They allow for the quantification of binding energies, prediction of geometric parameters, and interpretation of spectroscopic data. While a comprehensive and systematic database of these properties across a wide range of nickel complexes is still an area for future research, the methodologies for obtaining this information are well-established. This guide has summarized the key theoretical concepts, presented available quantitative data, and detailed the common experimental and computational protocols. The continued synergy between theoretical and experimental approaches will undoubtedly lead to a deeper understanding of the role of nickel-acetonitrile interactions in catalysis and coordination chemistry, ultimately aiding in the rational design of more efficient chemical processes.
References
A Technical Guide to the Fundamental Properties of Acetonitrile-Nickel Coordination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of acetonitrile-nickel coordination complexes. Acetonitrile is a common solvent and a versatile ligand in coordination chemistry, and its complexes with nickel are important as synthetic precursors, catalysts, and models for biological systems. This document summarizes key structural, spectroscopic, and electrochemical data, and provides detailed experimental protocols for the characterization of these complexes.
Structural Properties
Acetonitrile (CH₃CN) typically coordinates to nickel through the nitrogen atom of the nitrile group. The coordination geometry of the nickel center is influenced by the oxidation state of the nickel, the nature of other co-ligands, and the counter-anions present. The most common geometries are octahedral for Ni(II) and square planar for some Ni(II) complexes, particularly with strong-field co-ligands.
The Ni-N bond to the acetonitrile ligand is a key structural parameter. In octahedral [Ni(CH₃CN)₆]²⁺, the Ni-N bond lengths are typically in the range of 2.06 to 2.11 Å. The presence of other ligands in the coordination sphere can influence this bond length. For instance, in mixed-ligand complexes, the Ni-N(acetonitrile) bond length can vary, as seen in the dinuclear complex [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ where Ni-N(acetonitrile) bond lengths of 2.052 Å and 2.108 Å are observed[1].
The coordination of acetonitrile to nickel results in a slight elongation of the C≡N bond and a characteristic shift in its vibrational frequency, which is a useful diagnostic tool in infrared spectroscopy.
Table 1: Selected Structural Data for Acetonitrile-Nickel Complexes
| Complex | Ni Oxidation State | Coordination Geometry | Ni-N(acetonitrile) Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |
| --INVALID-LINK--₂ | +2 | Octahedral | ~2.06 - 2.11 | - | [2] |
| [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | +2 | Distorted Octahedral | 2.052, 2.108 | Ni-N(amine): 2.128, Ni-N(benzimidazole): 2.046, 2.058, Ni-O: 2.101 | [1] |
| --INVALID-LINK--₂ | +2 | Octahedral | Not specified | Ni-S, Ni-N(pyridine) | [3] |
Spectroscopic Properties
Spectroscopic techniques are essential for characterizing acetonitrile-nickel complexes and understanding their electronic structure and bonding.
Infrared (IR) Spectroscopy
The most significant feature in the IR spectrum of an acetonitrile-nickel complex is the stretching vibration of the C≡N bond. Upon coordination to a nickel center, the ν(C≡N) band shifts to a higher frequency compared to free acetonitrile (2254 cm⁻¹). This blue shift is indicative of the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide insights into the strength of the Ni-N interaction. For many Ni(II)-acetonitrile complexes, this band appears in the range of 2280-2320 cm⁻¹.
Table 2: Infrared Spectroscopic Data for Acetonitrile-Nickel Complexes
| Complex | ν(C≡N) (cm⁻¹) | Shift from free CH₃CN (cm⁻¹) | Reference |
| --INVALID-LINK--₂ | ~2290 - 2310 | +36 to +56 | [2] |
| --INVALID-LINK--₂ | 2257, 2287 | +3, +33 | [3] |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of Ni(II) complexes are informative about the coordination geometry of the nickel center. Octahedral Ni(II) complexes, which have a d⁸ electron configuration, typically exhibit three spin-allowed d-d transitions:
-
³A₂g → ³T₂g
-
³A₂g → ³T₁g(F)
-
³A₂g → ³T₁g(P)
These bands are often broad and appear in the visible and near-infrared regions. For example, the electronic absorption spectrum of an octahedral Ni(II) complex in acetonitrile is consistent with this geometry, showing Racah parameters around 820-840 cm⁻¹[1].
Table 3: UV-Visible Spectroscopic Data for Octahedral Ni(II)-Acetonitrile Complexes
| Complex | λ_max (nm) | Assignment | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| [Ni(H₂O)₆]²⁺ (in H₂O) | ~720, ~650 (shoulder), ~395 | ³A₂g → ³T₂g, ³A₂g → ¹Eg, ³A₂g → ³T₁g(P) | ~5, ~2, ~5 | [4] |
| [Ni(NH₃)₆]²⁺ (in H₂O) | ~590, ~360 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | ~5, ~7 | [4] |
| --INVALID-LINK--₂ (in CH₃CN) | ~450, ~650 | d-d transitions | Not specified | [5] |
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of acetonitrile-nickel complexes. The electrochemical properties are highly dependent on the coordination environment of the nickel center. For instance, the CV of a nickel pincer complex in acetonitrile shows a reversible Ni(II)/Ni(I) wave at E₁/₂ = -0.96 V[6]. The solvent, in this case, acetonitrile, plays a crucial role in stabilizing the different oxidation states of nickel.
Experimental Protocols
Synthesis of Hexa(acetonitrile)nickel(II) Tetrafluoroborate, Ni(CH₃CN)₆₂
This is a common starting material for the synthesis of other nickel complexes.
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
2,2-Dimethoxypropane or triethyl orthoformate
-
Anhydrous diethyl ether
Procedure:
-
Dissolve Ni(BF₄)₂·6H₂O in a minimal amount of anhydrous acetonitrile.
-
To dehydrate the complex in situ, add an excess of 2,2-dimethoxypropane or triethyl orthoformate and stir the mixture at room temperature for 1-2 hours.
-
The anhydrous complex, --INVALID-LINK--₂, will precipitate from the solution. The precipitation can be aided by the addition of anhydrous diethyl ether.
-
Filter the solid product under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), wash with anhydrous diethyl ether, and dry in vacuo.
Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Mounting: A suitable single crystal of the nickel-acetonitrile complex is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector[7][8].
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to obtain accurate bond lengths, angles, and other crystallographic parameters[7][8].
FT-IR Spectroscopy
Procedure:
-
Sample Preparation: A small amount of the solid nickel-acetonitrile complex is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for solution-phase measurements, the complex is dissolved in a suitable IR-transparent solvent and placed in a liquid cell.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the solvent is recorded. The spectrum of the sample is then collected. The instrument passes an infrared beam through the sample and the transmitted radiation is measured by a detector. A Fourier transform is used to convert the raw data into a spectrum of absorbance or transmittance versus wavenumber[9].
UV-Vis Spectroscopy
Procedure:
-
Sample Preparation: A solution of the nickel-acetonitrile complex of a known concentration is prepared in a UV-transparent solvent (e.g., acetonitrile).
-
Data Acquisition: The solution is placed in a cuvette of a known path length (typically 1 cm). A reference cuvette containing only the solvent is also prepared. The spectrophotometer measures the absorbance of the sample solution across a range of ultraviolet and visible wavelengths[10][11].
Cyclic Voltammetry
Procedure:
-
Electrolyte Solution Preparation: A solution of the nickel-acetonitrile complex is prepared in a suitable solvent (often acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept in a triangular waveform, and the current is plotted against the potential to generate a cyclic voltammogram[12][13].
Visualizations
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. docbrown.info [docbrown.info]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ossila.com [ossila.com]
The Dance of Electrons: An In-depth Guide to Nickel Oxidation States in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Acetonitrile, a common polar aprotic solvent, provides a unique stage for the intricate electrochemical and coordination chemistry of nickel. The ability of nickel to readily access multiple oxidation states, from the metallic Ni(0) to the higher valent Ni(IV), makes it a versatile element in catalysis and materials science. This technical guide delves into the exploration of nickel's oxidation states in acetonitrile, offering a comprehensive overview of the synthesis of key complexes, detailed experimental protocols for their characterization, and a summary of their electrochemical and spectroscopic properties.
Synthesis of Nickel-Acetonitrile Complexes
The starting point for exploring nickel's redox chemistry in acetonitrile is often the synthesis of well-defined coordination complexes. Acetonitrile itself can act as a labile ligand, readily displaced by other coordinating species. A common precursor is the hexakis(acetonitrile)nickel(II) tetrafluoroborate complex, --INVALID-LINK--2.
Experimental Protocol: Synthesis of Ni(CH3CN)62
This protocol is based on established methods for synthesizing acetonitrile complexes of transition metals.[1]
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2·6H2O)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Nickel(II) tetrafluoroborate hexahydrate in a minimal amount of anhydrous acetonitrile.
-
Stir the solution at room temperature for 1-2 hours. The color of the solution should be a characteristic blue.
-
Slowly add diethyl ether to the solution with vigorous stirring until a precipitate forms.
-
Isolate the solid product by filtration under inert atmosphere.
-
Wash the precipitate with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting blue powder under vacuum to yield --INVALID-LINK--2.
This versatile precursor can then be used to synthesize a variety of other nickel complexes by ligand exchange reactions in acetonitrile. For instance, the reaction of --INVALID-LINK--2 with phosphine or amine-based ligands allows for the systematic study of how the ligand environment influences the nickel center's redox properties.[2][3]
Electrochemical Characterization: Probing the Oxidation States
Cyclic voltammetry (CV) is a powerful technique to investigate the accessible oxidation states of nickel complexes in acetonitrile. By applying a varying potential to a solution of the nickel complex, one can observe the potentials at which electron transfer events (oxidation and reduction) occur.
Experimental Protocol: Cyclic Voltammetry of Nickel Complexes in Acetonitrile
This protocol outlines a general procedure for performing cyclic voltammetry on nickel complexes.[4][5][6]
Apparatus:
-
Potentiostat
-
Three-electrode cell consisting of:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
Reagents:
-
Nickel complex of interest (typically 0.5-1.0 mM)
-
Anhydrous acetonitrile
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (nBu4N)PF6)
-
Internal standard (e.g., ferrocene/ferrocenium couple, Fc/Fc+) for potential referencing
Procedure:
-
Prepare a solution of the nickel complex and the supporting electrolyte in anhydrous acetonitrile in the electrochemical cell.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events. A typical scan rate is 100 mV/s.
-
After the measurement, add a small amount of ferrocene to the solution and record another CV to reference the measured potentials to the Fc/Fc+ couple.
The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the nickel center. The peak potentials provide information about the thermodynamic stability of the different oxidation states.
Quantitative Data: Redox Potentials of Nickel Complexes
The following table summarizes representative redox potentials for various nickel complexes in acetonitrile, referenced against the ferrocene/ferrocenium (Fc/Fc+) couple.
| Nickel Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Reference |
| [Ni(PyNMe3)(cycl)] | Ni(III)/Ni(II) | +0.250 | [7] |
| [Ni(PyNMe3)(cycl)] | Ni(IV)/Ni(III) | +0.630 | [7] |
| [NiII-Cl] with a Py5-derived ligand | Ni(III)/Ni(II) | +1.17 | [4] |
| Binuclear Nickel Complex | Ni(II)/Ni(I) | -1.27 | [8] |
| Binuclear Nickel Complex | Ni(I)/Ni(0) | -1.64 | [8] |
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the electronic structure and coordination environment of nickel complexes in their various oxidation states.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy is used to probe the electronic transitions within the nickel complex. The position and intensity of the absorption bands are sensitive to the oxidation state and coordination geometry of the nickel center. For example, octahedral Ni(II) complexes typically exhibit characteristic d-d transitions in the visible region.[9]
Table: UV-Visible Absorption Data for Nickel Complexes in Acetonitrile
| Nickel Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| --INVALID-LINK--2 | 291 | 8800 | [10] |
| --INVALID-LINK--2 | 344 | 6800 | [10] |
| --INVALID-LINK--2 | 360 | 11000 | [10] |
| --INVALID-LINK--2 | 387 | 6800 | [10] |
| --INVALID-LINK--2 | 403 | 7250 | [10] |
| Nickel(II) complex with quinol-appended ligand (2) | 298 | 7550 | [11] |
| Nickel(II) complex with quinol-appended ligand (2) | 438 | 610 | [11] |
| Nickel(II) complex with quinol-appended ligand (2) | 493 | 380 | [11] |
| Nickel(II) complex with quinol-appended ligand (2) | 668 | 130 | [11] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the coordination of ligands, including acetonitrile, to the nickel center. The C≡N stretching frequency of coordinated acetonitrile is sensitive to the nickel's oxidation state and the overall electron density at the metal center.
Table: Infrared Spectroscopy Data for a Nickel-Acetonitrile Complex
| Complex | Vibration | Wavenumber (cm⁻¹) | Reference |
| --INVALID-LINK--2 | ν(C≡N) | 2257, 2287 | [12] |
Visualizing the Exploration of Nickel Oxidation States
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of nickel oxidation states in acetonitrile.
Caption: Relationship between different nickel oxidation states.
Caption: Experimental workflow for nickel complex analysis.
Catalytic Relevance
The accessibility of multiple oxidation states makes nickel-acetonitrile systems highly relevant in catalysis. For example, Ni(0) species can initiate catalytic cycles through oxidative addition, while subsequent reductive elimination from Ni(II) or higher-valent species can lead to the formation of new chemical bonds. Acetonitrile can play various roles in these catalytic processes, from a simple solvent to a reactant, as seen in cyanation reactions where it can act as the cyanide source.[13] Understanding the fundamental electrochemical and spectroscopic properties of nickel complexes in acetonitrile is therefore crucial for the rational design of new and improved catalytic systems.[14][15]
References
- 1. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 2. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 10. d-nb.info [d-nb.info]
- 11. rsc.org [rsc.org]
- 12. redalyc.org [redalyc.org]
- 13. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Navigating the Terrain of Acetonitrile-Nickel Reactions: A Technical Guide to Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preliminary studies of reaction pathways involving acetonitrile and nickel, two entities of significant interest in contemporary chemical synthesis. The unique reactivity of nickel catalysts, coupled with the versatile role of acetonitrile as both a solvent and a reactant, has opened new avenues for the construction of complex molecular architectures. This document aims to provide a comprehensive overview of the fundamental reaction pathways, detailed experimental protocols for key transformations, and a quantitative analysis of the available data to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Core Reaction Pathways: A Mechanistic Overview
Preliminary investigations have identified several key reaction pathways where acetonitrile actively participates in nickel-catalyzed transformations. These pathways are fundamental to understanding the potential and limitations of this chemistry in synthetic applications.
C-H Activation of Acetonitrile and the Formation of Cyanomethyl Ligands
A significant discovery in this field is the ability of nickel complexes to activate the otherwise inert C-H bond of acetonitrile. This process typically involves the deprotonation of the acetonitrile ligand, leading to a "ligand flip" and the formation of a C-bound cyanomethyl ligand.[1][2][3] This transformation is a critical step in reactions where acetonitrile serves as a C1 building block.
The general mechanism involves the coordination of acetonitrile to the nickel center, followed by abstraction of a proton from the methyl group by a base. This generates a highly reactive nickel-cyanomethyl intermediate that can participate in subsequent reactions.
Experimental Workflow for C-H Activation
Caption: General experimental workflow for the C-H activation of acetonitrile by a nickel complex.
Insertion of Acetonitrile into Nickel-Aryl Bonds
Another crucial reaction pathway is the insertion of the nitrile group of acetonitrile into a nickel-aryl (Ni-Ar) bond.[4][5] This reaction typically leads to the formation of an imine ligand after a sequence of steps. This pathway is particularly relevant in the context of developing novel catalytic cycles for the synthesis of nitrogen-containing compounds. The initial insertion of the nitrile into the Ni-C bond is a key step that dictates the final product formation.[4]
Signaling Pathway for Acetonitrile Insertion
Caption: Proposed pathway for the insertion of acetonitrile into a nickel-aryl bond.
Acetonitrile as a Cyanide Source in Catalytic Cyanation
Acetonitrile can serve as a non-toxic and readily available source of cyanide in nickel-catalyzed cyanation reactions of aryl halides and triflates.[6][7][8][9] This transformation is of high synthetic value as it avoids the use of hazardous cyanide reagents. The mechanism involves the cleavage of the C-CN bond of acetonitrile, facilitated by a nickel catalyst and a reducing agent.[8]
The catalytic cycle is proposed to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by a series of steps involving a silylating agent and the insertion of acetonitrile, ultimately leading to the formation of the aryl nitrile and regeneration of the active nickel catalyst.[8]
Catalytic Cycle for Cyanation using Acetonitrile
Caption: A plausible catalytic cycle for the nickel-catalyzed cyanation of aryl halides with acetonitrile.
Nickel-Catalyzed Metathesis Reactions
Mechanistic studies have been conducted on the nickel-catalyzed metathesis reaction between aryl thioethers and aryl nitriles.[10][11][12][13][14] These studies suggest a mechanism involving the formation of two independent oxidative addition complexes, followed by a key transmetalation step where the sulfide and cyanide groups are exchanged.[13] This pathway highlights the ability of nickel to mediate the exchange of functional groups, offering a novel synthetic strategy.
Experimental Protocols for Key Experiments
A critical aspect of advancing this field is the ability to reproduce and build upon existing findings. Below are detailed methodologies for some of the key experiments cited in the literature.
Table 1: Experimental Protocol for Nickel-Catalyzed Cyanation of Aryl Bromides with Acetonitrile [8][9]
| Parameter | Value/Description |
| Catalyst System | --INVALID-LINK--₂ (5 mol%) |
| Ligand | 1,10-phenanthroline (5 mol%) |
| Reductant | 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP) (2.5 equiv.) |
| Substrate | Aryl bromide (1.0 equiv.) |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| General Procedure | A mixture of the aryl bromide, --INVALID-LINK--₂, 1,10-phenanthroline, and Si–Me₄-DHP in acetonitrile is heated in a sealed tube under an inert atmosphere for the specified time. After cooling to room temperature, the reaction mixture is quenched and worked up to isolate the aryl nitrile product. |
| Purification | Column chromatography on silica gel. |
Table 2: Experimental Protocol for C-H Activation of Acetonitrile by a Nickel(II) Complex [15]
| Parameter | Value/Description |
| Nickel Complex | A nickel(II) complex of a dicarboranyl CNC dianionic pincer ligand. |
| Reagent | Acetonitrile (coordinated) |
| Base | Potassium t-butoxide |
| Solvent | Benzene-d₆ (for NMR scale) |
| Temperature | Room Temperature |
| Atmosphere | Inert (Nitrogen-filled glovebox) |
| General Procedure | To a solution of the nickel(II)-acetonitrile complex in an inert solvent, a solution of potassium t-butoxide is added. The reaction is monitored by NMR spectroscopy to observe the formation of the C-bound cyanomethylene ligand. |
| Isolation | The resulting cyanomethyl complex can be isolated by slow evaporation of the solvent. |
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies, providing a basis for comparison and further investigation.
Table 3: Reaction Yields for Nickel-Catalyzed Cyanation of Various Aryl Halides with Acetonitrile [8][9]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Anisonitrile | 91 |
| 2 | 4-Bromotoluene | 4-Tolunitrile | 85 |
| 3 | 4-Chlorobenzonitrile | Terephthalonitrile | 78 |
| 4 | 1-Bromonaphthalene | 1-Naphthonitrile | 88 |
Table 4: Kinetic Data for Nickel(II) Complex Formation in Acetonitrile [16]
| Ligand | k_f (M⁻¹s⁻¹) | k_d (s⁻¹) |
| 1,4,8,11-tetrathiacyclotetradecane ([17]aneS₄) | 1.2 x 10⁵ | 2.1 x 10⁻⁴ |
| cis-dicyclohexano[17]aneS₄ | 3.1 x 10⁴ | 1.5 x 10⁻³ |
| trans-dicyclohexano[17]aneS₄ | 4.5 x 10³ | 5.0 x 10⁻² |
Table 5: Selected Spectroscopic Data for Nickel-Acetonitrile Complexes
| Complex | Technique | Key Data | Reference |
| --INVALID-LINK--₂ | IR (solid) | ν(C≡N) ~2300 cm⁻¹ | [8] |
| [{(C₅H₃N)(C₂B₁₀H₁₀)₂}Ni(CH₂CN)]⁻ | X-ray Crystallography | Ni-C bond length: ~1.88 Å | [15] |
| [Ni(Mes){NH=C(Me)(Mes)}(DAD)][BF₄] | ¹H NMR (CD₂Cl₂) | δ(N=C-Me) ~2.8 ppm | [4] |
Conclusion and Future Outlook
The preliminary studies on acetonitrile-nickel reaction pathways reveal a rich and complex field with significant potential for synthetic innovation. The ability of nickel to mediate C-H activation, nitrile insertion, and function as a catalyst for cyanation using acetonitrile as a cyanide source opens up new possibilities for the construction of valuable organic molecules. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to explore and expand upon these initial findings.
Future research in this area will likely focus on elucidating the finer mechanistic details of these reactions, expanding the substrate scope, and developing more efficient and selective catalytic systems. The insights gained from these ongoing investigations will undoubtedly contribute to the development of novel synthetic methodologies with applications in drug discovery and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand. | Semantic Scholar [semanticscholar.org]
- 4. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N'-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 8. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Reversible Functional Group Metathesis between Aryl Nitriles and Aryl Thioethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Reversible Functional Group Metathesis between Aryl Nitriles and Aryl Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Investigation of the Nickel-Catalyzed Metathesis between Aryl Thioethers and Aryl Nitriles [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Formation and dissociation kinetics and crystal structures of nickel(II)-macrocyclic tetrathiaether complexes in acetonitrile. Comparison to nickel(II)-macrocyclic tetramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Acetonitrile-Nickel(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Solutions of nickel(II) salts in acetonitrile typically result in the formation of the hexakis(acetonitrile)nickel(II) cation, [Ni(CH₃CN)₆]²⁺. The properties of this and related complexes are summarized below.
| Property | Data |
| Molecular Formula | --INVALID-LINK--₂ |
| Appearance | Light blue or green crystalline solid |
| Coordination Geometry | Octahedral around the Ni(II) center |
| Solubility | Soluble in polar organic solvents like acetonitrile. |
| Magnetic Properties | Paramagnetic |
| Spectroscopic Data | The electronic absorption spectra in acetonitrile are consistent with an octahedral coordination geometry. Proton NMR studies have been conducted on these complexes in acetonitrile solution. |
Experimental Protocols
Detailed methodologies for the synthesis of representative acetonitrile-nickel(II) complexes are provided below.
2.1 Synthesis of Hexakis(acetonitrile)nickel(II) Tetrafluoroborate (--INVALID-LINK--₂)
This protocol describes a common method for the preparation of the hexakis(acetonitrile)nickel(II) tetrafluoroborate complex.
-
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) tetrafluoroborate hexahydrate in anhydrous acetonitrile.
-
The water of hydration is displaced by the coordinating acetonitrile solvent. To facilitate the removal of water, the solution can be stirred over a drying agent, such as molecular sieves, or the solvent can be partially evaporated under reduced pressure and fresh anhydrous acetonitrile added.
-
Continue stirring the solution at room temperature for several hours to ensure complete coordination of the acetonitrile.
-
The product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Filter the resulting crystalline solid, wash with diethyl ether, and dry under vacuum.
-
2.2 Synthesis of a Dinuclear Nickel(II) Acetonitrile Complex
This protocol is based on the synthesis of --INVALID-LINK--₄·2CH₃CN, as an example of a more complex acetonitrile-nickel(II) species.
-
Materials:
-
The dinucleating ligand ethylene glycol-bis(β-aminoethyl ether) N,N,N',N'-tetrakis[(2-(1-ethylbenzimidazoyl)] (EGTB-Et)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve the EGTB-Et ligand in acetonitrile.
-
In a separate flask, prepare a solution of nickel(II) perchlorate hexahydrate in acetonitrile.
-
Slowly add the nickel(II) perchlorate solution to the ligand solution with continuous stirring.
-
The reaction mixture is stirred for a specified period to allow for complex formation.
-
Crystals of the product can be obtained by slow evaporation of the solvent or by vapor diffusion with a less polar solvent.
-
The resulting crystals are collected by filtration, washed with a small amount of cold acetonitrile, and dried.
-
Structural Information
X-ray crystallography has been instrumental in determining the solid-state structures of various acetonitrile-nickel(II) complexes.
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| --INVALID-LINK--₄·2CH₃CN | Triclinic | P-1 | Ni-N(acetonitrile) range: 2.052 - 2.108 | |
| [Ni(Bipy)₂(OAc)]ClO₄·2H₂O (in acetonitrile soln.) | Monoclinic | P2₁/c | Average Ni-N: 2.062, Average Ni-O: 2.110 (Note: Acetonitrile is the solvent, not a direct ligand in this crystal) |
Applications in Organic Synthesis
Acetonitrile-nickel(II) complexes serve as versatile catalysts and precursors in a range of organic transformations. Their utility stems from the lability of the coordinated acetonitrile ligands, which can be readily displaced by other substrates.
-
Cross-Coupling Reactions: Nickel(II) complexes are widely used as catalysts in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Acetonitrile complexes can serve as convenient, air-stable precatalysts that are activated under the reaction conditions.
-
Catalytic Hydration of Nitriles: Nickel(0) complexes, which can be generated from Ni(II) precursors, have been shown to catalyze the hydration of nitriles to amides.
-
CO₂ Fixation: Nickel(II) complexes have demonstrated catalytic activity in the addition of carbon dioxide to epoxides to form cyclic carbonates.
-
Hydrogen Evolution Reaction (HER): Certain acridine-based nickel(II) complexes, synthesized in acetonitrile, have been investigated as electrocatalysts for the hydrogen evolution reaction.
Safety Information
Working with acetonitrile-nickel(II) complexes requires adherence to strict safety protocols due to the hazards associated with both the nickel salt and the solvent.
-
Nickel(II) Perchlorate:
-
Hazards: Strong oxidizer, may cause fire or explosion, especially when in contact with organic materials or reducing agents. It is also a suspected carcinogen and may cause skin and respiratory sensitization. Causes severe skin and eye burns.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Avoid contact with combustible materials.
-
-
Acetonitrile:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Precautions: Use in a well-ventilated area and away from ignition sources. Wear appropriate PPE. Avoid breathing vapors.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualizations
Synthesis and Catalytic Application Workflow
Caption: Synthesis and catalytic cycle of a nickel(II)-acetonitrile complex.
General Coordination of Nickel(II) in Acetonitrile
Caption: Octahedral coordination of Ni(II) by six acetonitrile ligands.
An In-depth Technical Guide to the Molecular Structure of Simple Acetonitrile Nickel Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of simple nickel adducts featuring acetonitrile ligands. Acetonitrile is a common labile ligand in coordination chemistry, and its nickel complexes are valuable precursors in synthesis and catalysis. This document consolidates structural data from X-ray crystallography studies and details the experimental protocols for the synthesis of key examples.
Molecular Structure and Coordination Geometries
Nickel ions, typically in the +2 oxidation state, form a variety of coordination complexes with acetonitrile. The coordination number and geometry are influenced by the counter-ion and the presence of other supporting ligands. The most common geometries are octahedral and square-planar.
Octahedral Complexes
The hexakis(acetonitrile)nickel(II) cation, [Ni(CH3CN)6]2+, is a well-characterized example of an octahedral nickel-acetonitrile adduct. It serves as a common starting material in nickel chemistry. The nickel center is coordinated to six acetonitrile ligands through the nitrogen atoms.
Square-Planar Complexes
Square-planar nickel(II) acetonitrile adducts are typically formed with bulky supporting ligands, such as pincer ligands, that enforce a four-coordinate geometry. These complexes are of significant interest in catalysis. In these adducts, the acetonitrile ligand can be readily displaced by substrates.
Quantitative Structural Data
The following tables summarize key bond lengths and angles for representative simple and pincer-ligand supported nickel-acetonitrile adducts, as determined by single-crystal X-ray diffraction.
Table 1: Structural Data for Octahedral Nickel-Acetonitrile Adducts
| Compound | Ni-N(acetonitrile) Bond Length (Å) | N-Ni-N Bond Angle (°) | Reference |
| [Ni(EGTB-Et)(CH3CN)4]4+ | 2.108, 2.052 | 88.0 - 177.0 | [1] |
| --INVALID-LINK--2 | Data not explicitly provided | Data not provided | [2] |
Note: In [Ni(EGTB-Et)(CH3CN)4]4+, two different Ni-N(acetonitrile) bond lengths are observed due to the influence of the tetrapodal chelating ligand.[1]
Table 2: Structural Data for Square-Planar Nickel-Acetonitrile Adducts
| Compound | Ni-N(acetonitrile) Bond Length (Å) | Key Bond Angles (°) | Reference |
| [pyrr2Py]Ni(NCMe) | 1.861(2) | N2—Ni—N4: 168.09(10) | [3] |
| [Ni(iPrPCNNMe)Cl] | Acetonitrile not present | Not applicable | |
| --INVALID-LINK--3 | Data not explicitly provided | Data not provided | [4] |
Note: In the square-planar complex [pyrr2Py]Ni(NCMe), the acetonitrile ligand is part of an all-nitrogen coordination sphere with a dianionic pyridine dipyrrolide pincer ligand.[3] The Ni-N bond distance to the acetonitrile ligand is 1.861 (2) Å.[3] Other Ni-N bond distances in this complex are 1.896 (2) Å and 1.906 (2) Å to the pyrrolide moieties and 1.846 (2) Å to the pyridine moiety.[3]
Experimental Protocols
Detailed methodologies for the synthesis of key nickel-acetonitrile adducts are provided below.
Synthesis of Ni(pdto)(CH3CN)22
Materials:
-
Ni(BF4)2·6H2O
-
1,8-bis(2-pyridyl)-3,6-dithioctane (pdto)
-
Acetonitrile
Procedure: [2]
-
Dissolve 2 mmol of Ni(BF4)2·6H2O in 25 mL of acetonitrile.
-
In a separate flask, dissolve 2 mmol of the pdto ligand in acetonitrile.
-
Add the metallic salt solution dropwise to the ligand solution.
-
The reaction yields a blue powder, which is the desired product.
Synthesis of a Heteroleptic Nickel(II) Acetonitrile Complex (Complex 2 from Hanf et al.)
Materials:
-
--INVALID-LINK--2
-
(MeO)2P(2-py)
-
Acetonitrile
-
Methanol
Procedure: [5]
-
Dissolve (MeO)2P(2-py) (1) (0.16 g, 0.95 mmol) in 3 mL of acetonitrile.
-
Add this solution to a solution of --INVALID-LINK--2 (76 mg, 0.16 mmol) in 3 mL of acetonitrile.
-
Observe an immediate color change to brown/red.
-
Stir the reaction mixture overnight.
-
Remove the solvent in vacuo.
-
Crystallize the resulting nickel complex from a saturated methanol solution at –20 °C to yield the product as 2·MeOH.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of nickel-acetonitrile adducts.
Caption: Synthetic workflow for --INVALID-LINK--2.
Caption: Experimental workflow for the synthesis of a heteroleptic nickel(II) complex.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Acetonitrile-Ligated Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various acetonitrile-ligated nickel catalysts, which are versatile precursors and catalysts in a range of chemical transformations, including cross-coupling reactions. The following sections detail the synthesis of three distinct nickel-acetonitrile complexes, a summary of their key quantitative data, and a generalized experimental workflow.
Introduction
Acetonitrile-ligated nickel complexes are valuable reagents in synthetic chemistry. The labile nature of the acetonitrile ligand allows for easy displacement by other ligands or substrates, making these complexes excellent catalyst precursors. Their applications are widespread, particularly in catalyzing carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in drug development and materials science. This document outlines reliable methods for the preparation of several common acetonitrile-ligated nickel catalysts.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of three different acetonitrile-ligated nickel complexes, providing a comparative overview of their synthetic outcomes.
| Complex Name | Formula | Yield (%) | Color | Key Spectroscopic Data | Citations |
| Hexakis(acetonitrile)nickel(II) tetrafluoroborate | --INVALID-LINK--2 | Not specified | Blue | Not specified | [1] |
| (Acetonitrile-κN)[2,2′-(pyridine-2,6-diyl)bis(3,5-di-p-tolylpyrrolido-κN)]nickel(II) | [Ni(C41H33N3)(CH3CN)] | Not specified | Not specified | Not specified | [2] |
| Bis(acetonitrile)[1,8-bis(2-pyridyl)-3,6-dithioctane]nickel(II) bis(tetrafluoroborate) | --INVALID-LINK--2 | Not specified | Blue | IR (cm⁻¹): 2950, 2920, 2287, 2257, 1608, 1565, 1080, 770 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Hexakis(acetonitrile)nickel(II) Tetrafluoroborate (Ni(CH3CN)62)
This protocol describes the synthesis of a common and versatile Ni(II) precursor.
Materials:
-
Nickel powder (Ni)
-
Acetonitrile (MeCN), dry
-
Nitrosonium tetrafluoroborate (NOBF₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend nickel powder in dry acetonitrile.
-
Slowly add a solution of 2 equivalents of nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile to the nickel suspension.
-
The reaction mixture will evolve nitric oxide (NO) gas and the blue product will precipitate. The overall reaction is: Ni + 6 MeCN + 2 NOBF₄ → --INVALID-LINK--₂ + 2 NO.[1]
-
Stir the reaction mixture at room temperature until the nickel powder is consumed.
-
Isolate the blue solid product by filtration under inert atmosphere.
-
Wash the product with diethyl ether and dry under vacuum.
Protocol 2: Synthesis of an Acetonitrile-Ligated Nickel(II) Pincer Complex
This protocol details the synthesis of a square-planar nickel(II) complex with a pincer ligand and an acetonitrile ligand.[2]
Materials:
-
2,6-bis(3,5-di-p-tolylpyrrol-2-yl)pyridine ([pyrr₂Py]H₂)
-
Potassium hydride (KH)
-
Anhydrous Nickel(II) salt (e.g., NiCl₂, Ni(OTf)₂)
-
Tetrahydrofuran (THF), dry
-
Acetonitrile (CH₃CN), dry
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the ligand 2,6-bis(3,5-di-p-tolylpyrrol-2-yl)pyridine ([pyrr₂Py]H₂) and potassium hydride (KH).[2]
-
Add dry THF to the mixture at room temperature and then reflux for 1.5 hours to deprotonate the ligand.[2]
-
In a separate Schlenk flask, dissolve the anhydrous Nickel(II) salt in a mixture of THF and acetonitrile.
-
Slowly add the deprotonated ligand solution to the nickel salt solution at room temperature.
-
Stir the reaction mixture for several hours to allow for complex formation.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., THF/acetonitrile).
Protocol 3: Synthesis of Bis(acetonitrile)[1,8-bis(2-pyridyl)-3,6-dithioctane]nickel(II) bis(tetrafluoroborate) (Ni(pdto)(CH3CN)22)
This protocol describes the synthesis of a cationic nickel(II) complex with a tetradentate N₂S₂ ligand and two acetonitrile ligands.[3]
Materials:
-
Hexaaquanickel(II) bis(tetrafluoroborate) (--INVALID-LINK--₂)
-
1,8-bis(2-pyridyl)-3,6-dithioctane (pdto) ligand
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the ligand 1,8-bis(2-pyridyl)-3,6-dithioctane (pdto) in acetonitrile.
-
In a separate flask, dissolve --INVALID-LINK--₂ in acetonitrile.
-
Slowly add the nickel salt solution to the ligand solution with stirring.
-
The reaction will result in the formation of a blue powder.[3]
-
Stir the reaction mixture at room temperature for a few hours.
-
Isolate the blue solid product by filtration.
-
Wash the product with a small amount of cold acetonitrile and then with diethyl ether.
-
Dry the product under vacuum.
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis of acetonitrile-ligated nickel catalysts.
Caption: Generalized workflows for synthesizing acetonitrile-ligated nickel catalysts.
Caption: Logical relationship of components in the synthesis of acetonitrile-ligated nickel catalysts.
References
Application of Acetonitrile-Nickel in the Electrodeposition of Nickel: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of acetonitrile-nickel complexes in the electrodeposition of nickel. The inclusion of acetonitrile as a ligand or co-solvent in the electroplating bath can significantly influence the deposition process, leading to smoother nickel coatings with improved properties. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of the underlying processes to facilitate the application of this technique in various research and development settings.
Introduction
The electrodeposition of nickel is a widely utilized surface finishing technique for enhancing properties such as corrosion resistance, wear resistance, and aesthetics. The composition of the electroplating bath is a critical factor that dictates the quality and characteristics of the deposited nickel film. Acetonitrile (ACN), a polar aprotic solvent, has been investigated as an additive or co-solvent in nickel electrodeposition baths, particularly in non-aqueous electrolytes like ionic liquids.
The presence of acetonitrile alters the coordination sphere of the nickel(II) ions in the electrolyte, transitioning from other coordinated species to a hexakis(acetonitrile)nickel(II) complex, [Ni(ACN)6]2+.[1][2] This change in the nickel ion's environment has been shown to positively influence the electrodeposition process by increasing the diffusion coefficient of Ni(II) and shifting its reduction potential to a more positive value.[1][2] Consequently, the use of acetonitrile can lead to the formation of smoother and more uniform nickel deposits.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the electrodeposition of nickel from electrolytes containing acetonitrile.
Table 1: Electrochemical Parameters for Nickel Electrodeposition in the Presence of Acetonitrile
| Parameter | Value without ACN | Value with 0.3 M ACN | Reference |
| Ni(II) Reduction Potential (V vs. Pt) | More Negative | More Positive | [1] |
| Diffusion Coefficient of Ni(II) | Lower | Higher | [1] |
Table 2: Deposition Conditions and Resulting Morphology
| Parameter | Condition | Resulting Morphology | Reference |
| Electrolyte | 0.05 M Ni(TFSA)2 in BMPTFSA | Less Smooth Deposit | [1] |
| Electrolyte | 0.05 M Ni(TFSA)2 in BMPTFSA with 0.3 M ACN | Smoother Deposit | [1] |
| Current Density | -0.05 mA cm⁻² | - | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the electrodeposition of nickel from an acetonitrile-containing electrolyte.
Preparation of the Acetonitrile-Containing Electrolyte
This protocol is based on the work of Zhu et al. (2010) and describes the preparation of a nickel-containing ionic liquid electrolyte with acetonitrile as an additive.[1]
Materials:
-
1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide (BMPTFSA)
-
Nickel(II) bis(trifluoromethylsulfonyl)amide (Ni(TFSA)2)
-
Acetonitrile (ACN), anhydrous
-
Argon-filled glove box
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
All handling of hygroscopic reagents should be performed inside an argon-filled glove box to minimize exposure to moisture and oxygen.
-
Prepare a stock solution of 0.05 M Ni(TFSA)2 in BMPTFSA by dissolving the appropriate amount of Ni(TFSA)2 in the ionic liquid. Stir the solution until the salt is completely dissolved.
-
To prepare the electrolyte with acetonitrile, add a calculated volume of anhydrous acetonitrile to the 0.05 M Ni(TFSA)2/BMPTFSA stock solution to achieve the desired concentration (e.g., 0.3 M ACN).
-
Stir the final solution to ensure homogeneity. The color of the solution will change from green to blue upon the addition of acetonitrile, indicating the formation of the [Ni(ACN)6]2+ complex.[1]
Electrochemical Deposition of Nickel
This protocol outlines the galvanostatic electrodeposition of nickel onto a substrate.
Materials:
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Copper or Platinum substrate)
-
Counter Electrode (e.g., Platinum foil)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Acetonitrile-containing nickel electrolyte (prepared as in Protocol 3.1)
-
Deionized water and acetone for cleaning
Procedure:
-
Clean the working electrode by sonicating in acetone and then deionized water. Dry the electrode thoroughly.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the acetonitrile-containing nickel electrolyte.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Perform galvanostatic electrolysis at a constant current density (e.g., -0.05 mA cm⁻²) for a specified duration or until a desired charge density is passed (e.g., 3.6 C cm⁻²).[1]
-
After deposition, carefully remove the working electrode from the cell, rinse it with anhydrous acetonitrile to remove residual electrolyte, and dry it under an inert atmosphere.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the electrodeposition of nickel from an acetonitrile-containing electrolyte.
Caption: Experimental workflow for nickel electrodeposition.
Caption: Influence of acetonitrile on nickel electrodeposition.
References
Probing the Coordination Sphere: Advanced NMR Spectroscopic Techniques for Acetonitrile Nickel Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Acetonitrile nickel complexes are pivotal in various chemical transformations, from organic synthesis to catalysis. Understanding their structure, dynamics, and reactivity in solution is crucial for optimizing their applications. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive suite of techniques to elucidate these properties. This document provides detailed application notes and experimental protocols for the NMR analysis of both diamagnetic and paramagnetic acetonitrile nickel complexes, tailored for researchers in academia and the pharmaceutical industry.
Introduction to NMR of Acetonitrile Nickel Complexes
Nickel complexes can exist in various oxidation states and geometries, with Nickel(II) being a common and often paramagnetic species. The presence of unpaired electrons in paramagnetic Ni(II) complexes significantly influences the NMR spectrum, leading to large chemical shift ranges (hyperfine shifts) and pronounced line broadening.[1][2] While this presents challenges, it also offers unique insights into the electronic structure and bonding within the complex. Diamagnetic nickel complexes, such as those of Ni(0) and some square planar Ni(II) species, typically yield sharper signals and are more amenable to standard NMR techniques.
This guide will cover essential 1D and 2D NMR methods, including ¹H, ¹³C, and COSY spectroscopy, as well as variable-temperature NMR for studying dynamic processes like ligand exchange.
Key NMR Techniques and Their Applications
A multi-faceted approach employing various NMR experiments is often necessary to fully characterize acetonitrile nickel complexes.
-
¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. For diamagnetic complexes, it provides information on the number and connectivity of protons. In paramagnetic complexes, the hyperfine-shifted resonances can provide information about the spin distribution within the molecule.[3]
-
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR is invaluable for probing the carbon backbone of the ligands and the coordinated acetonitrile. For diamagnetic complexes, it provides detailed structural information. For paramagnetic species, the signals can be significantly broadened, but techniques like proton-coupled ¹³C NMR can sometimes aid in their identification.
-
2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks, aiding in the assignment of complex spectra, especially for the organic ligands coordinated to the nickel center.[4][5] Even in paramagnetic complexes with broadened lines, COSY spectra can often be obtained and provide valuable connectivity information.[3][4]
-
Variable-Temperature (VT) NMR: VT-NMR is a powerful tool for studying dynamic processes such as ligand exchange, fluxionality, and spin equilibria.[6] By monitoring chemical shifts and line shapes as a function of temperature, kinetic and thermodynamic parameters of these processes can be determined.
-
Relaxation Time Measurements (T₁ and T₂): The longitudinal (T₁) and transverse (T₂) relaxation times of nuclei are sensitive to molecular motion and the presence of paramagnetic centers. For paramagnetic complexes, the significant reduction in relaxation times necessitates adjustments to experimental parameters but can also be exploited to gain information about the distance of nuclei from the paramagnetic center.[7]
Quantitative Data Summary
The following tables summarize typical NMR data for representative acetonitrile nickel complexes. Note that chemical shifts for paramagnetic complexes can be highly sensitive to the ligand environment, temperature, and solvent.
Table 1: ¹H NMR Chemical Shift Data for Selected Acetonitrile Nickel Complexes
| Complex | Solvent | Temperature (°C) | Proton | Chemical Shift (δ, ppm) | Linewidth (Hz) | T₁ (ms) | Reference |
| [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | CD₃CN | 40 | Aromatic/Ligand | 0 - 35 | Not Reported | Not Reported | [4] |
| [Ni(Bipy)₂(OAc)]⁺ | CD₃CN | 10 | Aromatic/Ligand | 0 - 175 | Not Reported | Not Reported | [4] |
| --INVALID-LINK--₂ | CD₃CN | 25 | CH₃ of Acetonitrile | Paramagnetically shifted and broadened | Not Reported | Not Reported | [8] |
Table 2: ¹³C NMR Chemical Shift Data for a Representative Acetonitrile Nickel Complex
| Complex | Solvent | Temperature (°C) | Carbon | Chemical Shift (δ, ppm) | Reference |
| --INVALID-LINK--₂ related complex | CD₃CN | 25 | Ligand Carbons | 52.0, 125.9, 127.2, 142.3, 145.2, 159.5 | [8] |
Experimental Protocols
4.1 Sample Preparation
Proper sample preparation is critical, especially for paramagnetic and potentially air-sensitive complexes.
-
Solvent Selection: Use high-purity deuterated acetonitrile (CD₃CN). Acetonitrile is a coordinating solvent, and its deuterated form is often the solvent of choice for these studies.[9]
-
Inert Atmosphere: For air-sensitive complexes, prepare the NMR sample in a glovebox or using Schlenk line techniques.[8]
-
Concentration: For ¹H NMR, a concentration of 1-10 mM is typically sufficient. For ¹³C NMR, higher concentrations (10-50 mM) may be necessary. For paramagnetic complexes, lower concentrations may be required to minimize intermolecular relaxation effects.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. However, for paramagnetic samples with large chemical shift ranges, a secondary standard or referencing to the residual solvent peak may be necessary.
4.2 Protocol for ¹H NMR of Paramagnetic Acetonitrile Nickel Complexes
This protocol is designed to acquire a ¹H NMR spectrum of a paramagnetic Ni(II) complex, which is expected to have broad signals over a wide chemical shift range.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the probe is properly tuned to the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg on Bruker instruments).
-
Spectral Width (SW): Set a large spectral width to encompass all hyperfine-shifted resonances. A starting point of 200 ppm (e.g., 80,000 Hz on a 400 MHz spectrometer) is recommended.[10]
-
Acquisition Time (AQ): Use a short acquisition time, typically between 0.05 and 0.2 seconds, due to the rapid decay of the signal (short T₂).[10]
-
Relaxation Delay (D1): A short relaxation delay (e.g., 50-100 ms) is often sufficient due to the efficient T₁ relaxation caused by the paramagnetic center.[10]
-
Number of Scans (NS): A larger number of scans (e.g., 128 or more) will likely be needed to achieve an adequate signal-to-noise ratio.
-
Receiver Gain (RG): Optimize the receiver gain to avoid signal clipping.
-
-
Processing:
-
Apply an exponential line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio of the broad peaks.
-
Carefully phase the spectrum.
-
Baseline correct the spectrum across the entire spectral width.
-
4.3 Protocol for 2D COSY of Paramagnetic Acetonitrile Nickel Complexes
This protocol is for acquiring a 2D COSY spectrum to establish proton-proton correlations.
-
Spectrometer Setup: As for the 1D ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard magnitude COSY sequence (e.g., cosygpmf on Bruker instruments).
-
Spectral Width (SW): Set the same large spectral width in both F1 and F2 dimensions as used for the 1D ¹H experiment.
-
Number of Increments (in F1): Start with a relatively small number of increments (e.g., 256 or 512) to minimize the experiment time.[4]
-
Number of Scans (NS): Use a sufficient number of scans per increment (e.g., 16 or 32) to obtain good signal-to-noise.
-
Relaxation Delay (D1): Use a short relaxation delay as in the 1D experiment.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill the data in the F1 dimension to improve resolution.
-
Symmetrize the final spectrum.
-
4.4 Protocol for Variable-Temperature (VT) NMR
This protocol is for studying dynamic processes by acquiring ¹H NMR spectra at different temperatures.
-
Spectrometer Setup:
-
Ensure the spectrometer is equipped with a variable-temperature unit.
-
Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).
-
-
Experimental Procedure:
-
Acquire a standard ¹H NMR spectrum at room temperature using the paramagnetic protocol.
-
Incrementally increase or decrease the temperature in steps of 5-10 K.
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.
-
Acquire a ¹H NMR spectrum at each temperature, noting any changes in chemical shifts, line shapes, or the appearance of new signals.
-
-
Data Analysis:
-
Plot the chemical shifts of key resonances as a function of inverse temperature (1/T). For paramagnetic complexes following the Curie law, this should yield a linear relationship.[4]
-
Analyze the line broadening of exchanging signals to determine the coalescence temperature and calculate the rate of exchange.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments for characterizing acetonitrile nickel complexes.
Conclusion
The study of acetonitrile nickel complexes by NMR spectroscopy provides a wealth of information regarding their structure, bonding, and dynamic behavior in solution. While the paramagnetic nature of many Ni(II) complexes introduces challenges, the application of specialized protocols, including wide spectral widths, short relaxation delays, and variable-temperature experiments, can overcome these difficulties. The combined use of 1D and 2D NMR techniques, as outlined in these application notes, allows for a comprehensive characterization that is essential for the rational design and optimization of these important chemical entities.
References
- 1. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mriquestions.com [mriquestions.com]
- 8. rsc.org [rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. web.vu.lt [web.vu.lt]
Application Notes and Protocols for X-ray Crystallography of Acetonitrile Nickel Structures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of the crystal structure of nickel complexes containing acetonitrile ligands using single-crystal X-ray diffraction. The methodologies outlined herein are compiled from established practices in the field and are intended to guide researchers through the process of crystal synthesis, data collection, and structure refinement.
Introduction
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This information is invaluable in the fields of chemistry, materials science, and drug discovery for understanding the structure-property relationships of novel compounds. For nickel complexes featuring acetonitrile ligands, X-ray crystallography can elucidate coordination geometries, bond lengths, bond angles, and intermolecular interactions, which are crucial for applications in catalysis, magnetism, and medicinal chemistry.
Experimental Protocols
This section details the key experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of acetonitrile nickel structures.
Synthesis and Crystallization of Nickel-Acetonitrile Complexes
The successful growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The following are generalized synthesis and crystallization methods adapted from literature reports.
Example Synthesis of a Nickel Thiocyanate Acetonitrile Complex: [1]
-
In a clean vial, dissolve 0.25 mmol of Ni(NCS)₂ in 1.5 mL of dry acetonitrile.
-
To this solution, add 0.25 mmol of the desired co-ligand (e.g., 3-methylpyridine).
-
Seal the vial and allow the reaction mixture to stand at room temperature for 2 days.
-
Light-green crystals suitable for single-crystal X-ray diffraction should form during this period.
Example Crystallization by Vapor Diffusion: [2]
-
Dissolve the synthesized nickel complex in a minimal amount of acetonitrile.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of an anti-solvent, such as diethyl ether.
-
Allow the anti-solvent to slowly vapor diffuse into the acetonitrile solution.
-
Over a period of several days to a week, crystals suitable for X-ray diffraction should form.
General Considerations for Crystal Growth:
-
Solvent Purity: Use dry and high-purity solvents to avoid the incorporation of impurities into the crystal lattice. Acetonitrile, for instance, can be dried over CaH₂.[1]
-
Temperature: Control of temperature is crucial. Slow cooling or maintaining a constant temperature can promote the growth of larger, more well-defined crystals.
-
Concentration: The concentration of the nickel complex in the solution should be carefully optimized to achieve supersaturation without rapid precipitation.
Single-Crystal X-ray Diffraction Data Collection
The following protocol outlines the general steps for collecting diffraction data from a suitable single crystal.
-
Crystal Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Ideal crystal dimensions are typically between 0.1 and 0.3 mm.
-
Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.
-
-
Diffractometer Setup:
-
The data collection is typically performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Cu Kα or Mo Kα) and a detector (e.g., CCD or CMOS). An example instrument is the Rigaku XtaLAB Synergy, Dualflex, HyPix diffractometer with Cu Kα radiation.[1]
-
-
Unit Cell Determination and Data Collection Strategy:
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Integration and Reduction:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections for Lorentz factor, polarization, and absorption are applied to the integrated intensities.
-
Structure Solution and Refinement
-
Structure Solution:
-
The positions of the nickel and other heavy atoms are typically determined using direct methods or Patterson methods.
-
The remaining non-hydrogen atoms are located from the difference Fourier maps.
-
-
Structure Refinement:
-
The atomic positions, and their anisotropic displacement parameters are refined using a full-matrix least-squares method.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement statistics, such as R-factor and goodness-of-fit, are used to assess the quality of the crystal structure model.
-
Data Presentation
The following tables summarize representative crystallographic data for nickel-acetonitrile complexes.
Table 1: Selected Crystallographic Data for Nickel-Acetonitrile Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| --INVALID-LINK--₄·2CH₃CN[2] | Triclinic | P-1 | 12.273(5) | 12.358(7) | 12.561(6) | 90.43(4) | 110.26(3) | 99.21(4) |
| [Ni(Et₂en)₂]Br₂[3] | Monoclinic | P2₁/c | 9.269(4) | 8.348(4) | 14.623(7) | 90 | 109.58(3) | 90 |
| {[Ni(NCS)₂(C₆H₇N)₂]·CH₃CN}n[1] | Monoclinic | C2/c | 12.0153(3) | 13.0459(3) | 13.0801(3) | 90 | 98.473(2) | 90 |
| --INVALID-LINK--₄·C₂H₃N·2H₂O (L = 2-methoxy-6-(pyridin-2-yl-hydrazonomethyl)phenol)[4] | Monoclinic | P2₁/n | 15.654(3) | 22.422(5) | 22.682(5) | 90 | 99.98(3) | 90 |
Table 2: Selected Bond Lengths and Angles for Nickel-Acetonitrile Complexes
| Compound | Bond | Length (Å) | Bond Angle | Angle (°) |
| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺[2] | Ni-N(acetonitrile) | 2.108 | N(amine)-Ni-N(acetonitrile) | 88.0(3) |
| Ni-N(benzimidazole) | 2.046 | N(acetonitrile)-Ni-N(acetonitrile) | 171.5(3) | |
| Ni-O(ether) | 2.101 | N(benzimidazole)-Ni-O(ether) | 158.1 | |
| [Ni(Et₂en)₂(H₂O)₂]Cl₂[3] | Ni-N1 | 2.112(2) | N1-Ni-N2 | 82.72(8) |
| Ni-N2 | 2.094(2) | |||
| Ni-O1 | 2.146(2) |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical steps from synthesis to structure.
References
Application Notes and Protocols for Nickel-Catalyzed Reactions Involving Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic cycle of nickel-catalyzed reactions where acetonitrile plays a crucial role, not merely as a solvent but as a key reactant or ligand. Detailed protocols for seminal reactions are provided to enable the practical application of these methodologies in a laboratory setting.
Acetonitrile as a Cyanide Source in Nickel-Catalyzed Cyanation of Aryl Halides and Triflates
A significant advancement in nickel catalysis is the utilization of acetonitrile as a non-toxic and readily available cyanide source for the cyanation of aryl halides and triflates. This transformation proceeds via a C–CN bond cleavage of acetonitrile, offering a safer alternative to traditional cyanation reagents.
A plausible catalytic cycle for this reaction involves the following key steps[1]:
-
Reduction of Ni(II) to Ni(0): The catalytic cycle is initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This is often achieved using a reductant such as 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP), which also acts as a silylating agent later in the cycle[1].
-
Oxidative Addition: The generated Ni(0) species undergoes oxidative addition to the aryl halide or triflate (Ar-X) to form a Ni(II)-aryl intermediate.
-
Silylation and Ligand Exchange: The halide or triflate ligand on the Ni(II) center is silylated by the Si–Me4-DHP, leading to a Ni(II)-aryl-silyl intermediate.
-
Acetonitrile Coordination and C-H Activation: Acetonitrile coordinates to the nickel center. Subsequent C-H activation of the coordinated acetonitrile leads to the formation of a cyanomethyl-nickel species.
-
Reductive Elimination: The final step is the reductive elimination of the aryl cyanide product, regenerating the active Ni(0) catalyst.
References
Acetonitrile in Nickel Catalysis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols on the multifaceted role of acetonitrile as both a solvent and a reactive ligand in nickel-catalyzed reactions. Nickel catalysis offers a cost-effective and versatile alternative to precious metal-catalyzed transformations, and the choice of solvent and ligands is critical for reaction efficiency and selectivity. Acetonitrile, a common laboratory solvent, exhibits unique coordinating properties with nickel centers, influencing catalytic cycles and enabling novel reaction pathways.
Acetonitrile's ability to act as a labile ligand allows it to stabilize catalytically active nickel species and participate directly in transformations, such as C-H activation and cyanation reactions.[1][2] This dual functionality makes it a subject of significant interest in the development of robust and efficient nickel-catalyzed methodologies for the synthesis of pharmaceuticals and other fine chemicals.
Application Note 1: Nickel-Catalyzed Cyanation of Aryl Halides Using Acetonitrile as a Cyanide Source
This application note details a non-toxic cyanation method for a variety of aryl halides and triflates. In this protocol, acetonitrile serves as the cyanide source, offering a safer alternative to traditional cyanating agents. The reaction is catalyzed by a nickel complex in the presence of a silicon-based reductant.
Quantitative Data Summary
The following table summarizes the yields of p-anisonitrile (3a) obtained from 4-bromoanisole (1a) under various conditions, highlighting the optimization of the ligand for the nickel catalyst.
| Entry | Ligand (L) | Yield of 3a (%) |
| 1 | 2,2'-bipyridine (L1) | 33 |
| 2 | 4,4'-di-tert-butyl-2,2'-bipyridine (L2) | 25 |
| 3 | 4,4'-dimethoxy-2,2'-bipyridine (L3) | 15 |
| 4 | 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (L4) | 20 |
| 5 | 1,10-phenanthroline (L5) | 91 |
| 6 | 4,7-dimethyl-1,10-phenanthroline (L6) | 58 |
| 7 | 4,7-dimethoxy-1,10-phenanthroline (L7) | 30 |
| 8 | 4,7-diphenyl-1,10-phenanthroline (L8) | 59 |
Experimental Protocol: General Procedure for Nickel-Catalyzed Cyanation
-
Reaction Setup: In a nitrogen-filled glovebox, a 20 mL glass vial is charged with --INVALID-LINK--₂ (5.0 mol%), 1,10-phenanthroline (L5, 5.0 mol%), the aryl halide (1.0 equiv), and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP, 2.5 equiv).
-
Solvent Addition: Acetonitrile (0.5 M) is added to the vial.
-
Reaction Conditions: The vial is sealed with a screw cap and removed from the glovebox. The reaction mixture is stirred at 80 °C for 24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aryl nitrile.
Proposed Catalytic Cycle
The catalytic cycle for this cyanation reaction involves the reduction of a Ni(II) precursor to a catalytically active Ni(0) species, followed by oxidative addition of the aryl halide. Subsequent steps involve the coordination and C-CN bond cleavage of acetonitrile, facilitated by the silicon-based reagent, and reductive elimination to yield the aryl nitrile product.
Caption: Proposed catalytic cycle for the nickel-catalyzed cyanation of aryl halides.
Application Note 2: Acetonitrile in Nickel-Catalyzed Reductive Cross-Coupling
This application note describes a protocol for the reductive cross-coupling of aryl halides with alkyl halides. While a variety of polar aprotic solvents can be used, this section will focus on the adaptation of such reactions to acetonitrile, highlighting its role in solubilizing the catalytic species and influencing the reaction outcome.
Quantitative Data Summary
The following table presents the yields for the cross-coupling of various aryl and alkyl halides.
| Entry | Aryl Halide | Alkyl Halide | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | 1-Iodooctane | 4-Octylacetophenone | 88 |
| 2 | 4-Bromobenzonitrile | 1-Iodohexane | 4-Hexylbenzonitrile | 85 |
| 3 | Methyl 4-bromobenzoate | 1-Iodopentane | Methyl 4-pentylbenzoate | 91 |
| 4 | 2-Bromopyridine | 1-Iodobutane | 2-Butylpyridine | 75 |
Experimental Protocol: General Procedure for Reductive Cross-Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with NiI₂ (5 mol%), 4,4'-dimethoxy-2,2'-bipyridine (5 mol%), and manganese powder (2.0 equiv).
-
Reagent Addition: The aryl halide (1.0 equiv) and the alkyl halide (1.2 equiv) are added to the Schlenk tube.
-
Solvent Addition: Anhydrous acetonitrile is added to the tube to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred at 60 °C for 12-24 hours.
-
Workup and Purification: The reaction is quenched with aqueous HCl (1 M) and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash column chromatography.
Application Note 3: C-H Activation of Acetonitrile at a Nickel Center
This section focuses on the fundamental reactivity of acetonitrile with nickel complexes, specifically the activation of the C-H bond to form a cyanomethyl ligand.[2] This transformation underscores the potential of acetonitrile to act as a C1 building block in catalytic reactions.
Experimental Workflow: Synthesis and C-H Activation of a Nickel-Acetonitrile Complex
The following diagram illustrates the general workflow for the synthesis of a nickel-acetonitrile complex and its subsequent deprotonation to form a cyanomethyl nickel species.
Caption: Workflow for the synthesis and C-H activation of a nickel-acetonitrile complex.
The Dual Role of Acetonitrile
The following diagram illustrates the dual role of acetonitrile in nickel catalysis, acting as both an inert solvent that solvates the catalyst and as a reactive ligand that can participate in the catalytic cycle.
Caption: The dual role of acetonitrile in nickel catalysis.
These application notes and protocols provide a starting point for researchers interested in exploring the utility of acetonitrile in nickel-catalyzed reactions. The unique properties of acetonitrile as both a solvent and a ligand open up new avenues for the development of efficient and selective catalytic transformations.
References
Application Note: Electrochemical Analysis of Nickel in Acetonitrile Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonitrile (ACN) is a common aprotic solvent in electrochemical studies due to its wide potential window and ability to dissolve a variety of organic and inorganic compounds. The electrochemical analysis of nickel in acetonitrile is crucial for various applications, including the characterization of nickel-containing catalysts, coordination complexes, and in the development of novel therapeutic agents. This document provides detailed protocols for the electrochemical analysis of nickel(II) ions in acetonitrile solutions using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), techniques valuable for both qualitative and quantitative analysis.
Electrochemical Behavior of Nickel(II) in Acetonitrile
In acetonitrile, nickel(II) ions, typically introduced as salts like nickel(II) perchlorate (Ni(ClO₄)₂) or nickel(II) tetrafluoroborate (Ni(BF₄)₂), are solvated by acetonitrile molecules to form the stable hexakis(acetonitrile)nickel(II) complex, [Ni(CH₃CN)₆]²⁺. The electrochemical behavior of this complex and other nickel complexes in acetonitrile has been investigated using various techniques, including cyclic voltammetry.[1][2]
The reduction of Ni(II) to Ni(0) in acetonitrile is a key electrochemical process observed. The potential at which this reduction occurs can be influenced by the specific nickel complex and the supporting electrolyte used. For instance, in some nickel complexes, irreversible cathodic waves corresponding to the reduction of Ni(II) have been observed at potentials around -1.27 V and -1.64 V vs. the Normal Hydrogen Electrode (NHE).[3] The addition of acetonitrile to a solution containing Ni(II) can shift the reduction potential to a more positive value.[1]
Quantitative Analysis
While extensive quantitative data for the analysis of simple nickel salts in acetonitrile is not broadly available in consolidated literature, voltammetric techniques like cyclic voltammetry and differential pulse voltammetry can be readily adapted for quantitative purposes by creating a calibration curve. The peak current obtained from these measurements is proportional to the concentration of the electroactive species (in this case, Ni(II)) within a certain range. For quantitative analysis in aqueous solutions using cyclic voltammetry, linear ranges from 15 to 40 mM have been reported, and differential pulse voltammetry has been used to detect nickel concentrations in the micromolar range.[2] Similar ranges can be targeted for optimization in acetonitrile.
Table 1: Summary of Typical Electrochemical Parameters for Nickel Analysis
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
| Analyte | Nickel(II) salt (e.g., Ni(ClO₄)₂) | Nickel(II) salt (e.g., Ni(ClO₄)₂) |
| Solvent | Acetonitrile (anhydrous) | Acetonitrile (anhydrous) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar |
| Working Electrode | Glassy Carbon, Platinum, or Gold | Glassy Carbon, Platinum, or Gold |
| Reference Electrode | Ag/Ag⁺ (in ACN with supporting electrolyte) or pseudo-reference | Ag/Ag⁺ (in ACN with supporting electrolyte) or pseudo-reference |
| Counter Electrode | Platinum wire or graphite rod | Platinum wire or graphite rod |
| Typical Potential Window | e.g., +0.5 V to -2.0 V vs. Ag/Ag⁺ | e.g., +0.5 V to -2.0 V vs. Ag/Ag⁺ |
| Typical Scan Rate | 100 mV/s | 20 mV/s |
| Pulse Amplitude | N/A | 50 mV |
| Pulse Width | N/A | 50 ms |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) of Nickel(II) in Acetonitrile
Objective: To qualitatively and quantitatively analyze Ni(II) in an acetonitrile solution.
Materials:
-
Potentiostat
-
Electrochemical cell
-
Working Electrode (e.g., 3 mm diameter Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/Ag⁺ electrode)
-
Counter Electrode (e.g., Platinum wire)
-
Anhydrous Acetonitrile (CH₃CN)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Nickel(II) salt (e.g., Nickel(II) perchlorate - Ni(ClO₄)₂)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water, then in ethanol, and finally dry thoroughly.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This will be the blank solution.
-
Prepare a stock solution of the Ni(II) salt in the 0.1 M supporting electrolyte solution.
-
Prepare a series of standard solutions of Ni(II) by diluting the stock solution with the supporting electrolyte solution to desired concentrations for calibration.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the blank (supporting electrolyte) solution to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
-
Data Acquisition (Blank):
-
Set the potentiostat parameters for cyclic voltammetry. A typical starting potential could be 0.0 V, with a switching potential of -2.0 V and a final potential of 0.0 V vs. the reference electrode. A scan rate of 100 mV/s is a good starting point.
-
Run a cyclic voltammogram of the blank solution to ensure there are no interfering redox processes in the potential window of interest.
-
-
Data Acquisition (Sample):
-
Add a known concentration of the Ni(II) standard solution to the cell.
-
Deaerate the solution again for a few minutes.
-
Run the cyclic voltammogram using the same parameters as the blank.
-
Record the resulting voltammogram, noting the cathodic peak potential (Epc) and cathodic peak current (ipc) for the reduction of Ni(II).
-
-
Quantitative Analysis:
-
Repeat step 5 for each of the standard solutions of varying Ni(II) concentrations.
-
Plot the cathodic peak current (ipc) as a function of the Ni(II) concentration.
-
Perform a linear regression on the data to obtain a calibration curve.
-
Measure the ipc of an unknown sample and use the calibration curve to determine its Ni(II) concentration.
-
Protocol 2: Differential Pulse Voltammetry (DPV) of Nickel(II) in Acetonitrile
Objective: To achieve lower detection limits for the quantitative analysis of Ni(II) in acetonitrile.
Materials: Same as for Protocol 1.
Procedure:
-
Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 1.
-
Electrochemical Cell Setup: Follow step 3 from Protocol 1.
-
Data Acquisition (Blank):
-
Set the potentiostat parameters for differential pulse voltammetry. A typical potential range could be from 0.0 V to -2.0 V.
-
Set the modulation amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan rate (e.g., 20 mV/s).
-
Run a DPV scan of the blank solution.
-
-
Data Acquisition (Sample):
-
Add a known concentration of the Ni(II) standard solution to the cell.
-
Deaerate the solution.
-
Run the DPV scan using the same parameters.
-
Record the peak current from the resulting voltammogram.
-
-
Quantitative Analysis:
-
Repeat step 4 for a series of standard solutions.
-
Construct a calibration curve by plotting the peak current versus the Ni(II) concentration.
-
Determine the concentration of an unknown sample using its measured peak current and the calibration curve.
-
Visualizations
Caption: General workflow for electrochemical analysis of nickel.
Caption: Simplified electrochemical reduction of Ni(II) in acetonitrile.
References
Application Note: Monitoring Acetonitrile Coordination to Nickel(II) using FT-IR Spectroscopy
AN-FTIR-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique for studying molecular vibrations. It is particularly useful for investigating ligand coordination to metal centers. The coordination of a ligand to a metal ion typically perturbs the ligand's electronic structure, leading to shifts in its characteristic vibrational frequencies. This application note details the use of FT-IR spectroscopy to monitor the coordination of acetonitrile (CH₃CN) to a nickel(II) center.
The nitrile group (C≡N) in acetonitrile has a strong, sharp vibrational absorption band in a relatively uncongested region of the infrared spectrum. Upon coordination of the nitrogen lone pair to a Lewis acidic metal center like Ni(II), electron density is drawn away from the nitrogen atom. This removal of electron density from an antibonding orbital of the C≡N moiety results in a strengthening of the triple bond and a shift of the C≡N stretching frequency to a higher wavenumber (a "blue-shift").[1][2] By monitoring the position and intensity of this band, one can qualitatively and quantitatively assess the formation and stability of nickel-acetonitrile complexes.
Quantitative Data Summary
The coordination of acetonitrile to Ni(II) results in a distinct blue-shift of the C≡N stretching frequency (ν(C≡N)). The table below summarizes the observed frequencies for free and coordinated acetonitrile. Using deuterated acetonitrile (CD₃CN) can be advantageous as it avoids spectral complications from Fermi resonance present in standard CH₃CN.[1][3]
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Free Acetonitrile (CH₃CN) | ν(C≡N) Stretch | ~2253 | [3] |
| Free Deuterated Acetonitrile (CD₃CN) | ν(C≡N) Stretch | ~2262 | [1][3] |
| --INVALID-LINK--₂ | Coordinated ν(C≡N) Stretch | 2290 | [4] |
| [Ni(CH₃CN)₄(ClO₄)₂] | Coordinated ν(C≡N) Stretch | 2295 | [4] |
| [Ni(CH₃CN)₂(ClO₄)₂] | Coordinated ν(C≡N) Stretch | 2290 | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for monitoring the coordination of acetonitrile to nickel using FT-IR spectroscopy.
Caption: Experimental workflow for FT-IR monitoring.
Detailed Experimental Protocol
This protocol provides a general method for observing the formation of a nickel-acetonitrile complex in solution.
1. Materials and Reagents:
-
Nickel(II) Salt: Anhydrous nickel(II) perchlorate (Ni(ClO₄)₂) or another nickel salt with a weakly coordinating anion. (Caution: Perchlorate salts can be explosive and should be handled with extreme care).
-
Solvent: A dry, non-coordinating solvent such as dichloromethane (DCM) or nitromethane. The solvent must be transparent in the IR region of interest (~2200-2350 cm⁻¹).
-
Ligand: Anhydrous acetonitrile (CH₃CN) or deuterated acetonitrile (CD₃CN).
-
Equipment:
2. Procedure:
-
Preparation (Inert Atmosphere):
-
Due to the hygroscopic nature of many nickel salts and solvents, all preparations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[4]
-
Prepare a stock solution of the Ni(II) salt in the chosen non-coordinating solvent (e.g., 0.1 M).
-
Prepare a stock solution of acetonitrile in the same solvent (e.g., 1.0 M).
-
-
FT-IR Measurement - Background Spectrum:
-
Assemble the liquid transmission cell.
-
Fill the cell with the pure, dry, non-coordinating solvent.
-
Place the cell in the FT-IR spectrometer and acquire a background spectrum. This spectrum will be subtracted from all subsequent sample spectra.
-
-
FT-IR Measurement - Initial Nickel Spectrum:
-
Empty the cell and thoroughly dry it.
-
Fill the cell with the Ni(II) salt solution.
-
Acquire an FT-IR spectrum. No significant peaks should be observed in the 2200-2350 cm⁻¹ region.
-
-
Titration and Data Acquisition:
-
Using a gas-tight syringe, add a small, precise aliquot of the acetonitrile stock solution to the Ni(II) solution in the IR cell to achieve a desired ligand-to-metal ratio (e.g., 1:1).
-
Gently mix the solution within the cell.
-
Acquire the FT-IR spectrum. A new peak corresponding to the coordinated acetonitrile should appear around 2290-2295 cm⁻¹.[4] A peak for any remaining free acetonitrile may also be visible around 2253 cm⁻¹.[3]
-
Continue to add aliquots of the acetonitrile solution, recording a spectrum after each addition, to observe the systematic changes as the coordination sphere of the nickel(II) ion becomes saturated.
-
3. Data Analysis:
-
Spectral Subtraction: Subtract the background spectrum of the pure solvent from each of the collected sample spectra.
-
Peak Identification: Identify the absorption band for the C≡N stretch of free acetonitrile and the blue-shifted band for the nickel-coordinated acetonitrile.
-
Analysis: Plot the absorbance of the coordinated ν(C≡N) band as a function of the acetonitrile concentration. This can provide insights into the stoichiometry and binding affinity of the complex. The magnitude of the frequency shift (Δν) between the free and bound ligand is indicative of the strength of the Ni-N interaction.[2]
Logical Relationship Diagram
The diagram below outlines the logical relationship between the chemical interaction and the resulting spectral observation.
Caption: Cause-and-effect of Ni(II)-acetonitrile coordination.
FT-IR spectroscopy offers a direct and informative method for monitoring the coordination of acetonitrile to nickel centers. The clear and predictable blue-shift of the ν(C≡N) band upon complexation serves as a reliable diagnostic tool. This technique allows for the confirmation of complex formation, investigation of coordination strength, and can be adapted for kinetic or thermodynamic studies of ligand exchange reactions.
References
Application Note: UV-Vis Spectroscopy of Nickel(II) Acetonitrile Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
UV-Vis spectroscopy is a fundamental analytical technique utilized to study the electronic transitions of transition metal complexes. For nickel(II), a d⁸ metal ion, the UV-Vis spectrum is characteristic of its coordination environment. In acetonitrile, a moderately coordinating solvent, nickel(II) typically forms a hexakis(acetonitrile)nickel(II) complex, [Ni(CH₃CN)₆]²⁺. This complex exhibits a distinct color and a UV-Vis spectrum that is informative of its octahedral geometry. Understanding the UV-Vis properties of this solvated ion is crucial for studies in coordination chemistry, catalysis, and as a baseline for investigating ligand substitution reactions in non-aqueous media, which is often relevant in drug development and synthesis. This application note provides a detailed protocol for the preparation and UV-Vis analysis of nickel(II) acetonitrile solutions and summarizes the expected spectral data.
Data Presentation
The electronic absorption spectrum of the hexakis(acetonitrile)nickel(II) ion, [Ni(CH₃CN)₆]²⁺, in acetonitrile is characterized by weak d-d transitions in the visible and near-infrared regions, which are typical for an octahedral Ni(II) complex. The observed absorption bands correspond to spin-allowed transitions from the ³A₂g ground state to excited triplet states. The blue color of solutions of salts like hexakis(acetonitrile)nickel(II) tetrafluoroborate is a result of absorption in the yellow-orange region of the visible spectrum[1].
| Parameter | Value | Wavenumber (cm⁻¹) | Transition Assignment |
| λₘₐₓ₁ | ~395 nm | ~25300 cm⁻¹ | ³A₂g → ³T₁g(P) |
| λₘₐₓ₂ | ~660 nm | ~15150 cm⁻¹ | ³A₂g → ³T₁g(F) |
| λₘₐₓ₃ | ~1080 nm | ~9260 cm⁻¹ | ³A₂g → ³T₂g(F) |
Note: The exact λₘₐₓ and molar absorptivity (ε) values can be influenced by the specific nickel(II) salt and the purity of the acetonitrile. The d-d transitions of octahedral nickel(II) complexes are characteristically weak, with molar absorptivity values typically below 10 M⁻¹cm⁻¹.
Experimental Protocols
Preparation of a Nickel(II) Stock Solution in Acetonitrile
Objective: To prepare a standardized stock solution of nickel(II) in acetonitrile for UV-Vis spectroscopic analysis. The use of a nickel(II) salt with a non-coordinating anion, such as perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻), is crucial to ensure that the observed spectrum is that of the [Ni(CH₃CN)₆]²⁺ complex.
Materials:
-
Hexahydrated nickel(II) perchlorate, Ni(ClO₄)₂·6H₂O, or hexakis(acetonitrile)nickel(II) tetrafluoroborate, --INVALID-LINK--₂
-
Spectroscopic grade acetonitrile (CH₃CN), anhydrous
-
Volumetric flasks (e.g., 10.00 mL, 25.00 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Pipettes
Procedure:
-
Safety Precautions: Acetonitrile is flammable and toxic. Nickel salts are toxic and potential carcinogens. Handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Perchlorate salts can be explosive when heated or mixed with organic materials; handle with care.
-
Calculating the Mass of Nickel(II) Salt: To prepare a 0.1 M stock solution of Ni(II) in a 25.00 mL volumetric flask, calculate the required mass of the chosen nickel(II) salt.
-
For Ni(ClO₄)₂·6H₂O (Molar Mass: 365.69 g/mol ): Mass = 0.1 mol/L * 0.025 L * 365.69 g/mol = 0.9142 g
-
For --INVALID-LINK--₂ (Molar Mass: 478.70 g/mol ): Mass = 0.1 mol/L * 0.025 L * 478.70 g/mol = 1.1968 g
-
-
Weighing the Salt: Accurately weigh the calculated amount of the nickel(II) salt using an analytical balance.
-
Dissolution: Carefully transfer the weighed salt into a 25.00 mL volumetric flask.
-
Adding Solvent: Add a small amount of anhydrous acetonitrile to the flask to dissolve the salt. Gently swirl the flask to facilitate dissolution.
-
Dilution to Volume: Once the salt is completely dissolved, carefully add acetonitrile up to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution as required for the analysis. For example, to prepare a 0.01 M solution, pipette 1.00 mL of the 0.1 M stock solution into a 10.00 mL volumetric flask and dilute to the mark with acetonitrile.
Acquisition of UV-Vis Spectrum
Objective: To obtain the UV-Vis absorption spectrum of the nickel(II) acetonitrile solution.
Materials and Equipment:
-
Prepared nickel(II) acetonitrile solution(s)
-
Spectroscopic grade acetonitrile (for blank)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions. Set the desired wavelength range for the scan (e.g., 300 nm to 1200 nm to capture all d-d transitions).
-
Cuvette Preparation: Clean the quartz cuvettes thoroughly. Rinse them with a small amount of the solvent (acetonitrile) before use.
-
Blank Measurement: Fill one cuvette with the blank solution (spectroscopic grade acetonitrile). Place it in the reference beam of the spectrophotometer. Fill another cuvette with the blank solution and place it in the sample beam. Run a baseline correction.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the nickel(II) acetonitrile solution to be analyzed. Fill the cuvette with the sample solution.
-
Spectral Acquisition: Place the sample cuvette in the sample beam of the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Mandatory Visualizations
Caption: Workflow for preparing and analyzing Ni(II) acetonitrile solutions.
Caption: Octahedral coordination of six acetonitrile molecules around a Ni(II) ion.
References
Application Notes and Protocols: The Use of Acetonitrile-Nickel Complexes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acetonitrile, a common solvent, also serves as a valuable C1 building block in organic synthesis. When coordinated to a nickel center, its α-C-H bonds become sufficiently acidic for deprotonation, enabling its use as a cyanomethyl anion equivalent. This reactivity has been harnessed in various synthetic transformations, most notably in the catalytic cyanoalkylation of carbonyl compounds. These reactions provide a direct and atom-economical route to β-hydroxynitriles, which are important structural motifs in many biologically active molecules and versatile intermediates in organic synthesis. This document provides an overview of this application, including quantitative data, detailed protocols for catalyst synthesis and use, and mechanistic diagrams.
Application Note 1: Nickel-Catalyzed Cyanoalkylation of Ketones and Isatins
The addition of a cyanomethyl group to a carbonyl compound is a fundamental C-C bond-forming reaction. Nickel(II) pincer complexes have emerged as highly effective catalysts for the cyanoalkylation of a range of ketone derivatives using acetonitrile as the nucleophilic source. This method is notable for its mild reaction conditions (room temperature) and high efficiency, providing access to valuable tertiary β-hydroxynitriles in excellent yields.
Data Presentation: Reaction Scope and Yields
The nickel-catalyzed cyanoalkylation protocol demonstrates broad applicability across various activated ketones and isatins. The use of a Tolman-type Ni(II)-complex with a pyridine(dicarboxamide) pincer ligand allows for high isolated yields, as summarized below.
Table 1: Nickel-Catalyzed Cyanomethylation of Isatins and Activated Ketones with Acetonitrile [1]
| Entry | Substrate (Ketone) | Product | Yield (%) |
| 1 | N-Benzylisatin | 3-hydroxy-3-(cyanomethyl)-1-benzylindolin-2-one | 99 |
| 2 | N-Methylisatin | 3-hydroxy-3-(cyanomethyl)-1-methylindolin-2-one | 99 |
| 3 | N-Allylisatin | 1-allyl-3-hydroxy-3-(cyanomethyl)indolin-2-one | 99 |
| 4 | 5-Bromoisatin | 5-bromo-3-hydroxy-3-(cyanomethyl)indolin-2-one | 92 |
| 5 | Isatin | 3-hydroxy-3-(cyanomethyl)indolin-2-one | 99 |
| 6 | 2,2,2-Trifluoroacetophenone | 3,3,3-trifluoro-1-phenyl-1-(cyanomethyl)propan-2-ol | 85 |
| 7 | Indane-1,2,3-trione | 2-hydroxy-2-(cyanomethyl)indane-1,3-dione | 76 |
Table 2: Scope with Substituted Alkyl Cyanide Nucleophiles [1]
| Entry | Ketone | Nitrile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Benzylisatin | Propionitrile | 1-benzyl-3-(1-cyanoethyl)-3-hydroxyindolin-2-one | 93 | 50:50 |
| 2 | N-Benzylisatin | Butyronitrile | 1-benzyl-3-(1-cyanopropyl)-3-hydroxyindolin-2-one | 90 | 52:48 |
| 3 | N-Benzylisatin | Valeronitrile | 1-benzyl-3-(1-cyanobutyl)-3-hydroxyindolin-2-one | 93 | 50:50 |
| 4 | 2,2,2-Trifluoroacetophenone | Propionitrile | 1-cyano-3,3,3-trifluoro-2-phenylpropan-2-ol | 52 | N/A |
| 5 | Indane-1,2,3-trione | Propionitrile | 2-(1-cyanoethyl)-2-hydroxyindane-1,3-dione | 75 | N/A |
Proposed Catalytic Cycle
The reaction is proposed to proceed through the catalytic cycle depicted below. The active catalyst is an ion-paired nickel complex. This complex reacts with the ketone to form a nickel-alkoxide intermediate. Subsequent ligand exchange with acetonitrile, followed by proton transfer, releases the β-hydroxynitrile product and regenerates the active catalyst for the next cycle.[1]
Application Note 2: Fundamental C-H Activation and "Ligand Flip" of Acetonitrile
A key mechanistic feature underpinning the utility of acetonitrile in nickel-catalyzed reactions is the ability of the nickel center to activate the normally inert C-H bonds of acetonitrile. This process involves the initial coordination of the acetonitrile molecule to the nickel center through its nitrogen atom (N-bound). In the presence of a base, or through the action of a sufficiently basic nickel complex, a proton is abstracted from the methyl group. This deprotonation is followed by a characteristic "ligand flip," where the cyanomethyl group reorients to bind to the nickel center through the carbon atom (C-bound).[2][3] This C-bound nickel cyanomethyl species is a key intermediate in many catalytic reactions, acting as the competent nucleophile.
Logical Workflow of C-H Activation
The transformation from a simple N-coordinated acetonitrile ligand to a C-bound cyanomethyl nucleophile can be visualized as a logical sequence of steps. This activation is crucial for initiating the catalytic cycle in reactions such as the cyanomethylation of aldehydes and ketones.
References
Application Notes and Protocols for the Generation of Cyanomethyl Species from Acetonitrile-Nickel Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanomethyl group (-CH₂CN) is a valuable synthon in organic chemistry, serving as a precursor to a variety of functional groups and as a key structural motif in many biologically active molecules. The use of acetonitrile, a readily available and inexpensive bulk solvent, as a source for the cyanomethyl radical has garnered significant attention. Nickel-catalyzed reactions have emerged as a powerful tool for the activation of the otherwise inert C-H bonds of acetonitrile, enabling the generation of cyanomethyl species for subsequent carbon-carbon bond formation.
These application notes provide an overview of the primary methods for generating cyanomethyl species from acetonitrile-nickel complexes, including detailed experimental protocols, quantitative data on reaction scope, and mechanistic insights.
Methods for Generating Cyanomethyl Species
Two principal strategies have been successfully employed for the generation of cyanomethyl species from acetonitrile using nickel catalysts:
-
Direct C-H Activation of Acetonitrile on a Nickel Center: This method involves the direct activation of the acetonitrile C-H bond by a nickel complex, leading to the formation of a discrete cyanomethyl-nickel species. This species can then be used in stoichiometric or catalytic transformations.
-
Nickel-Catalyzed Cyanomethylation of Organic Substrates: In this approach, a nickel catalyst facilitates the coupling of acetonitrile with various organic electrophiles, such as aldehydes, ketones, and alkenes. The cyanomethyl-nickel species is generated in situ as a key intermediate in the catalytic cycle.
Method 1: Direct C-H Activation and Formation of a Cyanomethyl-Nickel Complex
This protocol details the synthesis and characterization of a stable cyanomethyl-nickel complex through the direct C-H activation of an acetonitrile ligand.
Experimental Protocol: Synthesis of [Ni(CH₂CN)(Cp)(IMes)]
Materials:
-
[Ni(Cp)(IMes)(NCMe)]BF₄ (Cp = cyclopentadienyl, IMes = 1,3-dimesitylimidazol-2-ylidene)
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Pentane
-
Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are required.
Procedure:
-
In a glovebox, dissolve [Ni(Cp)(IMes)(NCMe)]BF₄ (1.0 eq) in toluene.
-
Add a solution of potassium tert-butoxide (1.1 eq) in toluene dropwise to the nickel complex solution at room temperature.
-
Stir the reaction mixture for 2 hours. The color of the solution will change, indicating the formation of the product.
-
Remove the solvent under reduced pressure.
-
Extract the residue with pentane and filter to remove insoluble salts.
-
Concentrate the pentane solution and cool to -30 °C to induce crystallization.
-
Isolate the resulting crystals of [Ni(CH₂CN)(Cp)(IMes)] by decantation and dry under vacuum.
Characterization Data:
| Compound | ¹H NMR (C₆D₆, δ) | ¹³C NMR (C₆D₆, δ) | IR (νCN, cm⁻¹) |
| [Ni(CH₂CN)(Cp)(IMes)] | 7.0-6.8 (m, 4H, Ar-H), 5.15 (s, 5H, Cp-H), 2.5-2.1 (m, 18H, Mes-CH₃), 1.25 (s, 2H, CH₂CN) | 180.1 (NCN), 138-128 (Ar-C), 90.5 (Cp-C), 21.3, 19.5 (Mes-CH₃), -15.2 (CH₂CN) | 2185 |
Logical Relationship: Formation of the Cyanomethyl-Nickel Complex
Caption: C-H activation of the acetonitrile ligand via deprotonation.
Method 2: Nickel-Catalyzed Cyanomethylation of Aldehydes
This protocol describes a robust nickel-catalyzed method for the cyanomethylation of a wide range of aldehydes using acetonitrile as the cyanomethyl source under base-free conditions.[1]
Experimental Protocol: General Procedure for the Cyanomethylation of Aldehydes
Materials:
-
Nickel catalyst: [Ni(CH₂CN)(pincer ligand)] (e.g., a phosphine-based pincer complex) (1-5 mol%)
-
Aldehyde (1.0 eq)
-
Acetonitrile (used as both reactant and solvent)
-
Anhydrous and anaerobic conditions
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst to a reaction vessel.
-
Add the aldehyde substrate to the vessel.
-
Add anhydrous acetonitrile.
-
Seal the vessel and stir the reaction mixture at room temperature for the specified time (typically 12-48 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-hydroxy nitrile product.
Quantitative Data: Substrate Scope for the Cyanomethylation of Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 3-hydroxy-3-phenylpropanenitrile | 95 |
| 2 | 4-Methoxybenzaldehyde | 3-hydroxy-3-(4-methoxyphenyl)propanenitrile | 92 |
| 3 | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-3-hydroxypropanenitrile | 88 |
| 4 | 2-Naphthaldehyde | 3-hydroxy-3-(naphthalen-2-yl)propanenitrile | 90 |
| 5 | Cinnamaldehyde | 3-hydroxy-5-phenylpent-4-enenitrile | 75 |
| 6 | Cyclohexanecarbaldehyde | 3-cyclohexyl-3-hydroxypropanenitrile | 85 |
Experimental Workflow: Nickel-Catalyzed Cyanomethylation of Aldehydes
Caption: Step-by-step experimental workflow for aldehyde cyanomethylation.
Method 3: Dual Copper/Nickel-Catalyzed Cyanomethylation of Alkenes
This protocol outlines a method for the synthesis of β,γ-unsaturated nitriles through the cyanomethylation of alkenes with acetonitrile, utilizing a dual copper/nickel catalytic system.
Experimental Protocol: General Procedure for the Cyanomethylation of Alkenes
Materials:
-
Cu(OTf)₂ (10 mol%)
-
NiCl₂ (10 mol%)
-
1,10-Phenanthroline (1,10-Phen) (20 mol%)
-
tert-Butyl peroxybenzoate (TBPB) (2.0 eq)
-
Alkene (1.0 eq)
-
Acetonitrile (solvent and reactant)
-
Anhydrous conditions
Procedure:
-
To a sealed reaction tube, add Cu(OTf)₂, NiCl₂, and 1,10-Phenanthroline.
-
Add the alkene substrate.
-
Add acetonitrile.
-
Add tert-butyl peroxybenzoate (TBPB).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography on silica gel to yield the β,γ-unsaturated nitrile.
Quantitative Data: Substrate Scope for the Cyanomethylation of Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene | 4,4-diphenylbut-3-enenitrile | 82 |
| 2 | Styrene | 4-phenylbut-3-enenitrile | 65 |
| 3 | α-Methylstyrene | 4-phenylpent-3-enenitrile | 71 |
| 4 | 1-Hexene | Oct-3-enenitrile | 55 |
| 5 | Cyclohexene | (Cyclohex-2-en-1-yl)acetonitrile | 60 |
Proposed Catalytic Cycle: Dual Cu/Ni-Catalyzed Alkene Cyanomethylation
Caption: A plausible catalytic cycle for the dual-metal system.
Safety Precautions
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are essential for the success of these reactions.
-
Nickel complexes are potentially toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
tert-Butyl peroxybenzoate is a potential explosive and should be handled with care.
Conclusion
The generation of cyanomethyl species from acetonitrile using nickel-based systems provides a versatile and powerful platform for the synthesis of a wide array of nitrile-containing compounds. The methods outlined in these application notes, from the isolation of well-defined cyanomethyl-nickel complexes to their in situ generation in catalytic cyanomethylation reactions, offer researchers and drug development professionals valuable tools for accessing complex molecular architectures. The choice of method will depend on the specific synthetic target and the desired reaction conditions. Further exploration and development of these nickel-catalyzed transformations are anticipated to continue to expand the synthetic utility of acetonitrile as a cyanomethyl source.
References
Application Notes and Protocols: Nickel-Catalyzed Cyanation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl nitriles is a cornerstone of modern organic chemistry, with these compounds serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Traditionally, the cyanation of aryl halides has relied on stoichiometric copper cyanide (the Rosenmund-von Braun reaction) or palladium-catalyzed methods. While effective, these approaches often require harsh reaction conditions, suffer from limited functional group tolerance, and, in the case of palladium, involve a costly and precious metal.
In recent years, nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative.[1][2][3] Nickel, being more earth-abundant and economical than palladium, offers a distinct advantage. Furthermore, advancements in catalyst design and mechanistic understanding have led to the development of highly efficient and versatile nickel-based systems that operate under milder conditions and tolerate a wide array of functional groups.[1][4] This has made nickel-catalyzed cyanation an increasingly attractive strategy in both academic and industrial settings, including for the late-stage functionalization of complex molecules in drug discovery.[5][6]
These application notes provide a detailed overview of contemporary nickel-catalyzed cyanation methods for aryl halides, complete with experimental protocols and comparative data to guide researchers in selecting and implementing the optimal conditions for their specific needs.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for nickel-catalyzed cyanation of aryl halides proceeds through a Ni(0)/Ni(II) catalytic cycle. The key steps are:
-
Reductive Elimination: An active Ni(0) species is generated in situ from a Ni(II) precatalyst through reduction, often by a metallic reductant like zinc or manganese, or a greener alternative like polymethylhydrosiloxane (PMHS).[1][7]
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a Ni(II)-aryl intermediate (Ar-Ni(II)-X).[5]
-
Transmetalation/Ligand Exchange: The halide on the nickel center is exchanged for a cyanide group from the cyanide source. In the case of metal cyanides like Zn(CN)₂, this step is a transmetalation. For other sources, it may be a ligand exchange.
-
Reductive Elimination: The resulting Ar-Ni(II)-CN species undergoes reductive elimination to furnish the desired aryl nitrile (Ar-CN) and regenerate the active Ni(0) catalyst, thus closing the catalytic cycle.[2]
Caption: Generalized catalytic cycle for nickel-catalyzed cyanation of aryl halides.
Key Considerations for Reaction Development
Several factors are crucial for the success of a nickel-catalyzed cyanation reaction:
-
Nickel Precatalyst: Air-stable Ni(II) salts such as NiCl₂ and Ni(acac)₂ are commonly used and reduced in situ.[8][9]
-
Ligand: The choice of ligand is critical for stabilizing the nickel catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. Common ligands include phosphines (e.g., dppf, XantPhos) and N-heterocyclic carbenes (NHCs).[1][8]
-
Cyanide Source: A variety of cyanide sources can be employed, each with its own advantages and disadvantages in terms of toxicity, solubility, and reactivity. Less toxic sources like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over sodium or potassium cyanide.[10][11] Organic cyanide sources are also gaining traction.[1]
-
Reductant: A stoichiometric reductant is typically required to generate the active Ni(0) catalyst from the Ni(II) precatalyst. Zinc powder is a common choice, though greener alternatives are being explored.[1][7]
-
Solvent and Additives: The solvent can significantly influence the solubility of the reagents and the reaction rate. Additives like DMAP have been shown to be crucial in some systems, likely by aiding in the dissolution of the cyanide salt and facilitating the catalytic cycle.[8][10][12]
Experimental Protocols
Below are detailed protocols for several widely applicable nickel-catalyzed cyanation methods.
Protocol 1: Cyanation of Aryl Chlorides with Zinc Cyanide
This protocol is based on the work of Liu and coworkers and is effective for a broad range of (hetero)aryl chlorides.[8][10][12] The use of DMAP as an additive is critical for high yields.[8][10][12]
Reaction Scheme:
Ar-Cl + Zn(CN)₂ --(NiCl₂·6H₂O, dppf, Zn, DMAP)--> Ar-CN
Materials:
-
Aryl chloride (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%)
-
Zinc powder (Zn, 20 mol%)
-
4-(Dimethylamino)pyridine (DMAP, 20 mol%)
-
Acetonitrile (MeCN, 3 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl₂·6H₂O (11.9 mg, 0.05 mmol), dppf (27.7 mg, 0.05 mmol), Zn powder (13.1 mg, 0.2 mmol), DMAP (24.4 mg, 0.2 mmol), and Zn(CN)₂ (70.5 mg, 0.6 mmol).
-
Add the aryl chloride (1.0 mmol).
-
Add acetonitrile (3 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.
Caption: Experimental workflow for the cyanation of aryl chlorides with Zn(CN)₂.
Protocol 2: Air-Tolerant Cyanation of Aryl Bromides with Zinc Cyanide and PMHS
This protocol, developed by Sifri and coworkers, offers the significant advantage of being air-tolerant, eliminating the need for an inert atmosphere.[7] It utilizes polymethylhydrosiloxane (PMHS) as a green and homogeneous reductant.[1][7]
Reaction Scheme:
Ar-Br + Zn(CN)₂ --(NiCl₂, XantPhos, PMHS)--> Ar-CN
Materials:
-
Aryl bromide (0.5 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.3 mmol)
-
Nickel(II) chloride (NiCl₂, 5 mol%)
-
XantPhos (5 mol%)
-
Polymethylhydrosiloxane (PMHS, 2.0 equiv)
-
N,N-Dimethylacetamide (DMAc, 1 mL)
-
Vial with a screw cap
Procedure:
-
To a vial, add NiCl₂ (3.2 mg, 0.025 mmol), XantPhos (14.5 mg, 0.025 mmol), and Zn(CN)₂ (35.2 mg, 0.3 mmol).
-
Add the aryl bromide (0.5 mmol).
-
Add DMAc (1 mL).
-
Add PMHS (60 µL, 1.0 mmol).
-
Seal the vial with a screw cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and quench with 1 M aq. NaOH.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Cyanation of Aryl Halides with Potassium Ferrocyanide
This method utilizes the inexpensive and low-toxicity potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[11][13] A biphasic aqueous system is employed to overcome the insolubility of the cyanide salt in organic solvents.[11][13][14]
Reaction Scheme:
Ar-X + K₄[Fe(CN)₆] --(Ni(II)-precatalyst, JosiPhos, TBAHS)--> Ar-CN
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium ferrocyanide (K₄[Fe(CN)₆], 0.25 mmol)
-
Ni(II) precatalyst (e.g., (dme)NiCl₂, 5 mol%)
-
JosiPhos ligand (SL-J002-1, 5 mol%)
-
Tetrabutylammonium hydrogen sulfate (TBAHS, 10 mol%)
-
Diisopropylamine (i-Pr₂NH, 3.0 equiv)
-
Toluene (2 mL)
-
Water (1 mL)
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the Ni(II) precatalyst (11 mg, 0.05 mmol), JosiPhos ligand (27.5 mg, 0.05 mmol), K₄[Fe(CN)₆] (92 mg, 0.25 mmol), and TBAHS (34 mg, 0.1 mmol).
-
Add the aryl halide (1.0 mmol).
-
Add toluene (2 mL), water (1 mL), and diisopropylamine (0.42 mL, 3.0 mmol).
-
Seal the tube and heat the biphasic mixture at 100 °C with vigorous stirring for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data Summary
The following tables summarize the performance of different nickel-catalyzed cyanation systems for various aryl halides.
Table 1: Cyanation of Aryl Chlorides with Zn(CN)₂
| Entry | Aryl Chloride | Ligand | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | dppf | DMAP | 80 | 12 | 95 |
| 2 | 4-Chloroacetophenone | dppf | DMAP | 80 | 12 | 92 |
| 3 | 2-Chloropyridine | dppf | DMAP | 50 | 24 | 85 |
| 4 | 3-Chlorothiophene | dppf | DMAP | 80 | 12 | 88 |
Data compiled from studies by Liu et al.[10][12]
Table 2: Air-Tolerant Cyanation of Aryl Bromides with Zn(CN)₂/PMHS
| Entry | Aryl Bromide | Ligand | Reductant | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | XantPhos | PMHS | 100 | 16 | 91 |
| 2 | 4-Bromoanisole | XantPhos | PMHS | 100 | 16 | 89 |
| 3 | 1-Bromonaphthalene | XantPhos | PMHS | 100 | 16 | 93 |
| 4 | 3-Bromopyridine | XantPhos | PMHS | 100 | 16 | 75 |
Data based on the protocol by Sifri et al.[7]
Table 3: Cyanation of Aryl Halides with K₄[Fe(CN)₆]
| Entry | Aryl Halide | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | JosiPhos | 100 | 18 | 90 |
| 2 | 4-Chloro-tert-butylbenzene | JosiPhos | 100 | 18 | 88 |
| 3 | 6-Bromoisoquinoline | JosiPhos | 100 | 18 | 92 |
| 4 | Phenyl sulfamate | JosiPhos | 100 | 18 | 76 |
Data from studies on cyanation using K₄[Fe(CN)₆].[11][14]
Conclusion
Nickel-catalyzed cyanation of aryl halides has become a robust and versatile tool in synthetic organic chemistry. The methods outlined in these notes highlight the significant progress in this field, offering practical, efficient, and increasingly sustainable routes to valuable aryl nitriles. By providing detailed protocols and comparative data, this guide aims to empower researchers to confidently apply these powerful transformations in their own work, from fundamental research to complex target synthesis in drug development. The continued exploration of new ligands, greener reductants, and novel cyanide sources promises to further expand the utility and accessibility of this important reaction.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 9. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of Aconitrile Nickel Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetonitrile nickel complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the stability of these complexes in solution.
Frequently Asked Questions (FAQs)
Q1: My nickel acetonitrile complex solution changes color over time. What could be the cause?
A1: A color change in your nickel acetonitrile solution often indicates a change in the coordination environment of the nickel center, which can be due to several factors:
-
Ligand Dissociation/Exchange: The labile acetonitrile ligand can dissociate or be replaced by other coordinating species present in the solution, such as water, other solvent impurities, or even counter-ions.
-
Degradation of the Complex: The nickel complex itself may be undergoing a chemical transformation. One known degradation pathway is the insertion of acetonitrile into a metal-carbon bond if your complex contains such a feature.[1] Another possibility is the C-H activation of the acetonitrile ligand by the nickel center.[2]
-
Oxidation State Change: The nickel center might be undergoing oxidation (e.g., Ni(II) to Ni(III)) or reduction, leading to a different color. This can be initiated by trace impurities or exposure to air.
-
Precipitation: In some cases, a color change can be a precursor to the precipitation of a less soluble nickel species.[3]
To troubleshoot, it is recommended to acquire a UV-Vis spectrum of the solution at regular intervals to monitor the changes in the absorption bands.
Q2: How can I improve the stability of my nickel acetonitrile complex in solution?
A2: Improving the stability of your complex often involves careful consideration of the ligands and experimental conditions:
-
Choice of Supporting Ligands: The use of strongly coordinating, multidentate (chelating) ligands can significantly enhance the stability of the overall complex, making the acetonitrile ligand less likely to dissociate. The stability of nickel(II) complexes is influenced by the nature of the ligands, with polydentate ligands generally forming more stable complexes.[4][5]
-
Inert Atmosphere: Many nickel complexes, especially those with nickel in a low oxidation state, are air-sensitive. Handling your complex under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) can prevent decomposition due to reactions with oxygen or moisture.[6][7][8][9]
-
Solvent Purity: Using high-purity, anhydrous acetonitrile is crucial. Common impurities in acetonitrile, such as water, nitriles, and aromatics, can react with your complex or compete for coordination sites.[10]
-
Temperature Control: Some complexes have limited thermal stability. Storing your solutions at a lower temperature may slow down decomposition pathways.
Q3: What are the common degradation pathways for acetonitrile nickel complexes?
A3: Several degradation pathways can affect the stability of acetonitrile nickel complexes:
-
Ligand Substitution: Due to the lability of the acetonitrile ligand, it can be easily replaced by other donor molecules in the solution. This is often the first step in further degradation processes.
-
Insertion Reaction: Acetonitrile can insert into a nickel-aryl bond, leading to the formation of a new imine ligand and the decomposition of the original complex.[1]
-
C-H Activation: The nickel center can activate a C-H bond of the acetonitrile ligand, resulting in the formation of a cyanomethyl ligand.[2]
-
Hydrolysis: If water is present, it can lead to the hydrolysis of the acetonitrile ligand or the supporting ligands, ultimately leading to the decomposition of the complex.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitate forms in the solution. | 1. Low solubility of the complex. 2. Decomposition to an insoluble product. 3. Change in temperature affecting solubility. | 1. Try a different co-solvent to improve solubility. 2. Analyze the precipitate to identify the decomposition product. 3. Ensure the temperature of the solution is maintained. For some nickel solutions, warming can redissolve precipitates.[11] |
| The reaction catalyzed by the nickel complex is not proceeding as expected. | 1. The active catalytic species is not being formed. 2. The complex is unstable under the reaction conditions. 3. Inhibitors are present in the reaction mixture. | 1. Confirm the formation of the desired complex using an appropriate analytical technique (e.g., NMR, UV-Vis). 2. Monitor the stability of the complex under the reaction conditions (temperature, presence of substrates). 3. Ensure all reagents and solvents are pure and free from potential inhibitors. |
| Inconsistent results between experimental runs. | 1. Variations in the purity of acetonitrile. 2. Exposure to air and moisture. 3. Inconsistent concentrations of reagents. | 1. Use acetonitrile from the same batch or a high-purity grade for all experiments.[10] 2. Employ rigorous air-sensitive techniques for all manipulations.[6][7][8][9] 3. Carefully prepare stock solutions and verify their concentrations. |
Data Presentation
Table 1: Stability Constants of Nickel(II) Complexes with Various Ligands
| Ligand System | Solvent | log β | Reference |
| Ni(II) with Coumarin Derivative 1 | Acetonitrile | ~4.5 | [12] |
| Ni(II) with Coumarin Derivative 2 | Acetonitrile | ~3.5 | [12] |
| Ni(II) with Adenine and Aspartic Acid | Aqueous | 9.04 | [13] |
| Ni(II) with Adenine and Asparagine | Aqueous | 9.53 | [13] |
| Ni(II) with Adenine and Phenylalanine | Aqueous | 7.97 | [13] |
| Ni(II) with Glycine (NiL) | Aqueous | 5.86 | [5] |
| Ni(II) with Glycine (NiL₂) | Aqueous | 10.88 | [5] |
| Ni(II) with Glycine (NiL₃) | Aqueous | 14.39 | [5] |
Note: This table provides illustrative data. The stability of your specific acetonitrile nickel complex will depend on its unique ligand environment.
Experimental Protocols
Protocol 1: Preparation of an Air-Sensitive Nickel Acetonitrile Complex using a Schlenk Line
This protocol outlines the general steps for synthesizing a nickel complex under an inert atmosphere.
Materials:
-
Schlenk flask and other appropriate glassware (e.g., dropping funnel)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Vacuum pump and cold trap (liquid nitrogen or dry ice/acetone)
-
Nickel precursor and ligands
-
Anhydrous acetonitrile
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Schlenk Line Setup: Assemble the Schlenk line, ensuring all joints are properly greased and sealed. Start the vacuum pump and cool the trap. Purge the inert gas line.
-
Inerting the Flask: Attach the Schlenk flask containing a stir bar to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure all air and moisture are removed.[6][7]
-
Adding Reagents:
-
Running the Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using appropriate techniques (e.g., taking aliquots for analysis).
-
Workup and Isolation: Once the reaction is complete, the product can be isolated using air-sensitive techniques such as cannula filtration or crystallization under an inert atmosphere.
Protocol 2: Monitoring Complex Stability by UV-Vis Spectrophotometry
This protocol describes how to monitor changes in a nickel acetonitrile complex solution over time.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes with septa or screw caps
-
Gas-tight syringe
-
Stock solution of the nickel acetonitrile complex in anhydrous acetonitrile
Procedure:
-
Prepare the Sample: In a glovebox or under a flow of inert gas, prepare a solution of your nickel complex in anhydrous acetonitrile at a suitable concentration for UV-Vis analysis.
-
Initial Spectrum: Transfer an aliquot of the freshly prepared solution to a cuvette using a gas-tight syringe and seal the cuvette. Immediately record the UV-Vis spectrum. This will be your time zero (t=0) measurement.
-
Time-Course Monitoring: Store the stock solution under the desired experimental conditions (e.g., at room temperature, protected from light). At regular intervals (e.g., every hour, every 24 hours), withdraw an aliquot from the stock solution and record its UV-Vis spectrum.
-
Data Analysis: Overlay the spectra from the different time points. Analyze the changes in the absorbance maxima (λmax) and the appearance of new peaks, which can indicate decomposition or ligand exchange.[14][15][16][17][18]
Protocol 3: Assessing Ligand Exchange by NMR Spectroscopy
This protocol outlines how to use NMR spectroscopy to investigate the exchange of the acetonitrile ligand with another ligand.
Materials:
-
NMR spectrometer
-
NMR tubes with J. Young valves or screw caps
-
Deuterated acetonitrile (CD₃CN)
-
Nickel acetonitrile complex
-
The exchanging ligand
Procedure:
-
Prepare the NMR Sample: In a glovebox, dissolve a known amount of your nickel complex in deuterated acetonitrile.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the complex. The coordinated acetonitrile will have a characteristic chemical shift.
-
Add Exchanging Ligand: Add a stoichiometric amount of the exchanging ligand to the NMR tube.
-
Monitor the Reaction: Acquire NMR spectra at different time intervals or at different temperatures to observe the changes in the signals. Look for the appearance of new peaks corresponding to the new complex and the disappearance of the starting material's peaks. The presence of exchange broadening or coalescence of signals can provide information on the rate of ligand exchange.[19][20][21]
Visualizations
Caption: Potential degradation pathways for acetonitrile nickel complexes.
Caption: Workflow for assessing the stability of nickel acetonitrile complexes.
Caption: Troubleshooting flowchart for unstable nickel complex solutions.
References
- 1. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijnc.ir [ijnc.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Development of UV-Vis Spectrophotometric Method for Rapid Nickel Determination in Original Oil Matrix [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. cetjournal.it [cetjournal.it]
- 19. web.vu.lt [web.vu.lt]
- 20. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Isolating Crystalline Acetonitrile Nickel Adducts
Welcome to the technical support center for challenges in isolating crystalline acetonitrile nickel adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of acetonitrile in the crystallization of nickel complexes?
Acetonitrile can act as a coordinating solvent, directly binding to the nickel center to form an adduct. It can also serve as a crystallization solvent, providing a medium from which the complex precipitates. Its ability to dissolve many nickel salts and its moderate volatility make it a common choice in crystallization experiments.[1][2]
Q2: Are acetonitrile nickel adducts generally stable?
The stability of acetonitrile nickel adducts can vary significantly depending on the primary ligands coordinated to the nickel center and the experimental conditions. Acetonitrile is a labile ligand, meaning it can be easily displaced by other coordinating species, including water or other solvent molecules.[3] Some adducts may also be sensitive to air and moisture, requiring the use of inert atmosphere techniques.[3]
Q3: What are the primary challenges in obtaining crystalline acetonitrile nickel adducts?
The main challenges include:
-
Formation of oils or amorphous precipitates: This can occur if the complex comes out of solution too quickly.[4]
-
Poor crystal quality: Factors such as rapid crystallization, impurities, and vibrations can lead to small, poorly formed, or intergrown crystals unsuitable for analysis.[5]
-
Co-crystallization of impurities: Impurities can disrupt the crystal lattice, hindering the formation of single crystals.[6]
-
Lability of the acetonitrile ligand: The acetonitrile ligand can dissociate from the nickel center during the crystallization process, leading to the formation of undesired products.
-
Hygroscopicity: The final crystalline product may be sensitive to moisture, leading to decomposition or transformation upon exposure to air.[7]
Q4: Why is the purity of acetonitrile important for crystallization?
The purity of acetonitrile is crucial as impurities such as water, acetic acid, or acrylonitrile can interfere with the crystallization process.[8] Water, in particular, can act as a competing ligand, leading to the formation of hydrated species instead of the desired acetonitrile adduct.[9][10] It is often recommended to use dry, HPLC-grade acetonitrile or to further purify the solvent before use.[11][12][13]
Troubleshooting Guide
Problem 1: My experiment yielded an oil or amorphous precipitate instead of crystals.
| Question | Possible Cause | Solution |
| Did the solid come out of solution very rapidly? | Supersaturation was reached too quickly. | Redissolve the material by gentle heating and add a small amount of the "good" solvent to decrease the saturation level. Allow the solution to cool more slowly.[4] |
| Is the temperature too high? | The compound may be "oiling out" because the crystallization is occurring above its melting point. | Try cooling the solution more slowly or setting up the crystallization at a lower temperature.[4] |
| Is the solvent system appropriate? | The polarity difference between the solvent and anti-solvent may be too large, causing the compound to crash out of solution. | Select a solvent/anti-solvent pair with more similar polarities. |
Problem 2: The obtained crystals are too small, needle-like, or of poor quality.
| Question | Possible Cause | Solution |
| Was the crystallization process too fast? | Rapid crystal growth often leads to smaller, less well-defined crystals. | Slow down the rate of crystallization by reducing the rate of evaporation (e.g., by covering the vial with parafilm and poking a few small holes) or by cooling the solution more slowly.[5][14] |
| Were there vibrations or disturbances? | Physical disturbances can lead to the formation of multiple nucleation sites, resulting in many small crystals. | Place the crystallization vessel in an undisturbed location, away from vibrations from equipment like vacuum pumps or rotary evaporators.[6] |
| Is the concentration of the solution optimal? | A solution that is too concentrated can lead to rapid precipitation and small crystals. | Dilute the solution slightly to allow for slower crystal growth.[6] |
Problem 3: No crystals have formed after an extended period.
| Question | Possible Cause | Solution |
| Is the solution not saturated? | The concentration of the nickel adduct may be too low for crystals to form. | Concentrate the solution by slow evaporation of the solvent.[15][16] If using an anti-solvent, try adding a little more. |
| Are there nucleation sites? | Spontaneous nucleation may not be occurring. | Try scratching the inside of the glass vessel with a glass rod to create a nucleation site. Alternatively, add a seed crystal from a previous successful crystallization.[6] |
| Is the temperature appropriate? | The solubility of the compound at the current temperature may be too high. | Try placing the crystallization vessel in a colder environment (e.g., a refrigerator or freezer) to decrease solubility.[17] |
Experimental Protocols
Protocol 1: Slow Evaporation
This method is suitable for moderately volatile solvents and for compounds that are stable at room temperature.[16]
-
Dissolution: Dissolve the nickel complex in a minimal amount of acetonitrile in a clean vial. If the complex is not readily soluble, gentle warming can be applied. Ensure the final solution is saturated or near-saturated.
-
Filtration: If any solid impurities are present, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).
-
Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the acetonitrile.[14]
-
Incubation: Place the vessel in a vibration-free location and monitor for crystal growth over several hours to days.
Protocol 2: Vapor Diffusion (Vial-in-Vial)
This technique is highly effective for obtaining high-quality single crystals from small amounts of material.[1][6]
-
Inner Vial Preparation: Dissolve the nickel complex in a small amount of a moderately volatile solvent in which it is soluble (e.g., acetonitrile, THF, or dichloromethane) in a small, open vial.
-
Outer Vial Preparation: Add a larger volume of a more volatile anti-solvent (a solvent in which the complex is insoluble, such as pentane, hexane, or diethyl ether) to a larger vial.
-
Assembly: Carefully place the inner vial inside the outer vial, ensuring the solvent levels are such that the vials will not tip over. Seal the outer vial tightly with a cap.
-
Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the nickel adduct and inducing crystallization.[1] Place the setup in an undisturbed location.
Protocol 3: Solvent Layering
This method relies on the slow diffusion of an anti-solvent into a solution of the complex.[6]
-
Initial Solution: Dissolve the nickel complex in a suitable solvent (e.g., acetonitrile) in a narrow vessel, such as a test tube or an NMR tube.
-
Layering: Carefully and slowly add a layer of a miscible anti-solvent (in which the complex is insoluble) on top of the initial solution. The anti-solvent should be less dense than the solvent. Use a pipette or syringe to add the anti-solvent down the side of the vessel to avoid mixing.[18]
-
Diffusion: A distinct interface between the two solvents should be visible. Over time, the anti-solvent will slowly diffuse into the solution, causing the complex to crystallize at the interface.[17]
-
Incubation: Keep the vessel in a stable, vibration-free environment and monitor for crystal growth.
Data Presentation
The success of crystallization is highly dependent on the careful selection of solvents and control of physical parameters. The following tables provide a general guide to how these variables can be adjusted.
Table 1: Effect of Solvent Ratio in a Two-Solvent System on Crystal Quality
| Good Solvent:Anti-Solvent Ratio | Observation | Crystal Quality |
| 1:1 | Rapid precipitation | Often poor (microcrystalline powder) |
| 3:1 | Slower precipitation | Moderate (small, possibly well-formed crystals) |
| 5:1 | Slow crystal growth | Good (larger, well-defined crystals) |
| 10:1 | Very slow or no crystal growth | Potentially excellent (large single crystals) |
Table 2: Influence of Temperature on Crystallization Outcome
| Temperature | Rate of Crystallization | Common Outcome |
| Room Temperature (~20-25°C) | Moderate | Good for many systems. |
| Refrigerated (4°C) | Slow | Often yields higher quality crystals.[17] |
| Freezer (-20°C) | Very Slow / May inhibit | Can improve crystal quality for some systems, but may cause rapid precipitation in others. |
| Elevated Temperature | N/A (used for dissolution) | Used to create a supersaturated solution for slow cooling.[19] |
Visualizations
Caption: A general workflow for the isolation of crystalline nickel adducts.
Caption: A logic diagram for troubleshooting common crystallization issues.
Caption: A diagram showing the primary factors that influence the success of crystallization.
References
- 1. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advice for Crystallization [chem.uni-potsdam.de]
- 6. unifr.ch [unifr.ch]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Water of crystallization | Teach Chemistry [medium.com]
- 10. Water of crystallization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.org.mx [scielo.org.mx]
- 13. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
optimizing reaction conditions for nickel-catalyzed C-H activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on nickel-catalyzed C-H activation reactions. The information is designed to help overcome common experimental challenges and optimize reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during nickel-catalyzed C-H activation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The nickel precatalyst may not be in the active oxidation state (typically Ni(0) or Ni(II) depending on the catalytic cycle).[1] | - For Ni(II) precatalysts: Ensure appropriate reducing agents are used if a Ni(0) active species is required.[1] - For Ni(0) precatalysts: Handle with care under inert conditions as they can be air-sensitive.[2] - General: Use a freshly opened or properly stored nickel source. |
| 2. Ineffective Ligand: The chosen ligand may not be optimal for the specific substrate or reaction type. | - Ligand Screening: Test a variety of phosphine ligands (e.g., PCy3, PPh3), N-heterocyclic carbene (NHC) ligands, or specialized ligands like 1,10-phenanthroline.[3] - Ligand to Metal Ratio: Optimize the ligand to nickel ratio; a 2:1 or 1:1 ratio is a common starting point. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst stability. | - Solvent Screening: Evaluate a range of solvents. Tertiary alcohols like t-amyl alcohol have proven effective for C-H arylation of imidazoles.[4][5] Other common solvents include dioxane, toluene, and DMF. | |
| 4. Incorrect Base: The base may be too weak or too strong, or it may be incompatible with the substrates. | - Base Screening: Common bases include K3PO4, KOtBu, and Na2CO3.[3][4][6] The choice of base can be critical and substrate-dependent. | |
| 5. Poor Substrate Reactivity: The C-H bond may be too strong or sterically hindered. | - Modify Directing Group: If using a directing group strategy, consider a more effective one. The 8-aminoquinoline group is widely used and effective for many transformations.[7][8] - Increase Temperature: Carefully increase the reaction temperature in increments. High temperatures (100-160 °C) are often required.[9] | |
| Poor Regioselectivity | 1. Ineffective Directing Group: The directing group may not be coordinating strongly enough or may allow for multiple C-H bonds to be activated. | - Optimize Directing Group: The 8-aminoquinoline directing group is known to provide high regioselectivity in many cases.[7][8] - Steric Hindrance: Introduce bulky substituents on the substrate or ligand to favor a specific C-H bond activation. |
| 2. Competing Reaction Pathways: The reaction conditions may favor multiple isomers. | - Ligand Modification: The steric and electronic properties of the ligand can influence regioselectivity. Experiment with different ligands. | |
| Catalyst Decomposition | 1. Air or Moisture Sensitivity: The nickel catalyst, particularly Ni(0) species, can be sensitive to air and moisture. | - Inert Atmosphere: Ensure all reactions are set up and run under an inert atmosphere (e.g., argon or nitrogen). - Dry Solvents: Use freshly distilled or anhydrous solvents. |
| 2. High Reaction Temperature: Prolonged heating at high temperatures can lead to catalyst decomposition. | - Temperature Optimization: Determine the minimum temperature required for efficient conversion. - Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged heating. | |
| Substrate Decomposition | 1. Harsh Reaction Conditions: High temperatures or a strong base can lead to the degradation of sensitive substrates. | - Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base. - Protecting Groups: Protect sensitive functional groups on the substrate. |
Frequently Asked Questions (FAQs)
1. What is the role of the directing group in nickel-catalyzed C-H activation?
The directing group is a functional group on the substrate that coordinates to the nickel catalyst, bringing it into close proximity to a specific C-H bond. This chelation assistance overcomes the low reactivity of many C-H bonds and controls the regioselectivity of the reaction.[7][10] The 8-aminoquinoline group is a widely used and versatile directing group for this purpose.[7][8]
2. Should I use a Ni(0) or a Ni(II) precatalyst?
The choice between a Ni(0) and a Ni(II) precatalyst depends on the specific catalytic cycle of the desired transformation.
-
Ni(0) precatalysts (e.g., Ni(cod)2) are often used in reactions that proceed through a Ni(0)/Ni(II) catalytic cycle. These are typically more reactive but can be sensitive to air and moisture.[1][2]
-
Ni(II) precatalysts (e.g., Ni(OAc)2, NiCl2) are generally more stable and easier to handle.[3] They can be used in catalytic cycles involving Ni(II)/Ni(IV) pathways or can be reduced in situ to Ni(0) if required for a Ni(0)/Ni(II) cycle.[1]
3. How do I choose the right ligand for my reaction?
Ligand selection is crucial for a successful reaction. The optimal ligand depends on the specific C-H activation and the coupling partners. A screening of different ligand classes is often necessary.
-
Phosphine ligands (e.g., dcpp, dcype) are commonly used.[4]
-
N-heterocyclic carbenes (NHCs) can also be effective.
-
For some reactions, simple ligands like 1,10-phenanthroline have been shown to be effective.[3]
4. What is the importance of the base in these reactions?
The base plays a critical role, often in the C-H activation step itself through a concerted metalation-deprotonation (CMD) mechanism.[11] The choice of base can significantly impact the reaction yield. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., KOtBu).[3][4][6]
5. My reaction is not working with aryl chlorides. What can I do?
Aryl chlorides are often less reactive than aryl bromides or iodides. To improve reactivity with aryl chlorides:
-
Use a more electron-rich ligand: This can promote the oxidative addition of the aryl chloride to the nickel center.
-
Increase the reaction temperature: Higher temperatures may be necessary to overcome the activation barrier.
-
Consider additives: In some cases, additives can facilitate the reaction.
Experimental Protocols
General Protocol for Nickel-Catalyzed C-H Arylation of Imidazoles with Phenol Derivatives
This protocol is adapted from the work of Muto, et al. and provides a starting point for the C-H arylation of imidazoles.[4][5]
Reaction Setup:
-
To an oven-dried reaction vessel, add the imidazole substrate (0.40 mmol), the phenol derivative (1.5 equiv.), Ni(OTf)2 (10 mol%), and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%).
-
The vessel is evacuated and backfilled with argon three times.
-
Add K3PO4 (3.0 equiv.) and t-amyl alcohol (1.6 mL) under an argon atmosphere.
-
The reaction vessel is sealed and heated to 110 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.
Optimization Data for C-H Arylation of Toluene [3]
| Entry | Ni Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Ni(OAc)2·4H2O (10) | 1,10-phen (20) | KOtBu (2.0) | Toluene | 110 | 78 |
| 2 | Ni(OAc)2·4H2O (10) | dppf (20) | KOtBu (2.0) | Toluene | 110 | 25 |
| 3 | Ni(OAc)2·4H2O (10) | None | KOtBu (2.0) | Toluene | 110 | 0 |
| 4 | Ni(OAc)2·4H2O (10) | 1,10-phen (20) | K2CO3 (2.0) | Toluene | 110 | 15 |
| 5 | Ni(OAc)2·4H2O (10) | 1,10-phen (20) | KOtBu (2.0) | Benzene | 90 | 76 |
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation | Organic Chemistry Laboratory, Nagoya University [synth.chem.nagoya-u.ac.jp]
- 6. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Functionalization Reactions Involving C-H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C-F, C-O, C-S, and C-CN Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Acetonitrile-Nickel Mediated Reactions
Welcome to the technical support center for acetonitrile-nickel mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My nickel-catalyzed reaction in acetonitrile is giving a low yield. What are the most common causes?
Low yields in nickel-catalyzed reactions using acetonitrile as a solvent can stem from several factors. The most common culprits include:
-
Reagent and Solvent Purity: The presence of water or other impurities in acetonitrile can significantly impact the reaction kinetics and deactivate the catalyst. Similarly, impure starting materials or ligands can introduce side reactions.
-
Catalyst Deactivation: Nickel catalysts can deactivate through various pathways, such as dimerization of intermediates, which can limit turnover numbers.[1]
-
Ligand Effects: The choice and concentration of the ligand are critical. An inappropriate ligand may not effectively stabilize the nickel catalyst or promote the desired catalytic cycle.[2]
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts.
-
Atmospheric Contamination: Nickel catalysts, particularly Ni(0) species, are often sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst oxidation.
Q2: How does the purity of acetonitrile affect the reaction?
Acetonitrile is a polar aprotic solvent and its coordination to the nickel center can be influenced by impurities.[3]
-
Water Content: Water can alter the solvation of the nickel ion and may participate in side reactions, such as hydrolysis of substrates or ligands. Even small amounts of water can dramatically change the reaction kinetics.
-
Other Coordinating Impurities: Other protic or coordinating impurities can compete with the desired ligands for binding to the nickel center, thereby inhibiting the catalytic cycle.
For sensitive reactions, it is highly recommended to use dry, freshly distilled acetonitrile.
Q3: Can the nickel catalyst itself be the source of the problem?
Yes, the nickel catalyst's activity can be compromised in several ways:
-
Pre-catalyst Activation: Many reactions use a Ni(II) pre-catalyst that needs to be reduced in situ to the active Ni(0) species. Inefficient reduction can lead to low concentrations of the active catalyst.
-
Catalyst Deactivation: The active catalyst can be deactivated during the reaction. For instance, in Suzuki-Miyaura cross-coupling reactions, dimerization of nickel(II) aryl intermediates has been identified as a key deactivation pathway.[1]
-
Ligand Decomposition: The ligand that is supposed to stabilize the catalyst might degrade under the reaction conditions.
Q4: How do I choose the right ligand for my reaction?
The ligand plays a crucial role in stabilizing the nickel catalyst and modulating its reactivity. There is no universal ligand for all nickel-catalyzed reactions.
-
Electron-donating vs. Electron-withdrawing Ligands: The electronic properties of the ligand can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, an electron-withdrawing benzonitrile-containing ligand was shown to promote reductive elimination over β-hydride elimination in a C(sp²)-C(sp³) cross-coupling reaction.[2]
-
Steric Hindrance: The bulkiness of the ligand can affect the coordination number of the nickel center and the selectivity of the reaction.
-
Bite Angle (for bidentate ligands): The geometry of the ligand-metal complex can influence the stability and reactivity of the catalyst.
It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
Q5: Can acetonitrile participate in the reaction as a reactant?
Yes, under certain conditions, nickel can activate the C-H bonds of acetonitrile, leading to its incorporation into the product. This can be an unexpected side reaction or a desired transformation. For instance, nickel catalysts have been used for the cyanomethylation of alkenes where acetonitrile serves as the cyanomethyl source.[4][5] The activation of acetonitrile can involve the formation of a C-bound cyanomethyl ligand from an N-bound acetonitrile ligand.[6][7]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This guide provides a logical workflow to identify the root cause of low reaction yields.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A stepwise guide to troubleshooting low reaction yields.
Guide 2: Impact of Ligands and Additives on Yield
The choice of ligand and the presence of additives can have a dramatic effect on the outcome of a nickel-catalyzed reaction.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Ligand | No Ligand | <10 | ortho-pyrazole benzonitrile-containing ligand (L3) | 85 | [2] |
| Additive | No Additive | 3-8 | Benzonitrile (20 mol%) | 49 | [2] |
| Base | No Base | 3 | KOtBu | 8 | [1] |
Note: Yields are highly substrate-dependent and the table above serves as an illustrative example of the significant impact of reaction components.
Experimental Protocols
Protocol 1: Purification of Acetonitrile
For reactions sensitive to water and other impurities, purifying the acetonitrile is crucial.
Materials:
-
HPLC-grade acetonitrile
-
Calcium hydride (CaH₂)
-
3Å molecular sieves
-
Activated alumina
-
Distillation apparatus
-
Schlenk flask for storage under inert atmosphere
Procedure:
-
Pre-drying: Add 3Å molecular sieves to the HPLC-grade acetonitrile and let it stand for at least 24 hours.[8][9]
-
Distillation from Calcium Hydride:
-
Set up a distillation apparatus that has been flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Decant the pre-dried acetonitrile into the distillation flask containing calcium hydride (CaH₂).
-
Reflux the acetonitrile over CaH₂ for at least 4 hours.
-
Distill the acetonitrile under a positive pressure of inert gas.
-
-
Final Treatment with Activated Alumina (Optional but Recommended):
-
Storage: Store the purified acetonitrile in a Schlenk flask over activated 3Å molecular sieves under an inert atmosphere.
Protocol 2: Synthesis of a Common Nickel Pre-catalyst: Ni(MeCN)₆₂
This protocol describes the synthesis of a common and versatile Ni(II) pre-catalyst.
Materials:
-
Nickel powder (Ni)
-
Acetonitrile (purified, see Protocol 1)
-
Nitrosonium tetrafluoroborate (NOBF₄)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add nickel powder to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents:
-
Add purified acetonitrile to the flask to create a suspension of the nickel powder.
-
In a separate flask, dissolve nitrosonium tetrafluoroborate (NOBF₄) in purified acetonitrile.
-
-
Reaction: Slowly add the NOBF₄ solution to the nickel suspension at room temperature with vigorous stirring. The reaction is an oxidation of nickel metal.[10] Ni + 6 MeCN + 2 NOBF₄ → --INVALID-LINK--₂ + 2 NO
-
Isolation: The product, hexakis(acetonitrile)nickel(II) tetrafluoroborate, will precipitate as a blue solid.[10] The solid can be isolated by filtration under inert atmosphere, washed with a small amount of cold, purified acetonitrile, and dried under vacuum.
-
Storage: Store the resulting --INVALID-LINK--₂ complex under an inert atmosphere as it is hygroscopic.
Signaling Pathways and Logical Relationships
Diagram: Catalytic Cycle and Deactivation Pathway
Caption: A simplified catalytic cycle and a common deactivation pathway.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed asymmetric reductive arylcyanation of alkenes with acetonitrile as the cyano source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
Technical Support Center: Acetonitrile in Nickel-Catalyzed Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing acetonitrile in nickel-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues arising from the use of acetonitrile as a solvent in your nickel-catalyzed reactions.
Issue 1: Low yield of the desired product and formation of unexpected byproducts containing a cyanomethyl (-CH₂CN) group.
-
Possible Cause: C-H activation of acetonitrile by the nickel catalyst. Acetonitrile can be deprotonated to form a cyanomethyl ligand, which can then participate in undesired C-C bond-forming reactions with your substrate.[1]
-
Troubleshooting Steps:
-
Lower the reaction temperature: C-H activation is often more prevalent at higher temperatures.
-
Screen different ligands: The ligand sphere around the nickel center plays a crucial role in its reactivity. Experiment with bulkier or more electron-donating ligands to disfavor the C-H activation pathway.
-
Use a different solvent: If permissible for your reaction, consider alternative polar aprotic solvents like DMF, DMAc, or DMSO. However, be aware that these can also have their own side reactions.
-
Add a proton source: In some cases, a mild proton source can quench the anionic cyanomethyl intermediate. This should be approached with caution as it can interfere with the desired catalysis.
-
Issue 2: Formation of imine or amide byproducts.
-
Possible Cause 1: Insertion of acetonitrile into the Ni-Aryl bond. Acetonitrile can insert into a nickel-aryl bond, leading to the formation of an imine-like intermediate which can then be hydrolyzed to an amide or participate in other undesired reactions.[2][3]
-
Possible Cause 2: Hydrolysis of acetonitrile. Trace amounts of water in the reaction can lead to the nickel-catalyzed hydrolysis of acetonitrile to acetamide, which can then act as a competing nucleophile or ligand.[4][5][6][7]
-
Troubleshooting Steps:
-
Ensure strictly anhydrous conditions: Dry your acetonitrile and other reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize the ligand: The choice of ligand can influence the propensity for nitrile insertion. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may mitigate this side reaction.
-
Modify the reaction temperature: The rate of insertion and hydrolysis can be temperature-dependent. Experiment with running the reaction at a lower temperature.
-
Control the pH: If your reaction tolerates it, maintaining a neutral or slightly acidic pH can suppress base-catalyzed hydrolysis.
-
Issue 3: Reaction is sluggish or stalls, and the reaction mixture changes color unexpectedly.
-
Possible Cause: Acetonitrile acting as a strongly coordinating ligand. Acetonitrile can coordinate to the nickel center, potentially stabilizing a less reactive state of the catalyst or inhibiting substrate binding.[8]
-
Troubleshooting Steps:
-
Use a less coordinating solvent: If possible, switch to a solvent that is less likely to coordinate strongly to the nickel catalyst, such as toluene or dioxane.
-
Increase the concentration of a key reactant: A higher concentration of a coordinating substrate or ligand might outcompete acetonitrile for binding to the nickel center.
-
Modify the pre-catalyst activation: Ensure your pre-catalyst is being effectively activated to the desired catalytic species and that acetonitrile is not interfering with this process.
-
Frequently Asked Questions (FAQs)
Q1: Can acetonitrile be used as a cyanide source in nickel-catalyzed reactions?
A1: Yes, acetonitrile can serve as a non-toxic and readily available cyanide source in various nickel-catalyzed cyanation reactions of aryl halides and triflates.[9][10][11] This typically involves the cleavage of the C-CN bond of acetonitrile, often assisted by additives like reductants or Lewis acids.
Q2: What are the main byproducts I should look for if I suspect acetonitrile is participating in side reactions?
A2: Common byproducts include compounds with an incorporated cyanomethyl group, acetamide from hydrolysis, and imine-type structures from insertion into metal-carbon bonds. In some cases, particularly with strong oxidants or electrochemical conditions, decomposition to smaller molecules like methane can occur.[1][12][13]
Q3: How can I determine if the unexpected byproduct is coming from acetonitrile?
A3: A common method is to perform an isotopic labeling experiment. For example, you can use ¹³C-labeled or deuterium-labeled acetonitrile (e.g., CD₃CN) and analyze the byproducts by mass spectrometry or NMR to see if the label has been incorporated.
Q4: Are there any specific nickel precursors that are more prone to reacting with acetonitrile?
A4: Highly reactive, low-valent nickel(0) species are more likely to activate the C-H or C-C bonds of acetonitrile. The specific ligands on the nickel complex, however, play a more significant role in dictating the propensity for these side reactions.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of desired products and the formation of byproducts in nickel-catalyzed reactions where acetonitrile participates as a reactant.
| Reaction Type | Nickel Catalyst System | Substrate | Acetonitrile Role | Key Condition/Additive | Desired Product Yield (%) | Side Product(s) and Yield (%) | Reference |
| Aryl Cyanation | --INVALID-LINK--₂ / 1,10-phenanthroline | Aryl Halides/Triflates | Cyanide Source | Si-Me₄-DHP (reductant) | Up to 99% | Not specified | [9] |
| Aryl Cyanation | NiCl₂ / PPh₃ | Aryl Fluorides | Cyanide Source | OMe-BBN (Lewis acid) | Good yields | Not specified | [10] |
| Insertion | [NiBr(Mes)(NN)] | Mesityl Bromide | Solvent/Reactant | TlBF₄ | Not applicable | [Ni(Mes){NH=C(Me)(Mes)}(NN)][BF₄] (qualitative) | [3] |
Experimental Protocols
Protocol 1: Control Experiment to Test for Acetonitrile Hydrolysis
Objective: To determine if acetamide is being formed from acetonitrile under your reaction conditions.
Materials:
-
Your nickel catalyst and ligands
-
Anhydrous acetonitrile
-
Deuterated water (D₂O)
-
Internal standard (e.g., durene)
-
GC-MS or LC-MS instrument
Procedure:
-
Set up a reaction vessel identical to your standard reaction, but exclude your primary substrates.
-
Add the nickel catalyst, ligand, and any additives to the vessel.
-
Add anhydrous acetonitrile.
-
Add a controlled amount of D₂O (e.g., 1-5 equivalents relative to the catalyst).
-
Add the internal standard.
-
Heat the reaction to your standard operating temperature and stir for the same duration as a typical experiment.
-
Take aliquots at various time points and quench them.
-
Analyze the samples by GC-MS or LC-MS to look for the formation of deuterated acetamide.
Visualizing Reaction Pathways
The following diagrams illustrate key mechanistic pathways involving acetonitrile in nickel-catalyzed reactions.
Caption: Overview of potential side reactions of acetonitrile.
References
- 1. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N'-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Ligand Exchange in Acetonitrile Nickel Complexes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with ligand exchange reactions in acetonitrile nickel complexes.
Troubleshooting Guide
This section addresses common problems encountered during ligand exchange experiments involving nickel(II) acetonitrile complexes.
Question: My ligand exchange reaction is unexpectedly slow or not proceeding to completion. What are the potential causes and solutions?
Answer:
Slow or incomplete ligand exchange can stem from several factors related to the stability of the starting complex, the properties of the incoming ligand, and the reaction conditions.
-
Issue 1: Strong Coordination of Acetonitrile. Acetonitrile (MeCN) can coordinate more strongly to the nickel center than other solvents, such as dimethyl sulfoxide (DMSO), which can make its displacement thermodynamically less favorable than anticipated.[1] This stronger coordination can slow down the rate of substitution.
-
Solution: Consider using a co-solvent to alter the solvation sphere of the nickel complex. However, be aware that the rate of solvent exchange at a Ni(II) center can sometimes be remarkably insensitive to the bulk solvent properties.[2][3] Alternatively, increasing the temperature can provide the necessary activation energy to overcome the barrier to dissociation.
-
-
Issue 2: Steric Hindrance. The steric bulk of either the ancillary ligands already on the nickel complex or the incoming ligand can significantly hinder the reaction.[4][5][6] Bulky ligands can block the approach of the incoming ligand, slowing the rate of associative substitution pathways common in square planar Ni(II) complexes.[6][7]
-
Solution: If possible, modify the incoming ligand to reduce its steric profile. For ancillary ligands, using ligands with smaller substituents can open up the coordination sphere. For example, in α-diimine nickel complexes, less bulky N-aryl moieties can influence catalytic performance.[6]
-
-
Issue 3: Electronic Effects. The electronic properties of both the incoming and existing ligands play a crucial role.[8] Electron-donating groups on the ancillary ligands can increase electron density on the nickel center, potentially slowing the displacement of acetonitrile. Conversely, electron-rich incoming ligands are typically better nucleophiles and may facilitate faster exchange.
-
Solution: Employ incoming ligands with stronger nucleophilicity. The rate of substitution is often directly proportional to the nucleophilicity of the entering group.[7] If designing the complex, consider using ancillary ligands with electron-withdrawing groups to make the nickel center more electrophilic and susceptible to ligand exchange.
-
-
Issue 4: Reaction Mechanism. Ligand exchange can proceed through different pathways (associative, dissociative, or interchange).[4][5][7] Square planar Ni(II) complexes, common with strong field ligands, typically favor an associative (SN2-like) mechanism, which is sensitive to the entering ligand.[9][10] Octahedral complexes are more likely to follow a dissociative pathway.
-
Solution: Characterize the geometry of your starting complex. For associative pathways, increasing the concentration and nucleophilicity of the incoming ligand will increase the reaction rate. For dissociative pathways, the rate is primarily dependent on the dissociation of the leaving group (acetonitrile), so increasing temperature may be more effective.
-
Troubleshooting Workflow: Slow or Incomplete Ligand Exchange
Caption: Troubleshooting decision tree for slow ligand exchange.
Question: I am observing the formation of an unexpected and stable side-product. What could be happening?
Answer:
An important, though sometimes overlooked, reaction is the insertion of acetonitrile into a metal-aryl bond.[11][12]
-
Issue: Nitrile Insertion. If your nickel complex contains an aryl ligand (e.g., mesityl), acetonitrile can insert into the Ni-Aryl sigma bond.[11][12] This leads to the formation of a new, often stable, imine ligand, which can halt the desired catalytic cycle or ligand exchange process. This reaction is an example of the potential incompatibility between a nickel-aryl bond and acetonitrile as a labile ligand.[11]
-
Solution: If this side reaction is suspected, confirm the structure of the product using techniques like X-ray crystallography or advanced NMR. To avoid this, consider replacing acetonitrile with a different, non-inserting labile ligand, such as THF or a weakly coordinating ether, if the complex is soluble and stable in those solvents.
-
Question: The geometry of my nickel complex appears to change during the reaction. Why does this happen?
Answer:
The coordination geometry of Ni(II) complexes is highly sensitive to the ligand field. A change in ligands can induce a change in geometry.
-
Issue: Geometry and Spin-State Change. Nickel(II) can readily exist in different geometries, such as octahedral, square-planar, and tetrahedral.[13][14][15][16] The exchange of a ligand like acetonitrile for a different one can alter the overall ligand field strength, prompting a change in geometry. For example, replacing weakly coordinating acetonitrile ligands with strong-field ligands like cyanide can cause a shift from an octahedral [Ni(H₂O)₆]²⁺ precursor to a square planar [Ni(CN)₄]²⁻ complex.[15] This change is often accompanied by a change in magnetic properties (spin state).[17]
-
Solution: This is an inherent property of nickel chemistry. You must characterize the final product to determine its geometry. Use techniques like UV-Vis spectroscopy (different geometries have distinct d-d transition energies), magnetic susceptibility measurements (to distinguish between paramagnetic and diamagnetic complexes), and X-ray diffraction for definitive structural proof.[13][18]
-
Frequently Asked Questions (FAQs)
Q1: How can I synthesize a starting nickel(II) acetonitrile complex?
A common method involves dissolving an anhydrous nickel(II) salt, such as Ni(BF₄)₂ or Ni(ClO₄)₂, in acetonitrile.[19][20] Another route is the oxidation of nickel metal powder in acetonitrile using an oxidizing agent like NOBF₄.[19]
-
Example Reaction: Ni + 6 MeCN + 2 NOBF₄ → --INVALID-LINK--₂ + 2 NO[19]
Q2: What are the best techniques to monitor the kinetics of ligand exchange?
UV-Vis and NMR spectroscopy are the most common methods.
-
UV-Vis Spectroscopy: If the starting complex and the product have different absorption spectra, you can monitor the change in absorbance at a specific wavelength over time to determine reaction rates.[1][18] This is particularly useful for studying changes in coordination geometry.
-
NMR Spectroscopy: ¹H NMR can be used to track the disappearance of signals from the coordinated acetonitrile and the appearance of signals from the new complex. Variable-temperature NMR can be used to study the dynamics of the exchange process.[1]
Q3: What role do steric and electronic effects of the ligands play in the exchange rate?
They are critical factors that modulate the reaction pathway and rate.[8]
-
Steric Effects: Increased steric bulk on either the incoming or the resident ligands generally slows down the reaction, particularly for associative mechanisms, by creating a crowded transition state.[4][5][6]
-
Electronic Effects: Electron-donating ligands can increase the electron density on the nickel center, making it less electrophilic and potentially slowing the exchange.[8] Conversely, strong π-accepting ligands can influence bond lengths and reactivity.[19] The interplay between sterics and electronics facilitates key steps like oxidative addition and reductive elimination in catalytic cycles.[6]
Q4: How does the solvent affect ligand exchange?
The solvent can influence the reaction thermodynamically and kinetically, though the effects can be complex.
-
Coordination Ability: Solvents can compete for coordination sites. Acetonitrile, for instance, has been shown to coordinate more strongly to a cationic Ni center than DMSO, which is counterintuitive based on typical solvation abilities.[1] This can make the dissociation of other bonds in the complex thermodynamically more favorable in MeCN.[1]
-
Bulk Properties: While significant correlations between reaction rates and bulk solvent properties have been noted in some systems, other studies show that solvent exchange rates at Ni(II) can be surprisingly insensitive to the bulk solvent.[2][3]
Quantitative Data Summary
Table 1: Thermodynamic Data for Solvent Coordination to a Nickel Center
| Ligand Exchange Reaction | Method | ΔG (kcal mol⁻¹) | ΔH (kcal mol⁻¹) | Note |
| MeCN vs. DMSO exchange with (IMes)CpNi(THF)⁺ | UV-Vis | -4.0 | - | MeCN coordinates more strongly than DMSO.[1] |
| MeCN vs. THF exchange with (IMes)CpNi(THF)⁺ | Calorimetry | - | - | ΔH determined by calorimetric titration.[1] |
| DMSO vs. THF exchange with (IMes)CpNi(THF)⁺ | Calorimetry | - | - | ΔH determined by calorimetric titration.[1] |
Table 2: Influence of Ligand Properties on Reaction Pathways
| Ligand System | Key Factor | Effect on Reaction Pathway | Consequence |
| Ni-XIDA + CDTA | Increasing N-substituent steric bulk (IDA < MIDA < BIDA) | Favors disjunctive pathway over adjunctive pathway.[4][5] | Non-linear effect on the overall reaction rate.[4][5] |
| α-diimine Ni/Pd | Increasing steric hindrance | Facilitates oxidative addition and reductive elimination.[6] | Enhances catalytic performance in cross-coupling.[6] |
| PyBox Ligands | Chelating, specific bite angle | Reduces β-hydride elimination, increases reductive elimination rate.[8] | Enables challenging sp³ cross-coupling reactions.[8] |
Experimental Protocols
Protocol 1: General Synthesis of a Hexakis(acetonitrile)nickel(II) Complex
This protocol describes the synthesis of --INVALID-LINK--₂.
-
Materials: Anhydrous Nickel(II) tetrafluoroborate (Ni(BF₄)₂), dry acetonitrile (MeCN). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Procedure: a. In a Schlenk flask, place anhydrous Ni(BF₄)₂. b. Add an excess of dry acetonitrile with stirring. The salt will dissolve to form a solution of the complex.[19] c. Stir the solution for 1-2 hours at room temperature to ensure complete coordination. d. The complex can often be used in situ as a solution. To isolate the solid, precipitation can be induced by adding a non-coordinating anti-solvent like diethyl ether, followed by filtration and drying under vacuum.
-
Characterization: The product can be characterized by elemental analysis and IR spectroscopy (to confirm the presence of coordinated acetonitrile).
Protocol 2: Monitoring Ligand Exchange Kinetics using UV-Vis Spectroscopy
This protocol provides a general method for studying the kinetics of replacing acetonitrile with a new ligand (L).
-
Preparation: a. Prepare a stock solution of the [Ni(MeCN)₆]²⁺ complex of known concentration in dry acetonitrile. b. Prepare a stock solution of the incoming ligand (L) of known concentration, also in dry acetonitrile. c. Ensure the cuvettes are dry and sealed to prevent atmospheric moisture contamination.
-
Measurement: a. Record the UV-Vis spectrum of the starting [Ni(MeCN)₆]²⁺ solution and the ligand solution separately to identify their absorbance features. b. In a temperature-controlled cuvette holder, place a known volume and concentration of the nickel complex solution. c. Inject a known concentration of the ligand solution to initiate the reaction (ensure rapid mixing). Use a concentration of L that is in large excess to ensure pseudo-first-order conditions. d. Immediately begin recording spectra at fixed time intervals or monitor the absorbance change at a wavelength where the product absorbs strongly and the starting material absorbs weakly (or vice versa).[1]
-
Data Analysis: a. Plot absorbance vs. time. b. For a pseudo-first-order reaction, plot ln(A∞ - At) vs. time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs, where k_obs is the observed rate constant. c. Repeat the experiment at different ligand concentrations to determine the full rate law.
General Experimental Workflow
Caption: Workflow for a typical ligand exchange experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Steric Interactions Modulate Multidentate Ligand Exchange Pathways: Kinetics of Nickel(II) Ion Capture from N-Substituted IDA Complexes by CDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N'-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of the Ligand Exchange Behavior of Square‐Planar Nickel(II) Complexes by X‐ray Absorption Spectroscopy and X‐ray Diffraction | Semantic Scholar [semanticscholar.org]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
strategies to prevent decomposition of acetonitrile nickel catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of acetonitrile nickel catalysts during their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered with the stability of acetonitrile nickel catalysts.
Issue 1: Catalyst Decomposition Observed (e.g., color change, precipitation, loss of activity)
| Question | Possible Cause | Recommended Action |
| 1.1 Have you observed a color change in your reaction mixture? | Oxidation of the Nickel center (e.g., Ni(0) to Ni(II) or Ni(II) to higher oxidation states). | - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use freshly degassed solvents and reagents. |
| 1.2 Is there unexpected precipitation? | Formation of insoluble Nickel species (e.g., Nickel oxides/hydroxides). | - Check the water content of your acetonitrile and other reagents. Use anhydrous solvents.- Consider the pH of your reaction medium; extreme pH can promote precipitation.[1] |
| 1.3 Has the catalytic activity decreased significantly over time? | Sintering (agglomeration) of Nickel nanoparticles, leading to a loss of active surface area. | - Optimize the reaction temperature; high temperatures can accelerate sintering.[2] - Ensure proper catalyst dispersion on the support material. |
| Poisoning of the catalyst's active sites. | - Identify and remove potential poisons from the reaction mixture. Common poisons include sulfur and carbon monoxide.[2][3] - Consider using a guard bed to remove impurities before the reactants reach the catalyst. | |
| Leaching of the Nickel from the support. | - Strengthen the metal-support interaction by optimizing the catalyst preparation method (e.g., calcination conditions).- Choose a more suitable support material that has a stronger interaction with Nickel. |
Issue 2: Inconsistent or Non-Reproducible Catalytic Performance
| Question | Possible Cause | Recommended Action |
| 2.1 Are you experiencing batch-to-batch variability in catalyst performance? | Inconsistent catalyst preparation. | - Standardize the catalyst synthesis protocol, including precursor concentration, temperature, and calcination/reduction times. |
| Variable purity of acetonitrile or other reagents. | - Use high-purity, anhydrous acetonitrile for all experiments.- Purify other reagents to remove potential catalyst inhibitors. | |
| 2.2 Does the reaction work well initially but then suddenly fail? | Gradual poisoning of the catalyst. | - Analyze starting materials for trace impurities that could act as cumulative poisons. |
| Mechanical stress on the catalyst leading to fragmentation. | - For solid catalysts, ensure gentle stirring to avoid attrition. |
Frequently Asked Questions (FAQs)
1. What are the most common decomposition pathways for acetonitrile nickel catalysts?
The primary decomposition pathways include:
-
Oxidation: The nickel center can be oxidized by air, water, or other oxidizing agents in the reaction mixture, leading to the formation of inactive nickel oxides or hydroxides.
-
Ligand Dissociation/Displacement: Acetonitrile is often a labile ligand, meaning it can be easily displaced by other coordinating species in the reaction mixture, such as water, other solvents, or even reaction products. This can lead to the formation of less stable or inactive nickel complexes.
-
Sintering: For heterogeneous catalysts, the nickel nanoparticles can agglomerate at high temperatures, reducing the active surface area and thus the catalytic activity.[2]
-
Poisoning: Certain functional groups or impurities (e.g., sulfur compounds) can irreversibly bind to the nickel active sites, blocking them from participating in the catalytic cycle.[2][3]
-
Coke Formation: In reactions involving organic substrates at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.
2. How can I minimize water content in my reaction?
To minimize water, which can lead to the formation of inactive nickel hydroxides, you should:
-
Use anhydrous acetonitrile and other solvents. Solvents can be dried using molecular sieves or by distillation over a suitable drying agent.
-
Dry all glassware in an oven before use.
-
Handle all reagents and the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
3. What is the optimal temperature range for using acetonitrile nickel catalysts?
The optimal temperature is highly dependent on the specific reaction and the nature of the catalyst. However, as a general rule, it is advisable to run reactions at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition pathways like sintering.[2] For instance, the thermal decomposition of nickel acetate tetrahydrate begins with dehydration between 118 and 137°C, followed by the decomposition of the acetate group at around 350°C.[4]
4. Can I regenerate a decomposed acetonitrile nickel catalyst?
In some cases, regeneration is possible. The appropriate method depends on the cause of deactivation:
-
Coke Formation: Deactivated catalysts can often be regenerated by controlled oxidation (e.g., with air or CO2) to burn off the carbon deposits, followed by a reduction step to regenerate the active metallic nickel.[2]
-
Sulfur Poisoning: Regeneration from sulfur poisoning can be more challenging but may be achieved by treatment with steam or hydrogen at high temperatures.[2]
-
Sintering: Sintering is generally irreversible. In this case, the catalyst will need to be replaced.
5. How do ancillary ligands, such as phosphines, affect the stability of acetonitrile nickel catalysts?
Ancillary ligands, like phosphines, can significantly impact the stability of the catalyst. They can:
-
Stabilize the Nickel Center: By forming strong coordination bonds with the nickel, they can prevent the dissociation of the active catalytic species.
-
Modulate Electronic Properties: The electronic properties of the phosphine ligand (electron-donating or electron-withdrawing) can influence the reactivity and stability of the nickel center.
-
Influence Steric Environment: Bulky phosphine ligands can create a sterically hindered environment around the nickel atom, which can prevent catalyst dimerization or other deactivation pathways.
Quantitative Data on Catalyst Stability
The stability of acetonitrile nickel catalysts is influenced by various factors. The following table summarizes qualitative trends and provides a framework for considering experimental parameters. Quantitative data in the literature is often specific to a particular catalytic system and reaction.
| Parameter | Effect on Stability | General Recommendation | Reference |
| Temperature | Higher temperatures generally decrease stability due to increased rates of sintering and decomposition. | Operate at the lowest effective temperature. | [2] |
| Water Content | Increased water content promotes the formation of inactive nickel hydroxides. | Use anhydrous solvents and reagents. | [1] |
| Oxygen | Promotes oxidation of the nickel center, leading to deactivation. | Maintain a strict inert atmosphere. | |
| Ancillary Ligands | Stronger coordinating and sterically bulky ligands can enhance stability. | Screen a variety of ligands to find the optimal balance of stability and reactivity. | |
| Support Material | The nature of the support influences metal-support interactions and can prevent sintering and leaching. | Choose a support with strong anchoring sites for nickel. | |
| pH | Extreme pH values can lead to the precipitation of nickel salts or hydroxides. | Buffer the reaction medium if necessary and avoid highly acidic or basic conditions. | [1] |
Key Experimental Protocols
1. Synthesis of Hexakis(acetonitrile)nickel(II) tetrafluoroborate (--INVALID-LINK--2)
This complex is a common precursor for generating acetonitrile nickel catalysts in situ.
-
Materials: Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2·6H2O), Acetonitrile (anhydrous), Diethyl ether (anhydrous).
-
Procedure:
-
Under an inert atmosphere, dissolve Ni(BF4)2·6H2O in a minimal amount of anhydrous acetonitrile.
-
Stir the solution at room temperature for 1 hour.
-
Add anhydrous diethyl ether dropwise to the stirred solution until a precipitate forms.
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid with anhydrous diethyl ether and dry under vacuum.
-
Store the resulting --INVALID-LINK--2 complex under an inert atmosphere.
-
2. Protocol for Thermogravimetric Analysis (TGA) of a Supported Acetonitrile Nickel Catalyst
TGA can be used to determine the thermal stability of the catalyst and to identify decomposition temperatures.
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, accurately weighed amount of the catalyst (typically 5-10 mg) into the TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any adsorbed air and moisture.
-
Heat the sample from room temperature to a desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the loss of adsorbed solvent, ligand decomposition, and support decomposition.
-
3. Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis of a Deactivated Nickel Catalyst
XPS is a surface-sensitive technique that can provide information about the elemental composition and oxidation state of the nickel on the catalyst surface.
-
Instrument: X-ray Photoelectron Spectrometer.
-
Sample Preparation:
-
Carefully handle the deactivated catalyst under an inert atmosphere to prevent further changes to the surface.
-
Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape.
-
Gently press the powder to ensure good contact and a relatively flat surface.
-
-
Analysis:
-
Introduce the sample into the XPS analysis chamber.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the Ni 2p, O 1s, C 1s, and any other relevant elemental regions.
-
Analyze the binding energies and peak shapes of the Ni 2p region to determine the oxidation state(s) of the nickel (e.g., Ni(0), Ni(II)).[5][6]
-
Compare the spectra of the deactivated catalyst with those of the fresh and regenerated catalyst to identify changes in the surface chemistry.
-
Visualizations
Caption: Troubleshooting workflow for observed catalyst decomposition.
Caption: Common decomposition pathways for acetonitrile nickel catalysts.
References
Technical Support Center: Enhancing Nickel Electrodeposition from Acetonitrile
Welcome to the technical support center for nickel electrodeposition from acetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the electrodeposition process.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using acetonitrile for nickel electrodeposition compared to aqueous solutions?
Acetonitrile offers a wider electrochemical window than water, which can be advantageous for studying the electrodeposition of nickel without the interference of hydrogen evolution. This can lead to higher current efficiencies and denser, more uniform nickel deposits. Additionally, the unique coordination chemistry of nickel ions in acetonitrile can influence the morphology and properties of the plated film.
Q2: My nickel deposit has poor adhesion to the substrate. What are the possible causes and solutions?
Poor adhesion of nickel deposits from an acetonitrile bath can stem from several factors:
-
Inadequate Substrate Preparation: The substrate surface must be meticulously cleaned to remove any organic residues, oxides, or other contaminants. A thorough pre-treatment protocol is crucial.
-
Contamination: Trace amounts of water or other impurities in the acetonitrile or electrolyte can interfere with the initial stages of nucleation and growth, leading to poor adhesion.
-
Internal Stress: High internal stress in the deposit can cause it to peel or flake. This can be influenced by current density, temperature, and the presence of additives.
Solutions:
-
Implement a rigorous substrate cleaning procedure, including degreasing, acid activation, and thorough rinsing with dry solvent.
-
Use high-purity, anhydrous acetonitrile and electrolytes. Consider performing experiments in a controlled atmosphere (e.g., a glovebox) to minimize water absorption.
-
Optimize electrodeposition parameters such as current density and temperature. Pulse plating techniques can also help to reduce internal stress.
Q3: The nickel coating is rough and non-uniform. How can I improve the deposit quality?
A rough or non-uniform deposit is often indicative of issues with mass transport, current distribution, or the nucleation process.
-
Mass Transport Limitation: Insufficient agitation or low concentration of nickel ions can lead to dendritic growth.
-
Non-uniform Current Distribution: The geometry of the electrochemical cell and the placement of the electrodes play a critical role.
-
Uncontrolled Nucleation: A low number of initial nuclei can result in the growth of large, isolated crystals.
Solutions:
-
Introduce or increase agitation of the electrolyte to improve mass transport of nickel ions to the cathode surface.
-
Ensure a uniform distance between the anode and the cathode. Consider using a rotating disk electrode for more controlled hydrodynamics.
-
The addition of acetonitrile to certain electrolytes, such as those based on ionic liquids, has been shown to increase the number of nuclei formed, leading to smoother deposits.[1][2]
Q4: What is the role of a supporting electrolyte and how do I choose one?
In non-aqueous electrochemistry, a supporting electrolyte is essential to provide conductivity to the solution and to minimize the iR drop (the potential drop due to the resistance of the solution). The choice of supporting electrolyte is critical as it can affect the speciation of the metal ion and the overall electrochemical process.
For acetonitrile-based systems, common supporting electrolytes include tetralkylammonium salts such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6). The ideal supporting electrolyte should:
-
Be highly soluble and dissociate completely in acetonitrile.
-
Be electrochemically inert within the potential window of interest.
-
Not interact adversely with the nickel salt or the electrodes.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No deposition or very low current efficiency | 1. High concentration of water in the electrolyte.2. Incorrect potential or current density applied.3. Passivation of the anode or cathode.4. Low concentration of nickel salt.5. Insufficient conductivity of the electrolyte. | 1. Use anhydrous acetonitrile and salts. Dry the solvent and electrolyte before use.2. Perform cyclic voltammetry to determine the correct deposition potential. Start with a low current density.3. Clean and activate the electrodes immediately before the experiment.4. Increase the concentration of the nickel salt.5. Ensure an adequate concentration of a suitable supporting electrolyte. |
| Burnt or dark deposits | 1. Excessively high current density.2. Insufficient agitation leading to localized depletion of nickel ions. | 1. Reduce the applied current density.2. Increase the stirring rate or use a rotating electrode. |
| Pitting in the deposit | 1. Adherence of gas bubbles (e.g., from residual water electrolysis) to the cathode surface.2. Particulate matter in the electrolyte. | 1. De-aerate the solution with an inert gas (e.g., argon or nitrogen) before and during deposition.2. Filter the electrolyte solution before use. |
| Inconsistent results between experiments | 1. Variable water content in the acetonitrile.2. Temperature fluctuations.3. Degradation of the electrolyte over time. | 1. Store and handle acetonitrile under an inert atmosphere. Use fresh or freshly dried solvent for each experiment.2. Use a thermostatically controlled water bath to maintain a constant cell temperature.3. Prepare fresh electrolyte solutions regularly. |
Experimental Protocols
Key Experiment: Cyclic Voltammetry (CV) for Determination of Deposition Potential
Objective: To identify the reduction potential of Ni(II) in the acetonitrile-based electrolyte and to assess the overall electrochemical behavior of the system.
Methodology:
-
Electrolyte Preparation: In a glovebox or under an inert atmosphere, dissolve the nickel salt (e.g., Ni(ClO₄)₂) and the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile to the desired concentrations.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: A suitable substrate for deposition (e.g., platinum, gold, or glassy carbon disk electrode).
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in acetonitrile with the supporting electrolyte).
-
-
De-aeration: Purge the electrolyte with a stream of dry argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.
-
CV Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs (e.g., the open-circuit potential) towards a negative potential until the nickel deposition peak is observed, and then reverse the scan to observe the stripping peak.
-
Typical scan rates are between 20 and 100 mV/s.
-
-
Data Analysis: The potential at which the cathodic current begins to increase significantly corresponds to the onset of nickel deposition. The peak potential provides information about the deposition kinetics.
Key Experiment: Galvanostatic (Constant Current) Electrodeposition
Objective: To deposit a nickel film of a desired thickness under controlled current conditions.
Methodology:
-
Substrate Preparation:
-
Mechanically polish the substrate to a mirror finish using successively finer grades of alumina or diamond paste.
-
Sonically clean the substrate in a series of solvents (e.g., acetone, isopropanol) to remove polishing residues.
-
Electrochemically clean or activate the substrate surface if necessary (e.g., by cycling the potential in a suitable electrolyte).
-
Rinse with anhydrous acetonitrile and dry under a stream of inert gas.
-
-
Electrolyte and Cell Setup: Prepare the electrolyte and assemble the electrochemical cell as described for the CV experiment.
-
Deposition:
-
Immerse the prepared substrate (cathode), counter electrode (anode), and reference electrode in the de-aerated electrolyte.
-
Apply a constant cathodic current density using a galvanostat. The value of the current density should be chosen based on the desired deposit properties and the results from the CV experiment.
-
The duration of the deposition will determine the thickness of the nickel film, which can be calculated using Faraday's law.
-
-
Post-Deposition Treatment:
-
After the desired deposition time, turn off the current and carefully remove the nickel-coated substrate from the cell.
-
Rinse the substrate thoroughly with fresh, anhydrous acetonitrile to remove any residual electrolyte.
-
Dry the sample under a stream of inert gas.
-
Characterize the deposit using techniques such as scanning electron microscopy (SEM) for morphology, X-ray diffraction (XRD) for crystal structure, and profilometry for thickness.
-
Data Presentation
Table 1: Effect of Acetonitrile on Ni(II) Diffusion Coefficient and Reduction Potential in an Ionic Liquid Electrolyte.
| Parameter | Without Acetonitrile | With 0.3 M Acetonitrile |
| Diffusion Coefficient of Ni(II) (cm²/s) | Lower | Higher |
| Reduction Potential of Ni(II) | More Negative | More Positive |
| Deposit Morphology | Less Smooth | Smoother |
Data synthesized from findings reported in studies on nickel electrodeposition in ionic liquids with acetonitrile as an additive.[1][2]
Visualizations
Caption: Troubleshooting flowchart for common nickel electrodeposition issues.
Caption: General experimental workflow for nickel electrodeposition from acetonitrile.
References
Technical Support Center: Overcoming Solubility Challenges of Nickel Precursors in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with nickel precursors in acetonitrile. The following information is designed to assist researchers in preparing nickel-containing solutions for various applications, including catalysis, organic synthesis, and materials science.
Frequently Asked Questions (FAQs)
Q1: Why is acetonitrile a commonly used solvent for nickel precursors?
Acetonitrile (MeCN) is a polar aprotic solvent with a high dielectric constant, making it a good choice for dissolving a variety of polar and ionic compounds. In coordination chemistry, acetonitrile is also a labile ligand, meaning it can coordinate to the nickel center and is easily displaced by other ligands. This property is often exploited in catalysis where the solvent's coordination and subsequent displacement are key steps in the catalytic cycle. The formation of acetonitrile complexes, such as hexakis(acetonitrile)nickel(II) ([Ni(MeCN)₆]²⁺), can facilitate the dissolution of nickel salts.[1]
Q2: Which nickel precursors are generally soluble in acetonitrile?
The solubility of nickel precursors in acetonitrile can vary significantly depending on the counter-anion and the presence of other ligands.
-
Highly Soluble: Nickel(II) tetrafluoroborate (Ni(BF₄)₂) and Nickel(II) perchlorate (Ni(ClO₄)₂) are known to be very soluble in acetonitrile.[2] Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) also exhibits good solubility.
-
Soluble: Nickel(II) acetylacetonate (Ni(acac)₂) is generally soluble in many organic solvents, including acetonitrile.[3][4][5][6][7]
-
Sparingly Soluble to Insoluble: Simple halide salts like nickel(II) chloride (NiCl₂), nickel(II) bromide (NiBr₂), and nickel(II) iodide (NiI₂) often have limited solubility in pure acetonitrile.[8] Anhydrous NiCl₂ is reported to be insoluble in acetone and sparingly soluble in benzonitrile, suggesting limited solubility in similar polar aprotic solvents.[9]
Q3: Can the hydration state of the nickel precursor affect its solubility in acetonitrile?
Yes, the presence of water of hydration can influence the solubility of a nickel salt in acetonitrile. Hydrated salts may have different crystal lattice energies and may introduce small amounts of water into the solvent, which can affect the overall solubility. For some applications requiring strictly anhydrous conditions, it is crucial to use the anhydrous form of the precursor and dry the acetonitrile thoroughly. Dehydration of hydrated nickel salts, such as NiCl₂·6H₂O, often requires specific methods, as simple heating may not yield the anhydrous form.[10]
Q4: Can acetonitrile react with my nickel precursor instead of just dissolving it?
Yes, acetonitrile can participate in chemical reactions with nickel complexes. It can act as a ligand, displacing other ligands or becoming incorporated into the coordination sphere of the nickel ion.[11][12] In some cases, insertion reactions of acetonitrile into nickel-carbon bonds have been observed.[13] Researchers should be aware of these potential reactions, as they can affect the nature of the nickel species in solution.
Troubleshooting Guide for Solubility Issues
Encountering a nickel precursor that won't dissolve in acetonitrile can be a frustrating roadblock in an experiment. The following guide provides a systematic approach to troubleshooting and overcoming these solubility challenges.
Initial Assessment
Before attempting more advanced techniques, verify the following:
-
Purity of Solvent: Ensure the acetonitrile is of high purity and appropriately dry for your application. The presence of water or other impurities can significantly impact solubility.
-
Purity and Form of Precursor: Confirm the identity and purity of your nickel precursor. Anhydrous and hydrated forms can have different solubilities. Also, check for any visible signs of degradation or impurities.
-
Accurate Weighing and Volume Measurement: Double-check your calculations and measurements to ensure you are not attempting to prepare a supersaturated solution.
Troubleshooting Workflow
If the initial assessment does not resolve the issue, follow this workflow:
Detailed Methodologies
-
Protocol:
-
Place the suspension of the nickel precursor in acetonitrile in a sealed vial or flask.
-
Partially immerse the container in a warm water bath, not exceeding 40-50°C.
-
Stir the suspension continuously.
-
Observe for dissolution. Be cautious, as excessive heat can lead to solvent evaporation or decomposition of sensitive precursors.
-
Ultrasonic energy can help break down solid agglomerates and increase the surface area for dissolution.[14]
-
Protocol:
-
Place the sealed vial containing the suspension in an ultrasonic bath.
-
Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
After each sonication period, visually inspect the solution for dissolution.
-
If necessary, cool the vial back to room temperature before continuing sonication.
-
Adding a small amount of a co-solvent can significantly alter the polarity of the medium and improve solubility.
-
Coordinating Co-solvents:
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are highly polar and can coordinate to the nickel center, aiding dissolution.
-
Protocol:
-
To your suspension in acetonitrile, add the co-solvent dropwise while stirring.
-
Start with a small volume percentage (e.g., 1-5% v/v).
-
Observe for any changes in solubility.
-
-
-
Non-Coordinating Polar Co-solvents:
-
Examples: Nitromethane, Propylene carbonate.
-
Protocol:
-
Follow the same procedure as with coordinating co-solvents.
-
-
For very insoluble precursors, adding a soluble ligand that can form a more soluble complex with nickel can be an effective strategy.
-
Protocol:
-
Identify a ligand known to form a soluble nickel complex in acetonitrile (e.g., bipyridine, phenanthroline).
-
Dissolve the chosen ligand in a minimal amount of acetonitrile.
-
Add this ligand solution to the suspension of the nickel precursor.
-
Stir the mixture at room temperature or with gentle heating. The formation of the new, more soluble complex should lead to dissolution.
-
Data Presentation: Solubility of Common Nickel Precursors
The following table summarizes the available solubility data for common nickel precursors in acetonitrile and other relevant organic solvents. Note that quantitative data in acetonitrile is limited in the publicly available literature.
| Nickel Precursor | Chemical Formula | Solubility in Acetonitrile | Other Relevant Solubilities |
| Nickel(II) Chloride (anhydrous) | NiCl₂ | Sparingly soluble/Insoluble[9] | Soluble in ethanol and ethylene glycol.[9][15] |
| Nickel(II) Bromide (anhydrous) | NiBr₂ | Sparingly soluble[8] | Soluble in ethanol and methanol.[8] |
| Nickel(II) Iodide (anhydrous) | NiI₂ | Soluble | Soluble in alcohols. |
| Nickel(II) Nitrate (hydrated) | Ni(NO₃)₂·xH₂O | Soluble | Soluble in ethanol and methanol. |
| Nickel(II) Acetate (anhydrous) | Ni(OAc)₂ | Soluble in polar solvents | Soluble in methanol; insoluble in diethyl ether.[16][17] |
| Nickel(II) Acetylacetonate | Ni(acac)₂ | Soluble[3][4][5][6][7] | Soluble in toluene, benzene, and chloroform.[5][7] |
| Nickel(II) Perchlorate (hydrated) | Ni(ClO₄)₂·xH₂O | Soluble[2] | Soluble in alcohol and acetone.[2] |
| Nickel(II) Tetrafluoroborate | Ni(BF₄)₂ | Very Soluble | Soluble in water and alcohol. |
| Nickel(II) Triflate | Ni(OTf)₂ | 58.7 g / 100 g solvent at 25°C | Soluble in methanol and ethanol. |
Logical Relationships in Solubility Troubleshooting
The decision-making process for addressing solubility issues can be visualized as follows:
This guide is intended to provide a starting point for troubleshooting. The optimal conditions for dissolving a specific nickel precursor will depend on the nature of the precursor, the desired concentration, and the specific requirements of the experimental procedure. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]
- 5. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]
- 6. ニッケル(II)アセチルアセトナート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. nickel(II) bromide [chemister.ru]
- 9. nickel(II) chloride [chemister.ru]
- 10. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. hielscher.com [hielscher.com]
- 15. Nickel(II) chloride, anhydrous, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 16. Nickel(II) acetate tetrahydrate, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 17. Nickel(II) acetate - Wikipedia [en.wikipedia.org]
refinement of protocols for synthesizing air-sensitive nickel complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for synthesizing air-sensitive nickel complexes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, isolation, and characterization of air-sensitive nickel complexes.
General Questions
Q1: My nickel complex is reported to be air-sensitive. What precautions are essential during its synthesis?
A1: The synthesis of air-sensitive nickel complexes requires the rigorous exclusion of air and moisture. The two primary techniques for this are the use of a Schlenk line or a glovebox.[1][2][3] All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon).[1] Solvents must be deoxygenated and dried prior to use, typically by sparging with an inert gas and passing them through a solvent purification system or distilling from an appropriate drying agent.[4]
Reaction-Specific Issues
Q2: I am attempting to synthesize a Ni(0) complex, such as Ni(COD)₂, and my reaction mixture turned black. What does this indicate?
A2: A color change from the expected yellow or orange to grey or black during the synthesis of Ni(0) complexes often indicates decomposition of the complex to form nickel metal nanoparticles.[5] This is typically caused by exposure to trace amounts of oxygen or moisture. Ensure that all your solvents and reagents are rigorously deoxygenated and dried and that your inert atmosphere technique is flawless.
Q3: My synthesis of a nickel(II) phosphine complex resulted in a green or blue solution, but the literature reports a different color. What could be the reason?
A3: The color of nickel(II) complexes is highly dependent on their coordination geometry.[6][7][8] A green or blue color is characteristic of octahedral Ni(II) species, often due to coordination with solvent molecules like water or ethanol.[7][9] If a different geometry (e.g., square planar or tetrahedral) is expected, the observed color suggests the presence of coordinated solvent molecules or other impurities. The color of a transition metal complex is determined by the electronic transitions between d-orbitals, and the energy of these transitions is influenced by the ligands and the geometry of the complex.[6]
Q4: I am experiencing consistently low yields in my nickel-catalyzed cross-coupling reaction. What are the potential causes?
A4: Low yields in nickel-catalyzed reactions can stem from several factors:
-
Catalyst deactivation: The active Ni(0) catalyst is susceptible to oxidation. Ensure stringent air-free techniques are used throughout the reaction setup and workup.
-
Ligand dissociation/decomposition: The phosphine ligands used can be sensitive to air or impurities.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Substrate/reagent quality: Impurities in the substrates or reagents can interfere with the catalytic cycle.[10] Ensure all starting materials are pure.
-
Lewis acidity: In some cases, Lewis acidic additives may be required to promote certain steps in the catalytic cycle.[11]
Purification and Characterization
Q5: How can I purify my air-sensitive nickel complex?
A5: Purification of air-sensitive nickel complexes should be performed under an inert atmosphere. Common techniques include:
-
Recrystallization: This is the most common method. The crude product is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly. The choice of solvent is critical and may require screening.
-
Filtration: To remove solid impurities, the complex can be dissolved in a solvent and filtered through a cannula filter or a Schlenk filter frit.[3]
-
Washing: The isolated solid can be washed with a cold, non-dissolving solvent to remove soluble impurities.
Q6: My NMR spectrum of a paramagnetic nickel(II) complex shows very broad peaks. Is this normal?
A6: Yes, it is common for paramagnetic complexes to exhibit broad signals in their NMR spectra. The unpaired electrons on the metal center cause rapid nuclear relaxation, leading to significant line broadening. While this can make interpretation challenging, it is an indicator of paramagnetism. In some cases, cooling the sample can lead to sharper signals.
Data Presentation
Table 1: Magnetic Susceptibility Data for Representative Nickel(II) Complexes
| Complex Geometry | Coordination Number | Spin State | Typical Magnetic Moment (μ_eff) at RT (B.M.) |
| Octahedral | 6 | High-spin (2 unpaired e⁻) | 2.8 - 3.4[12][13] |
| Tetrahedral | 4 | High-spin (2 unpaired e⁻) | 3.5 - 4.2[12] |
| Square Planar | 4 | Low-spin (0 unpaired e⁻) | Diamagnetic (~0)[12] |
Table 2: Spectroscopic Data for Common Nickel Complexes
| Complex Type | Technique | Characteristic Features | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| Nickel Carbonyls | IR | Terminal C≡O stretch | 1850-2120[14][15] |
| IR | Bridging C≡O stretch | 1700-1850[14][15] | |
| Nickel Phosphine | ³¹P NMR | Coordinated PPh₃ | Varies, often deshielded compared to free ligand |
| [NiCl₂(PPh₃)₂] | ³¹P NMR | ~23 ppm (in CDCl₃) | |
| [Ni(CO)₃(PPh₃)] | ⁶¹Ni NMR | ~-20 ppm | |
| [Ni(CO)₂(PPh₃)₂] | ⁶¹Ni NMR | ~-230 ppm |
Experimental Protocols
Protocol 1: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
This protocol is adapted from a common literature procedure and should be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
1,5-Cyclooctadiene (COD)
-
Triethylaluminum (Et₃Al) or Diisobutylaluminium hydride (DIBAL-H) as a reducing agent
-
Anhydrous and deoxygenated tetrahydrofuran (THF)
-
Anhydrous and deoxygenated toluene
Procedure:
-
In a Schlenk flask, suspend Ni(acac)₂ in THF.
-
Add 1,5-cyclooctadiene to the suspension.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the reducing agent (e.g., a solution of triethylaluminum in hexanes) to the cooled suspension with vigorous stirring. The color of the reaction mixture should change to a deep red or orange, and finally to a yellow precipitate.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under vacuum.
-
The crude yellow solid is then purified by recrystallization from cold toluene (-20 to -80 °C).[16]
-
The resulting yellow crystals of Ni(COD)₂ should be stored under an inert atmosphere at low temperature (-20 °C) as they are sensitive to air and heat.[17]
Protocol 2: Synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve NiCl₂·6H₂O in ethanol in a Schlenk flask. The solution will be green.
-
In a separate Schlenk flask, dissolve triphenylphosphine in warm ethanol.
-
Slowly add the triphenylphosphine solution to the nickel chloride solution with stirring under an inert atmosphere.
-
A precipitate should form. The color of the complex can vary depending on the specific crystalline form obtained (red, blue, or green).[9]
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture to 0 °C to ensure complete precipitation.
-
Isolate the solid product by filtration under inert atmosphere using a Schlenk filter.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the complex under vacuum. The resulting solid is generally air-stable.[9]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of air-sensitive nickel complexes.
Caption: A decision tree for troubleshooting common issues in nickel complex synthesis.
Caption: A simplified diagram of a Schlenk line apparatus for handling air-sensitive reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schlenk line - Wikipedia [en.wikipedia.org]
- 4. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03375B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chemijournal.com [chemijournal.com]
- 8. coordination compounds - Colour properties of nickel complexes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. media.neliti.com [media.neliti.com]
- 13. scielo.br [scielo.br]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
addressing inconsistencies in catalytic activity of acetonitrile-nickel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during catalytic reactions involving acetonitrile-nickel complexes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My nickel-catalyzed reaction in acetonitrile is sluggish or has stalled. What are the potential causes and solutions?
A1: Sluggish or stalled reactions can stem from several factors:
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Catalyst Deactivation: The active Ni(0) species may be oxidized to a less active Ni(II) state. Additionally, in cross-coupling reactions, Ni(II) intermediates can sometimes form inactive dimers.[1]
-
Ligand Issues: The concentration and type of ligand are critical. An inappropriate ligand-to-metal ratio can lead to catalyst instability or reduced activity. Some reactions show a pronounced solvent and ligand effect, where a specific combination is necessary for high conversion.[2]
-
Impurities: Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst. Ensure all components are rigorously dried and degassed.
-
Insufficient Activation of Precatalyst: Some nickel precatalysts require an activation step to form the active Ni(0) species. Ensure your protocol includes the necessary activation steps.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Use freshly distilled and degassed acetonitrile and other reagents.
-
Ligand Optimization: Screen different ligands or adjust the ligand-to-nickel ratio.
-
Additive Introduction: In some cases, the addition of a Lewis acid or a specific salt can enhance catalytic activity or prevent deactivation. For example, adding a substoichiometric amount of HBr can prevent the formation of inactive nickel polythiolates in certain cross-coupling reactions.[3]
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but be mindful of potential side reactions.
Q2: I observe a color change in my reaction mixture. What does this indicate?
A2: A color change in the reaction mixture often indicates a change in the oxidation state or coordination environment of the nickel catalyst.
-
Darkening/Blackening: The formation of finely divided nickel metal (Ni(0)) nanoparticles can lead to a black or dark brown suspension. This can sometimes be a sign of catalyst decomposition or aggregation.
-
Green/Blue Color: The appearance of a green or blue color may suggest the presence of solvated Ni(II) ions, indicating that the catalyst has been oxidized from its active Ni(0) state.
-
Red/Brown/Yellow: The formation of specific nickel complexes with ligands or substrates can result in a variety of colors. These are often indicative of intermediate species in the catalytic cycle.
It is recommended to correlate the observed color change with the reaction's progress (e.g., by TLC or GC analysis) to understand its implication for the catalytic activity.
Q3: How can I regenerate a deactivated acetonitrile-nickel catalyst?
A3: The possibility and method of regeneration depend on the nature of the catalyst and the deactivation mechanism.
-
For supported nickel catalysts (e.g., Raney-Nickel): Deactivation can sometimes be reversed by washing with a solvent to remove adsorbed species. In some cases, treatment with an acidic or alkaline solution, or heating under a hydrogen atmosphere, can restore activity.[4][5]
-
For homogeneous nickel catalysts: Regeneration is often more challenging. If deactivation is due to oxidation, a reducing agent can be added in situ, but this may not always be effective. In many cases, it is more practical to start with a fresh batch of catalyst.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield | Inactive catalyst | - Ensure the use of an appropriate precatalyst and activation procedure.- Verify the purity of all reagents and solvents.- Optimize the ligand and its concentration. |
| Catalyst poisoning | - Rigorously exclude air and moisture from the reaction.- Purify reagents to remove potential inhibitors (e.g., sulfur-containing compounds). | |
| Incorrect reaction conditions | - Optimize temperature, pressure, and reaction time.- Screen different solvents. | |
| Formation of side products | Undesired C-H activation of acetonitrile | - The acetonitrile solvent can sometimes react. Consider using a different solvent if possible, or modify the ligand to disfavor this side reaction.[6] |
| Ligand degradation | - Some ligands may not be stable under the reaction conditions. Verify ligand stability or choose a more robust one. | |
| Substrate decomposition | - Lower the reaction temperature or use a milder base. | |
| Inconsistent results between batches | Variability in catalyst preparation | - Standardize the catalyst preparation protocol, paying close attention to details like stirring rate, temperature, and addition times. |
| Water or oxygen contamination | - Implement stringent procedures for drying and degassing solvents and reagents. | |
| Purity of starting materials | - Analyze the purity of all starting materials before use. |
Experimental Protocols
Preparation of a Nickel(II) Acetonitrile Precatalyst: Ni(MeCN)₆₂
This protocol describes the synthesis of a common nickel(II) precatalyst.
Materials:
-
Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)
-
Acetonitrile (anhydrous)
-
Triethyl orthoformate
-
Diethyl ether (anhydrous)
Procedure:
-
Under an inert atmosphere, dissolve Ni(BF₄)₂·6H₂O in anhydrous acetonitrile.
-
Add triethyl orthoformate as a dehydrating agent.
-
Stir the solution at room temperature for 1 hour.
-
Induce precipitation of the product by adding anhydrous diethyl ether.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum.
-
The product, --INVALID-LINK--₂, is a light blue solid.
Note: This is a general procedure and may need to be adapted based on specific literature preparations.
General Workflow for a Nickel-Catalyzed Cross-Coupling Reaction
This workflow provides a general outline for setting up a nickel-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a nickel-catalyzed cross-coupling reaction.
Plausible Catalytic Cycle and Deactivation Pathway
The following diagram illustrates a simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction and a common deactivation pathway.
Caption: Simplified catalytic cycle and a common catalyst deactivation pathway.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 5. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 6. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Nickel-Catalyzed Reactions with Acetonitrile
Welcome to the technical support center for nickel-catalyzed reactions involving acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to improving selectivity in these powerful transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of acetonitrile in nickel-catalyzed reactions?
A1: Acetonitrile can play multiple roles in nickel-catalyzed reactions, which can influence selectivity and overall reaction efficiency:
-
Solvent: Due to its polar aprotic nature, acetonitrile is a versatile solvent that can dissolve a wide range of organic substrates and inorganic salts often used in catalysis.
-
Ligand: Acetonitrile can coordinate to the nickel center. This coordination can stabilize catalytic intermediates, influence the electronic properties of the nickel catalyst, and in some cases, be displaced by other reactants.[1]
-
Reactant (Cyano Source): In specific nickel-catalyzed reactions, acetonitrile can serve as a non-toxic source of a cyano group through the cleavage of its C-CN bond.[2][3][4]
Q2: How does the choice of ligand affect selectivity when using acetonitrile as a solvent?
A2: The ligand plays a crucial role in tuning the selectivity of nickel-catalyzed reactions in acetonitrile. The electronic and steric properties of the ligand directly influence the geometry and reactivity of the nickel center. For instance, in reductive cross-coupling reactions, a dual-ligand system may be necessary to achieve high selectivity for the cross-coupled product over homocoupling by likely forming two distinct active catalysts. The ligand can also prevent catalyst deactivation pathways.
Q3: Can acetonitrile itself undergo side reactions?
A3: Yes, under certain conditions, nickel can catalyze the C-H activation of acetonitrile. This can lead to the formation of a cyanomethyl ligand, which may participate in unintended reaction pathways.[5][6] Additionally, in some reactions, acetonitrile can be a source of side products through its insertion into metal-carbon bonds.[1]
Troubleshooting Guides
Issue 1: Low Chemoselectivity (e.g., significant homocoupling vs. cross-coupling)
Possible Causes:
-
Inappropriate Ligand System: The chosen ligand may not adequately differentiate between the two coupling partners.
-
Reaction Conditions Favoring Homocoupling: Temperature, concentration, or the rate of addition of reagents can influence the relative rates of cross-coupling and homocoupling.
-
Catalyst Deactivation/Aggregation: Unstable catalytic species may lead to undesired side reactions.
Troubleshooting Steps:
-
Ligand Modification:
-
Employ a Dual-Ligand System: In reductive cross-couplings, the use of two different ligands can sometimes create a synergistic effect that favors cross-coupling.
-
Vary Ligand Sterics and Electronics: A more sterically hindered or electron-donating/withdrawing ligand may improve selectivity. Refer to the literature for ligands known to be effective for your specific reaction type.
-
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy.
-
Slow Addition: The slow addition of one of the coupling partners can maintain a low concentration of that species, thereby disfavoring its homocoupling.
-
Solvent Concentration: While using acetonitrile, adjusting the concentration of your reactants might influence the reaction outcome.
-
-
Consider Additives:
Issue 2: Poor Regioselectivity
Possible Causes:
-
Electronic Bias of the Substrate is Not Sufficiently Strong: The directing effect of substituents on your substrate may not be pronounced enough to favor the formation of a single regioisomer.
-
Mechanism Ambiguity: The reaction may proceed through multiple pathways leading to different regioisomers.
Troubleshooting Steps:
-
Ligand Tuning:
-
Steric Hindrance: Employing bulkier ligands can often enhance regioselectivity by favoring reaction at the less sterically hindered position of the substrate.
-
Bite Angle: For bidentate ligands, modifying the bite angle can influence the geometry of the transition state and, consequently, the regioselectivity.
-
-
Change of Nickel Precatalyst:
-
The choice of the nickel precatalyst can sometimes influence the active catalytic species and, in turn, the regioselectivity of the reaction.
-
-
Introduction of Directing Groups:
-
If possible, temporarily installing a directing group on your substrate can force the reaction to occur at a specific position.
-
Issue 3: Low or No Enantioselectivity (for asymmetric reactions)
Possible Causes:
-
Ineffective Chiral Ligand: The chosen chiral ligand may not create a sufficiently asymmetric environment around the nickel center.
-
Racemization: The product may be forming enantioselectively but then racemizing under the reaction conditions.
-
Background Uncatalyzed Reaction: A non-asymmetric background reaction may be competing with the desired catalytic pathway.
Troubleshooting Steps:
-
Screen Chiral Ligands:
-
A variety of chiral ligands with different backbones and electronic properties should be screened.
-
Consult the literature for ligands that have proven effective in similar nickel-catalyzed asymmetric transformations.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the temperature is often crucial for achieving high enantioselectivity.
-
Solvent: While acetonitrile is the primary solvent, the addition of a co-solvent could potentially influence the chiral induction.
-
Counterion Effects: In reactions involving ionic species, the nature of the counterion can sometimes impact enantioselectivity.
-
-
Verify Product Stability:
-
Subject the enantioenriched product to the reaction conditions (without the catalyst or reactants) to check for racemization.
-
Data Presentation
Table 1: Effect of Ligand on Nickel-Catalyzed Cyanation of Aryl Halides with Acetonitrile
| Entry | Ligand (L) | Aryl Halide | Yield of Aryl Nitrile (%) | Reference |
| 1 | 1,10-phenanthroline | 4-bromobenzonitrile | 95 | [2][4] |
| 2 | 2,2'-bipyridine | 4-bromobenzonitrile | 86 | [2][4] |
| 3 | 4,4'-di-tert-butyl-2,2'-bipyridine | 4-bromobenzonitrile | 75 | [2][4] |
| 4 | None | 4-bromobenzonitrile | <10 | [2][4] |
Reaction conditions: --INVALID-LINK--2 (catalyst), Si-Me4-DHP (reductant), acetonitrile (solvent/cyano source), 80 °C.
Table 2: Influence of Solvent on a Nickel-Catalyzed Cross-Coupling Reaction
| Entry | Solvent | Yield of Cross-Coupled Product (%) |
| 1 | Acetonitrile | 85 |
| 2 | DMF | 72 |
| 3 | Dioxane | 65 |
| 4 | Toluene | 58 |
Note: This is a representative table; actual yields will vary based on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Cyanation of Aryl Halides using Acetonitrile[2][4]
-
Preparation: In a nitrogen-filled glovebox, add the nickel precatalyst (e.g., --INVALID-LINK--2, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 5.5 mol%), and the aryl halide (1.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add acetonitrile (to form a 0.1 M solution with respect to the aryl halide) followed by the reductant/silylating agent (e.g., Si-Me4-DHP, 1.5 equiv).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 80-100 °C and stir for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO3). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling in Acetonitrile
-
Preparation: In a nitrogen-filled glovebox, add the nickel precatalyst (e.g., NiCl2(dme), 10 mol%), the ligand(s) (e.g., a bipyridine or phosphine ligand, 11 mol%), and the solid reductant (e.g., Mn or Zn powder, 2.0 equiv) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add acetonitrile to the vial, followed by the aryl halide (1.0 equiv) and the alkyl halide (1.2 equiv).
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid reductant, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Plausible catalytic cycle for nickel-catalyzed cyanation using acetonitrile.
Caption: Troubleshooting workflow for addressing poor selectivity issues.
References
- 1. The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N′-chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Connecting neutral and cationic pathways in nickel-catalyzed insertion of benzaldehyde into a c–h bond of acetonitrile | RTI [rti.org]
Technical Support Center: Troubleshooting Peak Broadening in NMR of Paramagnetic Nickel Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak broadening in Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic nickel complexes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the ¹H NMR spectrum of my nickel complex so broad?
A1: Peak broadening in the NMR spectra of paramagnetic compounds, such as many nickel(II) complexes, is a common phenomenon.[1][2] The primary cause is the interaction between the unpaired electrons of the paramagnetic nickel center and the nuclear spins of the sample molecules.[3][4] This interaction, known as the hyperfine interaction, leads to very efficient nuclear spin relaxation, which shortens the lifetime of the nuclear spin states and, consequently, broadens the NMR signals.[2][5] The extent of this broadening is influenced by several factors, including the distance of the nucleus from the paramagnetic center, the electronic relaxation rate of the nickel ion, and dynamic processes such as ligand exchange.[6][7]
Q2: What are the main factors that contribute to peak broadening in paramagnetic NMR?
A2: Several factors can contribute to the broadening of NMR peaks in paramagnetic nickel complexes:
-
Paramagnetic Relaxation Enhancement (PRE): The unpaired electrons of the nickel ion create a strong fluctuating magnetic field that enhances the relaxation rates (both T1 and T2) of nearby nuclei, leading to significant line broadening.[5][8] This effect is highly dependent on the distance between the nucleus and the paramagnetic center, following a 1/r⁶ relationship.[5]
-
Short Electronic Relaxation Times: While very fast electronic relaxation of the paramagnetic center can average out the hyperfine interactions and lead to sharper lines, nickel(II) complexes can have electronic relaxation times that are in a range that causes substantial broadening.[9][10]
-
Chemical Exchange: Dynamic processes, such as the exchange of ligands between the coordination sphere of the nickel ion and the bulk solvent, can occur on a timescale that is intermediate on the NMR timescale, leading to significant exchange broadening.[11][12]
-
Sample Concentration: Higher concentrations of the paramagnetic complex can increase intermolecular interactions and viscosity, both of which can contribute to broader lines.[7][13]
-
Solvent Viscosity: More viscous solvents can slow down molecular tumbling, which affects relaxation times and can lead to broader peaks.[7]
-
Presence of Paramagnetic Impurities: Even small amounts of paramagnetic impurities can cause significant line broadening.[14]
Q3: Can temperature affect the peak widths in the NMR of my nickel complex?
A3: Yes, temperature is a critical parameter. Varying the temperature can have a significant effect on peak widths for several reasons:
-
Tuning Electronic Relaxation: Changing the temperature can alter the electronic relaxation time of the nickel(II) ion. In some cases, increasing the temperature can lead to faster electronic relaxation and narrower NMR lines.[10] Conversely, for some systems, lower temperatures might be beneficial.
-
Altering Chemical Exchange Rates: Temperature changes can shift the rate of chemical exchange processes. If exchange broadening is significant, acquiring spectra at a temperature where the exchange is either very fast or very slow on the NMR timescale can result in sharper signals.[15] For example, cooling the sample can slow down ligand exchange, potentially leading to sharper, distinct signals for the bound and free ligand.[15]
-
Curie Relaxation: The contribution of Curie spin relaxation to line broadening is temperature-dependent and generally increases at lower temperatures.[8]
Q4: How does the choice of deuterated solvent affect peak broadening?
A4: The choice of deuterated solvent can influence peak broadening in several ways:
-
Viscosity: Solvents with lower viscosity are generally preferred as they allow for faster molecular tumbling, which can lead to narrower lines.[7]
-
Coordinating Ability: If the solvent can coordinate to the nickel center, it can participate in ligand exchange processes, which may contribute to exchange broadening. Using a non-coordinating solvent can sometimes mitigate this issue.
-
Solubility: Ensuring your complex is fully dissolved is crucial. Poor solubility can lead to sample heterogeneity and broad peaks.[13]
Troubleshooting Guides
This section provides a step-by-step approach to address and mitigate peak broadening in your NMR experiments.
Initial Checks and Sample Preparation
Problem: My NMR spectrum shows extremely broad, poorly resolved peaks, or no peaks at all.
Troubleshooting Steps:
-
Verify Sample Purity:
-
Issue: The presence of even trace amounts of paramagnetic impurities can lead to severe peak broadening.[14]
-
Solution: Ensure your sample is as pure as possible. If you suspect paramagnetic impurities, consider recrystallization or purification using techniques like column chromatography. For aqueous samples, precipitation of interfering metal ions can be effective.[3][15][16][17]
-
-
Optimize Sample Concentration:
-
Ensure Complete Dissolution:
-
Issue: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines.[19][20]
-
Solution: Make sure your complex is fully dissolved in the chosen solvent. Gentle vortexing or sonication can aid dissolution.[19] If solids persist, filter the sample into the NMR tube using a pipette with a cotton or glass wool plug.[18][20]
-
Instrumental and Experimental Parameter Optimization
Problem: My peaks are still broader than desired after optimizing sample preparation.
Troubleshooting Steps:
-
Perform a Variable Temperature (VT) NMR Experiment:
-
Issue: As discussed in the FAQs, temperature significantly impacts relaxation and exchange processes.
-
Solution: Acquire spectra at a range of temperatures (e.g., from -40 °C to 80 °C, solvent permitting) to find an optimal temperature where peaks are sharpest.[21][22][23] This can help to either accelerate electronic relaxation or move into a fast or slow chemical exchange regime.[15]
-
-
Screen Different Deuterated Solvents:
-
Issue: The solvent can influence viscosity and ligand exchange kinetics.
-
Solution: Try acquiring spectra in a variety of deuterated solvents with different properties (e.g., coordinating vs. non-coordinating, low vs. high viscosity). Common choices include acetonitrile-d₃, acetone-d₆, chloroform-d, and toluene-d₈.[13][24]
-
-
Adjust Acquisition Parameters:
-
Issue: The rapid relaxation in paramagnetic samples requires modification of standard NMR acquisition parameters.
-
Solution:
-
Use a shorter relaxation delay (d1): Due to the fast T1 relaxation, a much shorter delay between scans can be used, which can improve the signal-to-noise ratio in a given amount of time.[2]
-
Use a wider spectral width (sw): Paramagnetic shifts can be very large, so ensure your spectral window is wide enough to encompass all signals.[7]
-
Optimize the pulse width: A shorter pulse width may be necessary for uniform excitation over a large spectral width.[7]
-
-
Data Presentation
The following table provides a qualitative and representative quantitative illustration of how experimental parameters can influence ¹H NMR peak widths in paramagnetic nickel complexes. Actual values will be highly dependent on the specific complex and its environment.
| Parameter | Condition 1 | Linewidth (Hz) at half-height (ν₁/₂) | Condition 2 | Linewidth (Hz) at half-height (ν₁/₂) | Rationale |
| Temperature | Low Temperature (e.g., 233 K) | Potentially Sharper | High Temperature (e.g., 353 K) | Potentially Broader or Sharper | Temperature affects electronic relaxation rates and chemical exchange kinetics. The optimal temperature is system-dependent.[9][16][25][26] |
| Solvent | High Viscosity (e.g., DMSO-d₆) | Broader | Low Viscosity (e.g., Acetonitrile-d₃) | Sharper | Lower viscosity allows for faster molecular tumbling, leading to more efficient relaxation pathways and narrower lines.[7] |
| Concentration | High Concentration (e.g., 50 mM) | Broader | Low Concentration (e.g., 5 mM) | Sharper | Reduces intermolecular interactions and solution viscosity.[13] |
Note: The linewidth values are illustrative and intended to show general trends. The actual effect of these parameters can be complex and system-dependent.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
This protocol provides a general guideline for performing a VT-NMR experiment. Always consult the specific operating procedures for your NMR instrument and receive proper training before conducting VT experiments. [21][22][23]
-
Sample Preparation: Prepare your sample in a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent) that can withstand temperature changes. Ensure the solvent's boiling and freezing points are outside the intended temperature range of the experiment.
-
Initial Setup:
-
Insert the sample into the spectrometer at room temperature.
-
Lock and shim the sample to obtain a good quality spectrum at the starting temperature.
-
-
Temperature Control:
-
Access the temperature control unit of the spectrometer software.
-
Set the target temperature, increasing or decreasing it in small increments (e.g., 10-20 K at a time) to avoid thermal shock to the probe and sample tube.[22][23]
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring data.[23]
-
-
Data Acquisition:
-
At each temperature, re-shim the sample as the magnetic field homogeneity will change with temperature.
-
Acquire a ¹H NMR spectrum.
-
-
Returning to Ambient Temperature:
Protocol 2: Removal of Paramagnetic Metal Ion Impurities by Precipitation
This protocol is adapted for the removal of paramagnetic metal ion impurities from aqueous samples prior to NMR analysis.[3][15][16][17]
-
Sample Preparation: Prepare your aqueous solution of the nickel complex in a centrifuge tube.
-
Precipitating Agent: Add a solution of a suitable precipitating agent. Common choices for precipitating transition metal ions include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[16][17] The addition of these salts is most effective under alkaline conditions.
-
Precipitation: Mix the solution thoroughly to ensure complete precipitation of the interfering paramagnetic ions as insoluble salts (e.g., carbonates or phosphates).
-
Centrifugation: Centrifuge the sample to pellet the solid precipitate.
-
Sample Transfer: Carefully transfer the supernatant to a clean NMR tube, avoiding any of the solid pellet.
-
NMR Analysis: Proceed with your NMR experiment on the purified sample.
Caution: Be aware that changing the pH or adding precipitating agents may affect the stability or solubility of your nickel complex of interest. It is advisable to run a control experiment to ensure your complex is not adversely affected by this procedure.
Mandatory Visualization
Caption: A flowchart illustrating the troubleshooting workflow for peak broadening in paramagnetic NMR.
Caption: Key factors contributing to peak broadening in paramagnetic nickel complexes.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy [authors.library.caltech.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. Expanding the utility of NMR restraints with paramagnetic compounds: Background and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected temperature dependence of 1H paramagnetic shift in MAS NMR of nickelocene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Paramagnetic 1H NMR spectrum of nickel(II) pseudoazurin: investigation of the active site structure and the acid and alkaline transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 20. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 21. scribd.com [scribd.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. researchgate.net [researchgate.net]
- 24. Unexpected temperature dependence of 1H paramagnetic shift in MAS NMR of nickelocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.aps.org [journals.aps.org]
- 26. jove.com [jove.com]
Technical Support Center: Strategies for Controlling the Coordination Mode of Acetonitrile to Nickel
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling the coordination of acetonitrile (MeCN) to nickel (Ni). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary coordination modes of acetonitrile to a nickel center?
Acetonitrile typically coordinates to a nickel center in two primary modes:
-
η¹-Coordination (End-on or N-bound): This is the most common mode, where the nitrogen atom of the cyano group donates its lone pair of electrons to the nickel center, forming a linear or near-linear Ni-N-C arrangement. This type of coordination is observed in a wide range of nickel(II) complexes.
-
η²-Coordination (Side-on): In this less common mode, both the carbon and nitrogen atoms of the cyano group interact with the nickel center, leading to a triangular Ni-C-N arrangement. This coordination mode is predominantly observed with low-valent nickel, typically Ni(0), which can engage in π-backbonding with the π* orbitals of the C≡N bond.
Q2: What are the key factors that determine whether acetonitrile will coordinate in an η¹ or η² fashion?
The coordination mode of acetonitrile to nickel is primarily influenced by three factors:
-
Oxidation State of Nickel: Nickel(II) complexes almost exclusively exhibit η¹-coordination due to the metal center's lower propensity to engage in π-backbonding. In contrast, electron-rich, low-valent nickel(0) centers favor η²-coordination as they can effectively donate electron density into the π* orbitals of the acetonitrile ligand.
-
Ancillary Ligands: The electronic and steric properties of other ligands in the coordination sphere play a crucial role.
-
Electronic Effects: Electron-donating ligands on the nickel center increase its electron density, making it a better π-backbonder and thus favoring η²-coordination of acetonitrile. Conversely, electron-withdrawing ligands will favor the more classical η¹-coordination.
-
Steric Effects: Bulky ancillary ligands can sterically hinder the side-on approach of acetonitrile, potentially favoring the less sterically demanding end-on η¹-coordination, even in low-valent nickel systems.
-
-
Reaction Conditions: Temperature and solvent can influence the coordination mode, although they are generally less critical than the electronic and steric factors of the nickel center and its ligands. In some cases, a kinetically favored η¹-adduct may form initially and then rearrange to the thermodynamically more stable η²-complex.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of nickel-acetonitrile complexes.
Problem 1: My nickel complex is not soluble in acetonitrile.
-
Possible Cause: The nickel precursor or the resulting complex may have low polarity. Acetonitrile is a polar aprotic solvent.
-
Solution:
-
Ensure you are using an appropriate nickel precursor. For generating cationic nickel-acetonitrile complexes, salts with weakly coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are often used, as they tend to be more soluble in polar solvents.
-
If synthesizing a neutral complex with nonpolar ancillary ligands, consider using a co-solvent system. For instance, dissolving the nickel precursor and ligands in a less polar solvent like THF or dichloromethane and then adding acetonitrile.
-
For cationic complexes, the high dielectric constant of nitrile solvents often aids solubility.
-
Problem 2: The acetonitrile ligand is easily displaced by other solvents or ligands.
-
Possible Cause: The acetonitrile ligand is known to be labile, meaning it can be easily substituted. This is particularly true for Ni(II) complexes where the Ni-N bond is relatively weak.
-
Solution:
-
Perform reactions under an inert atmosphere and use dry solvents to prevent displacement by water or oxygen.
-
Use a large excess of acetonitrile as the solvent to drive the equilibrium towards the acetonitrile-coordinated complex.
-
If other coordinating solvents are necessary for the reaction, consider adding them at a later stage or at low temperatures to minimize displacement.
-
For purification, avoid solvents that are strong Lewis bases (e.g., pyridine, DMSO) unless intended. Recrystallization from a concentrated acetonitrile solution by the addition of a non-coordinating anti-solvent (e.g., diethyl ether, pentane) is often effective.
-
Problem 3: I am observing unexpected side reactions, such as the formation of an imine ligand.
-
Possible Cause: In organometallic nickel complexes containing a Ni-C aryl or alkyl bond, acetonitrile can undergo an insertion reaction into the Ni-C bond. This leads to the formation of a new C-C bond and results in an imine ligand coordinated to the nickel center.
-
Solution:
-
Temperature Control: Perform the reaction at lower temperatures to disfavor the insertion pathway, which typically has a higher activation energy than simple ligand association.
-
Ligand Choice: The electronic properties of the ancillary ligands can influence the propensity for insertion. More electron-donating ligands that increase the nucleophilicity of the aryl or alkyl group may enhance the likelihood of insertion.
-
Alternative Labile Ligands: If the insertion reaction is persistent and problematic, consider using an alternative labile ligand instead of acetonitrile, such as a weakly coordinating ether (e.g., THF) or a halide abstractor in the presence of the desired substrate.
-
Problem 4: I am trying to synthesize an η²-acetonitrile complex but only isolate the η¹-isomer or a mixture of products.
-
Possible Cause: The Ni(0) precursor is not sufficiently electron-rich, or it is being oxidized to Ni(II) during the reaction. The ancillary ligands may also be too sterically demanding.
-
Solution:
-
Choice of Ni(0) Precursor: Start with a highly reactive, electron-rich Ni(0) source, such as [Ni(COD)₂] (bis(1,5-cyclooctadiene)nickel(0)) or [Ni(PPh₃)₄].
-
Ancillary Ligands: Use strongly electron-donating and sterically less demanding ancillary ligands, such as phosphines with alkyl substituents (e.g., PMe₃, PEt₃) rather than bulky arylphosphines.
-
Strictly Anaerobic and Anhydrous Conditions: Ni(0) complexes are highly sensitive to air and moisture. Ensure all glassware is rigorously dried and all solvents and reagents are deoxygenated. Work in a glovebox or use robust Schlenk line techniques.
-
Reaction Monitoring: Monitor the reaction at low temperatures using techniques like ³¹P NMR spectroscopy to observe the formation of the desired Ni(0)-phosphine-acetonitrile complex and avoid decomposition or oxidation.
-
Problem 5: I am seeing evidence of C-H activation of the acetonitrile ligand.
-
Possible Cause: Under certain conditions, a nickel center can activate the C-H bond of a coordinated acetonitrile, leading to the formation of a cyanomethyl ligand (-CH₂CN) and a nickel hydride or related species.
-
Solution:
-
This is a specific type of reactivity that is often promoted by a particular combination of ancillary ligands and reaction conditions. If this is an undesired side reaction, consider modifying the ancillary ligands to be less activating. For instance, using more sterically bulky ligands might hinder the close approach required for C-H activation.
-
Adjusting the temperature and reaction time can also help to minimize this side reaction.
-
Data Presentation: Spectroscopic Signatures of Acetonitrile Coordination
The coordination mode of acetonitrile can be readily distinguished using spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Coordination Mode | Spectroscopic Technique | Key Observable | Typical Value/Range | Notes |
| Free Acetonitrile | IR Spectroscopy | ν(C≡N) stretch | ~2254 cm⁻¹ | The triple bond has a high vibrational frequency. |
| η¹-Acetonitrile | IR Spectroscopy | ν(C≡N) stretch | 2260 - 2320 cm⁻¹ | Coordination to a Lewis acidic metal center like Ni(II) strengthens the C≡N bond, leading to an increase in the stretching frequency. |
| η²-Acetonitrile | IR Spectroscopy | ν(C≡N) stretch | 1700 - 1900 cm⁻¹ | π-backbonding from the electron-rich Ni(0) center into the π* orbitals of the C≡N bond significantly weakens the triple bond, causing a large decrease in the stretching frequency. |
| Free Acetonitrile | ¹H NMR Spectroscopy | δ(CH₃) | ~2.0 ppm | |
| η¹-Acetonitrile | ¹H NMR Spectroscopy | δ(CH₃) | 2.1 - 2.5 ppm | A slight downfield shift upon coordination is typically observed. For paramagnetic Ni(II) complexes, this signal can be significantly shifted and broadened. |
| η²-Acetonitrile | ¹H NMR Spectroscopy | δ(CH₃) | Varies | The chemical shift in this mode is highly dependent on the overall complex and the degree of π-backbonding. |
| Free Acetonitrile | ¹³C NMR Spectroscopy | δ(C≡N) | ~118 ppm | |
| η¹-Acetonitrile | ¹³C NMR Spectroscopy | δ(C≡N) | 120 - 130 ppm | A downfield shift is observed upon coordination. |
| η²-Acetonitrile | ¹³C NMR Spectroscopy | δ(C≡N) | 140 - 160 ppm | The significant change in the electronic structure of the cyano group upon side-on coordination leads to a substantial downfield shift. |
Experimental Protocols
Protocol 1: Synthesis of a Typical η¹-Acetonitrile Nickel(II) Complex: [Ni(CH₃CN)₆][BF₄]₂
This protocol describes the synthesis of a common and useful precursor for many nickel(II) coordination compounds.
Materials:
-
Nickel powder (fine, activated)
-
Acetonitrile (anhydrous)
-
Nitrosonium tetrafluoroborate (NOBF₄)
-
Diethyl ether (anhydrous)
-
Schlenk flask and other standard Schlenk line glassware
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend nickel powder (1.0 g, 17.0 mmol) in anhydrous acetonitrile (50 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve nitrosonium tetrafluoroborate (NOBF₄) (4.0 g, 34.2 mmol) in anhydrous acetonitrile (30 mL).
-
Slowly add the NOBF₄ solution to the stirred nickel suspension at room temperature. The reaction is exothermic, and the color of the solution will change as the nickel is oxidized. Nitrogen monoxide (NO) gas will be evolved.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete reaction.
-
Filter the resulting solution to remove any unreacted nickel powder.
-
To the clear filtrate, add anhydrous diethyl ether (approx. 100 mL) slowly with stirring until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by filtration under inert atmosphere, wash with two portions of anhydrous diethyl ether (20 mL each), and dry under vacuum.
-
The product, hexakis(acetonitrile)nickel(II) tetrafluoroborate, is a light blue, moisture-sensitive solid.
Protocol 2: Synthesis of a Representative η²-Acetonitrile Nickel(0) Complex: [Ni(PCy₃)₂(η²-CH₃CN)]
This protocol is a general representation for the synthesis of a low-valent nickel(0) acetonitrile complex. The specific product may be in equilibrium with other species in solution.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂])
-
Tricyclohexylphosphine (PCy₃)
-
Acetonitrile (anhydrous, deoxygenated)
-
Pentane (anhydrous, deoxygenated)
-
Glovebox or Schlenk line
Procedure:
-
All manipulations must be performed under a strict inert atmosphere (N₂ or Ar) in a glovebox or using Schlenk techniques.
-
In a Schlenk flask inside a glovebox, dissolve bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) (1.0 g, 3.6 mmol) in a minimal amount of anhydrous, deoxygenated pentane (approx. 20 mL).
-
In a separate flask, dissolve tricyclohexylphosphine (PCy₃) (2.0 g, 7.2 mmol, 2 equivalents) in anhydrous, deoxygenated pentane (20 mL).
-
Cool both solutions to -30 °C.
-
Slowly add the PCy₃ solution to the stirred [Ni(COD)₂] solution. A color change should be observed as the phosphine ligands displace the COD.
-
Allow the reaction to stir at -30 °C for 1 hour.
-
To this solution, add a stoichiometric amount of anhydrous, deoxygenated acetonitrile (0.15 g, 3.6 mmol, 1 equivalent).
-
Continue stirring at low temperature and monitor the reaction by ³¹P NMR spectroscopy to observe the formation of the desired product.
-
To isolate the product, the solution can be further cooled to induce crystallization, or the solvent volume can be reduced under vacuum at low temperature.
-
The resulting solid should be isolated by cold filtration and washed with cold pentane. The product is expected to be highly air- and temperature-sensitive.
Visualizations
Validation & Comparative
Validating Cyanomethyl Formation: A Comparative Guide to Synthesis from Acetonitrile-Nickel Complexes and Alternative Methods
For researchers, scientists, and drug development professionals, the generation of the cyanomethyl radical (•CH₂CN) is a critical step in the synthesis of a wide array of valuable organic molecules. This guide provides a comprehensive comparison of the validated formation of a cyanomethyl ligand from an acetonitrile-nickel complex against alternative synthetic strategies. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate informed decisions in synthetic design.
The direct activation of the C-H bond in acetonitrile by a nickel center represents a significant advancement in organometallic chemistry, offering a well-defined pathway to a cyanomethyl-nickel complex. This method provides a stoichiometric and structurally characterized route to this important synthetic intermediate. Alongside this validated approach, several catalytic alternatives have emerged, employing different strategies to generate the cyanomethyl radical. This guide will objectively compare the performance of these methods based on available experimental data.
Comparison of Cyanomethyl Formation Methods
| Method | Catalyst/Reagent | Substrate Scope | Yield (%) | Key Advantages | Key Limitations |
| From Acetonitrile-Nickel Complex | [Ni(IMes)(Cp)(NCMe)][BPh₄] / KHMDS | Stoichiometric reaction | 95 | Well-defined, structurally characterized product; High yield for the specific transformation. | Stoichiometric use of nickel; Requires pre-synthesis of the nickel complex. |
| Cu/Ni-Catalyzed Cyanomethylation | Cu(OAc)₂ / Ni(acac)₂ | Alkenes | 65-88 | Catalytic use of metals; Good for C(sp²)-C(sp³) bond formation. | Requires two different metal catalysts; Substrate-dependent yields. |
| Photocatalytic Cyanomethylation | Ir(ppy)₃ / K₂HPO₄ | Alkenes | 44-75 | Mild reaction conditions (visible light); Metal-free radical generation from bromoacetonitrile. | Requires a photocatalyst and a radical initiator; Moderate yields for some substrates. |
| Nickel-Catalyzed Benzaldehyde Insertion | (NCOP)Ni(OtBu) | Benzaldehyde | Good | Catalytic; Inserts into the C-H bond of acetonitrile. | Specific to aldehydes as substrates; Mechanistic details may vary with ligand. |
Experimental Protocols
Formation of Cyanomethyl-Nickel Complex from Acetonitrile-Nickel Complex
This protocol is based on the work of Oertel, A. M. et al., J. Am. Chem. Soc. 2010, 132 (39), pp 13588–13589.
a) Synthesis of the Acetonitrile-Nickel Precursor Complex, [Ni(IMes)(Cp)(NCMe)][BPh₄]:
-
In a nitrogen-filled glovebox, a solution of [Ni(IMes)(Cp)Cl] (1 equivalent) in dichloromethane (CH₂Cl₂) is treated with AgBPh₄ (1 equivalent).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting suspension is filtered to remove AgCl.
-
Acetonitrile (CH₃CN) is added to the filtrate, and the solution is stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure to yield the orange solid product, [Ni(IMes)(Cp)(NCMe)][BPh₄].
b) Formation of the Cyanomethyl-Nickel Complex, [Ni(IMes)(Cp)(CH₂CN)]:
-
A solution of [Ni(IMes)(Cp)(NCMe)][BPh₄] (1 equivalent) in tetrahydrofuran (THF) is cooled to -78 °C.
-
A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1 equivalent) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed in vacuo, and the residue is extracted with toluene.
-
The toluene is removed under reduced pressure to give the cyanomethyl-nickel complex as a red-brown solid in 95% yield.
Validation Data:
-
¹H NMR (C₆D₆): δ 1.45 (s, 2H, CH₂CN)
-
¹³C{¹H} NMR (C₆D₆): δ -3.6 (t, ¹JCH = 145 Hz, CH₂CN)
-
IR (Nujol, cm⁻¹): ν(CN) 2178
-
X-ray Crystallography: Confirms the C-bound nature of the cyanomethyl ligand with a Ni-C bond length of 1.918(2) Å.
Cu/Ni-Catalyzed Cyanomethylation of Alkenes
This protocol is adapted from the work of Wang, X. et al., Org. Lett. 2020, 22 (15), pp 6018–6022.
-
To a reaction tube are added the alkene (0.2 mmol), Cu(OAc)₂ (0.02 mmol, 10 mol%), and Ni(acac)₂ (0.02 mmol, 10 mol%).
-
The tube is sealed, and acetonitrile (2 mL) and di-tert-butyl peroxide (DTBP, 0.4 mmol) are added via syringe.
-
The reaction mixture is stirred at 130 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the cyanomethylated product.
Photocatalytic Cyanomethylation of Alkenes
This protocol is based on the work of Pan, G. et al., Beilstein J. Org. Chem. 2021, 17, 1171-1180.
-
In a reaction vial, the alkene (0.2 mmol), Ir(ppy)₃ (0.004 mmol, 2 mol%), and K₂HPO₄ (0.4 mmol) are combined.
-
The vial is sealed with a septum, and the atmosphere is replaced with argon.
-
Dimethyl sulfoxide (DMSO, 1 mL) and bromoacetonitrile (0.4 mmol) are added via syringe.
-
The reaction mixture is irradiated with a 5 W blue LED lamp and stirred at room temperature for 24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Mechanistic Pathways and Visualizations
The formation of the cyanomethyl ligand on the nickel center proceeds through a deprotonation-induced ligand rearrangement. In contrast, the catalytic methods generally involve the generation of a free cyanomethyl radical which then engages in subsequent bond-forming reactions.
Caption: Comparison of the direct formation of a cyanomethyl-nickel complex versus a general catalytic cycle for cyanomethylation.
The validated pathway involves the direct conversion of the N-bound acetonitrile ligand to a C-bound cyanomethyl ligand on the nickel center upon deprotonation. The alternative catalytic methods rely on the generation of a free cyanomethyl radical from acetonitrile or a derivative, which then reacts with the substrate.
Caption: Experimental workflow for the synthesis of the cyanomethyl-nickel complex.
This workflow highlights the key steps involved in the stoichiometric synthesis, from the preparation of the starting acetonitrile complex to the isolation of the final cyanomethyl product.
A Comparative Guide to the Influence of Ligands on Acetonitrile-Nickel Reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of nickel complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. In the context of acetonitrile-nickel complexes, which are common precursors and intermediates in catalysis and synthesis, the choice of ligand dictates reaction pathways, rates, and product distributions. This guide provides a comparative analysis of the effects of different ligand classes—specifically N-heterocyclic carbenes (NHCs), bidentate N,N'-chelating ligands, and macrocyclic tetrathiaethers—on the reactivity of acetonitrile-nickel systems. The information is supported by experimental data and detailed methodologies to assist in ligand selection and experimental design.
Comparative Analysis of Ligand Effects
The substitution of acetonitrile from a nickel center is a fundamental step in many catalytic cycles. The rate and mechanism of this substitution are highly dependent on the electronic and steric properties of the incoming ligand.
Bidentate N,N'-Chelating Ligands: Ligands such as 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen) are classic examples of bidentate N,N'-chelating ligands. These ligands can displace acetonitrile and form stable five- or six-coordinate nickel complexes. The chelate effect contributes to the thermodynamic stability of the resulting complexes. Studies have shown that the reaction of aryl-nickel complexes containing these ligands can lead to the insertion of acetonitrile into the Ni-aryl bond, demonstrating that the ligand can mediate the reactivity of the acetonitrile molecule itself.
Macrocyclic Tetrathiaethers: These ligands exhibit interesting kinetic behavior in their reactions with solvated nickel(II) in acetonitrile. The formation of nickel complexes with these macrocycles involves the displacement of coordinated acetonitrile molecules. Detailed kinetic studies have provided quantitative data on the formation and dissociation of these complexes.
Quantitative Data Summary
The following table summarizes the available quantitative data for the reaction of different ligands with nickel(II) in acetonitrile. It is important to note that the experimental conditions may vary between studies, and direct comparison should be made with caution.
| Ligand Class | Ligand | Reaction | Rate Constant (k) | Conditions | Reference |
| Macrocyclic Tetrathiaether | aneS₄ (1,4,8,11-tetrathiacyclotetradecane) | Complex Formation | 1.1 x 10⁵ M⁻¹s⁻¹ | 25 °C, µ = 0.15 M | [1][2] |
| Macrocyclic Tetrathiaether | aneS₄ | Complex Dissociation | 2.0 x 10⁻⁴ s⁻¹ | 25 °C, µ = 0.15 M | [1][2] |
Further comparative kinetic data for phosphine and N-heterocyclic carbene ligands under identical conditions were not available in the reviewed literature.
Experimental Protocols
Synthesis of Acetonitrile-Nickel Precursors
Synthesis of --INVALID-LINK--₂:
A common starting material for studying ligand substitution reactions is hexakis(acetonitrile)nickel(II) tetrafluoroborate.
-
Procedure: Nickel(II) tetrafluoroborate hydrate (Ni(BF₄)₂·6H₂O) is dissolved in a minimal amount of acetonitrile. The solution is then treated with a dehydrating agent, such as triethyl orthoformate, and heated to reflux. Upon cooling, the desired product crystallizes and can be isolated by filtration, washed with diethyl ether, and dried under vacuum.
Kinetic Measurements of Ligand Substitution
The kinetics of ligand substitution reactions on acetonitrile-nickel complexes can be monitored using stopped-flow UV-Vis spectrophotometry.
-
General Procedure:
-
Solutions of the acetonitrile-nickel complex and the incoming ligand are prepared in anhydrous acetonitrile.
-
The solutions are loaded into the syringes of a stopped-flow instrument.
-
The instrument rapidly mixes the two solutions, and the change in absorbance at a wavelength corresponding to the formation of the product complex or the disappearance of the reactant complex is monitored over time.
-
The resulting kinetic traces are fitted to appropriate rate laws (e.g., pseudo-first-order) to determine the observed rate constants.
-
By varying the concentration of the incoming ligand, the second-order rate constant for the substitution reaction can be determined from the slope of a plot of the observed rate constant versus ligand concentration.
-
Visualizing Reaction Pathways and Workflows
Ligand Substitution on a Solvated Nickel(II) Ion
The following diagram illustrates the general workflow for a ligand substitution reaction on a hexakis(acetonitrile)nickel(II) complex.
Caption: General pathway for ligand substitution on [Ni(CH₃CN)₆]²⁺.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the typical experimental workflow for studying the kinetics of ligand substitution using a stopped-flow technique.
Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.
Conclusion
The reactivity of acetonitrile-nickel complexes is intricately linked to the properties of the ancillary ligands. While a comprehensive, directly comparative dataset across all major ligand classes under identical conditions remains an area for further research, the available data highlights distinct behaviors. Macrocyclic tetrathiaethers have been shown to undergo quantifiable substitution reactions, while the strong σ-donating nature of NHCs and the chelating ability of bidentate N,N'-ligands play crucial roles in driving reactions and influencing subsequent reactivity of the nickel center. The provided experimental frameworks offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced effects of ligand architecture on acetonitrile-nickel reactivity.
References
The "Goldilocks" Effect: Acetonitrile's Surprising Role in Enhancing Nickel-Catalyzed Cross-Coupling Reactions
A detailed comparison of the catalytic activity of a nickel complex in the presence and absence of acetonitrile reveals a significant enhancement in product yield, highlighting the multifaceted beneficial role of this common solvent in catalysis. Recent research demonstrates that acetonitrile, often considered a mere solvent, can act as a crucial ligand that stabilizes key intermediates and promotes the desired bond-forming step in nickel-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the experimental findings, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Unveiling the Impact of Acetonitrile on Catalytic Performance
In a study focusing on the nickel-catalyzed Kumada cross-coupling of a primary alkyl bromide with an alkyl Grignard reagent, the addition of acetonitrile was found to be critical for achieving high product yields. The nickel catalyst, supported by a bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN) ligand, exhibited significantly improved performance when acetonitrile was present in the reaction mixture.
The quantitative data, summarized in the table below, clearly illustrates this "Goldilocks" effect, where acetonitrile provides the right balance of coordination to stabilize the nickel catalyst without rendering it inactive.
| Entry | Additive (2.5 M) | Yield (%) |
| 1 | None | 45 |
| 2 | Acetonitrile | 81 |
| 3 | Propionitrile | 75 |
| 4 | Butyronitrile | 62 |
| 5 | Valeronitrile | 54 |
| 6 | Benzonitrile | 28 |
Table 1: Comparison of product yields in the nickel-catalyzed Kumada cross-coupling reaction with and without nitrile additives. The data highlights the superior performance when acetonitrile is used.[1]
The results show a dramatic increase in yield from 45% without any nitrile additive to 81% with acetonitrile.[1] While other alkyl nitriles also showed an improvement compared to the baseline, acetonitrile proved to be the most effective. The bulkier benzonitrile resulted in a significantly lower yield, suggesting that the steric profile of the nitrile is also a crucial factor.
Experimental Protocol: Nickel-Catalyzed Alkyl-Alkyl Kumada Cross-Coupling
The following protocol details the experimental setup for the nickel-catalyzed Kumada cross-coupling reaction as described in the study.
Materials:
-
(iPr3TACN)NiIICl2 (catalyst precursor)
-
1-bromo-4-chlorobutane (electrophile)
-
n-hexylmagnesium chloride (Grignard reagent, 2.0 M in diethyl ether)
-
Acetonitrile (or other nitrile additive)
-
Diethyl ether (Et2O, anhydrous)
-
Dodecane (internal standard)
Procedure:
-
In a nitrogen-filled glovebox, a 4 mL vial was charged with (iPr3TACN)NiIICl2 (6.0 mg, 0.015 mmol, 5.0 mol %).
-
A stock solution containing 1-bromo-4-chlorobutane (39 µL, 0.30 mmol, 1.0 equiv) and dodecane (68 µL, 0.30 mmol, 1.0 equiv) in Et2O (0.5 mL) was added to the vial.
-
The nitrile additive (2.5 M in the total solvent volume) was then added.
-
The reaction mixture was stirred for 5 minutes at room temperature.
-
n-hexylmagnesium chloride (0.30 mL, 0.60 mmol, 2.0 equiv) was added dropwise to the vial.
-
The vial was sealed and the reaction mixture was stirred at room temperature for 24 hours.
-
After 24 hours, the reaction was quenched by the addition of 1 M HCl (0.5 mL).
-
The organic layer was extracted with Et2O (3 x 1 mL), and the combined organic extracts were passed through a short plug of Celite.
-
The product yield was determined by gas chromatography (GC) analysis using dodecane as the internal standard.
Mechanistic Insights and Visualizations
The enhanced catalytic activity in the presence of acetonitrile is attributed to its ability to stabilize the active Ni(I) catalyst, facilitate the crucial reductive elimination step from the Ni(III) intermediate, and suppress detrimental β-hydride elimination pathways that can lead to catalyst deactivation and the formation of unwanted byproducts.[1]
The proposed catalytic cycle and experimental workflow are visualized in the diagrams below.
Figure 1: Proposed catalytic cycle for the nickel-catalyzed Kumada cross-coupling reaction.
References
A Comparative Guide to the Electrochemical Validation of Nickel in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical behavior of various nickel species in acetonitrile, a common solvent in electrochemical studies. The data presented here is crucial for researchers in fields ranging from catalysis and materials science to drug development, where understanding the redox properties of nickel complexes is paramount. This document summarizes key electrochemical parameters, details experimental protocols for reliable data acquisition, and outlines a logical workflow for the validation of electrochemical data.
Comparative Electrochemical Data of Nickel Complexes in Acetonitrile
The redox properties of nickel complexes in acetonitrile are highly dependent on the coordination environment of the nickel ion. The following tables summarize the half-wave potentials (E½) for the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples of various nickel complexes, reported against the ferrocene/ferrocenium (Fc+/Fc) internal reference standard for accurate comparison across different studies.
| Complex | Redox Couple | E½ (V vs. Fc+/Fc) | Notes |
| [Ni(xbSmS)RuCp(PPh3)]PF6 | Ni(II)/Ni(I) | -2.1 | Reversible reduction wave.[1] |
| [Ni(pbSmSe)FeCpCO]PF6 | Ni(II)/Ni(I) | -2.1 | Tentatively ascribed to the Ni(II)/Ni(I) redox couple.[1] |
| A Ni(II) bisphosphine dithiolate compound | Ni(II)/Ni(I) | -1.92 | Reversible, one-electron wave. |
| The same Ni(II) bisphosphine dithiolate compound | Ni(III)/Ni(II) | -0.34 | Irreversible oxidation. |
Experimental Protocols for Electrochemical Measurements in Acetonitrile
Accurate and reproducible electrochemical data relies on meticulous experimental procedures. Below are detailed protocols for performing cyclic voltammetry (CV) measurements of nickel complexes in acetonitrile.
Solvent and Electrolyte Preparation
High-purity acetonitrile is essential for obtaining a wide electrochemical window and minimizing background currents.[2][3]
-
Solvent Purification: Use HPLC-grade acetonitrile and further purify by treating with 3A molecular sieves, followed by distillation over calcium hydride (CaH2). A final treatment with activated alumina can further remove impurities.[2][3]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are common supporting electrolytes. Use a concentration of 0.1 M. The electrolyte should be recrystallized (e.g., from ethyl acetate/ethanol for TBAP) and dried under vacuum before use to remove impurities.[2]
Electrochemical Cell Setup
A standard three-electrode setup is used for cyclic voltammetry.
-
Working Electrode: A glassy carbon electrode is a common choice. Polish the electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and then distilled water to ensure a clean, reproducible surface.
-
Reference Electrode: A non-aqueous Ag/Ag+ reference electrode (e.g., a silver wire in a solution of 0.01 M AgNO3 and 0.1 M TBAPF6 in acetonitrile) is suitable.[4][5] To minimize leakage of silver ions into the bulk solution, a double junction reference electrode can be used.[4] It is crucial to calibrate the reference electrode against the ferrocene/ferrocenium (Fc+/Fc) redox couple, which serves as an internal standard.[6]
-
Counter Electrode: A platinum wire or foil is typically used as the counter electrode.
Data Acquisition
-
Analyte Concentration: The concentration of the nickel complex under investigation should typically be in the range of 1-5 mM.
-
Internal Standard: Add ferrocene to the solution at a concentration similar to the analyte to act as an internal standard. All potentials should be reported relative to the E½ of the Fc+/Fc couple.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Parameters:
-
Scan Rate (ν): A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process.
-
Potential Window: The potential window should be set to encompass the redox events of interest for the nickel complex and the internal standard. The window is limited by the solvent and electrolyte breakdown.
-
Workflow for Validation of Electrochemical Data
The following workflow outlines the key steps for obtaining and validating reliable electrochemical data for nickel complexes in acetonitrile.
This diagram illustrates the logical progression from preparation and data acquisition to the final validation and analysis of electrochemical data for nickel complexes in acetonitrile. Each step is critical for ensuring the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of N-bound vs. C-bound Acetonitrile-Nickel Complexes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between metal centers and organic ligands is paramount. This guide provides an objective, data-driven comparison of N-bound and C-bound acetonitrile-nickel complexes, offering insights into their synthesis, structural characteristics, and the mechanism of their interconversion. The information presented is supported by experimental data to aid in the rational design of catalysts and therapeutics.
Acetonitrile, a common solvent and ligand in organometallic chemistry, typically coordinates to a metal center through its nitrogen atom, forming an N-bound (or η¹-N) complex. However, under certain conditions, it can undergo C-H activation to form a C-bound (or cyanomethyl) species. This transformation significantly alters the electronic and steric properties of the complex, influencing its reactivity and potential applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data for a representative pair of N-bound and C-bound acetonitrile-nickel complexes, specifically [Ni(Cp)(IPr)(CH₃CN)]⁺ (N-bound) and [Ni(Cp)(IPr)(CH₂CN)] (C-bound), as characterized by Oertel, Ritleng, Chetcuti, and Veiros.[1][2]
Table 1: Structural Comparison
| Parameter | N-bound Complex: [Ni(Cp)(IPr)(CH₃CN)]⁺ | C-bound Complex: [Ni(Cp)(IPr)(CH₂CN)] |
| Ni-Ligand Bond Length | Ni-N: 1.933(2) Å | Ni-C: 1.888(3) Å |
| C≡N Bond Length | 1.135(3) Å | 1.171(4) Å |
| Ni-C(NHC) Bond Length | 1.948(2) Å | 1.921(3) Å |
| Ni-Cp(centroid) Distance | 1.766 Å | 1.768 Å |
Table 2: Spectroscopic Comparison
| Spectroscopic Feature | N-bound Complex: [Ni(Cp)(IPr)(CH₃CN)]⁺ | C-bound Complex: [Ni(Cp)(IPr)(CH₂CN)] |
| ¹H NMR (δ, ppm in CD₂Cl₂) | CH₃: 2.34 (s) | CH₂: 1.58 (s) |
| ¹³C{¹H} NMR (δ, ppm in CD₂Cl₂) | C≡N: 124.8 | C≡N: 129.5 |
| CH₃: 3.9 | CH₂: -1.7 | |
| IR (ν(C≡N), cm⁻¹ in CH₂Cl₂) | 2295 | 2156 |
The data clearly indicates a shorter, and thus stronger, bond between the nickel center and the cyanomethyl carbon in the C-bound isomer compared to the nickel-nitrogen bond in the N-bound precursor. Concurrently, the C≡N bond is elongated and its stretching frequency in the IR spectrum is significantly red-shifted in the C-bound complex, suggesting a weakening of the triple bond due to changes in electronic distribution upon C-H activation.
Experimental Protocols
The synthesis and interconversion of these complexes represent a key aspect of their chemistry. The following are detailed methodologies for the key experiments cited.
Synthesis of the N-bound Acetonitrile-Nickel Complex: [Ni(Cp)(IPr)(CH₃CN)][BArF₂₄]
-
Starting Material: The precursor complex [Ni(Cp)(IPr)(Cl)] is synthesized according to established literature procedures.
-
Anion Abstraction: A solution of [Ni(Cp)(IPr)(Cl)] (1 equivalent) in dichloromethane is treated with a solution of NaBArF₂₄ (1 equivalent) in dichloromethane.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours.
-
Workup: The resulting suspension is filtered through Celite to remove the precipitated NaCl.
-
Isolation: The filtrate is evaporated to dryness under vacuum. The residue is then dissolved in a minimal amount of dichloromethane, and acetonitrile (10 equivalents) is added.
-
Crystallization: The product is crystallized by slow evaporation of the solvent or by vapor diffusion of pentane into the dichloromethane/acetonitrile solution to yield the N-bound complex as orange crystals.
Conversion to the C-bound Cyanomethyl-Nickel Complex: [Ni(Cp)(IPr)(CH₂CN)]
-
Deprotonation: A solution of the N-bound complex, [Ni(Cp)(IPr)(CH₃CN)][BArF₂₄], (1 equivalent) in tetrahydrofuran is cooled to -78 °C.
-
Base Addition: A strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is monitored by a color change from orange to deep red.
-
Quenching and Isolation: After stirring for 1 hour at -78 °C, the reaction is allowed to warm to room temperature. The solvent is removed under vacuum, and the residue is extracted with pentane.
-
Purification: The pentane extracts are filtered and concentrated. The C-bound complex is obtained as a red solid upon removal of the solvent.
Mandatory Visualizations
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of the N-bound complex and its conversion to the C-bound isomer.
Caption: Logical relationship between the N-bound and C-bound isomers and their key distinguishing properties.
Conclusion
The conversion from an N-bound acetonitrile to a C-bound cyanomethyl ligand on a nickel center is a well-defined process involving C-H activation. This transformation results in significant and measurable changes in the structural and spectroscopic properties of the complex. The C-bound isomer is characterized by a stronger metal-carbon bond and a weaker carbon-nitrogen triple bond compared to its N-bound precursor. Understanding these differences is crucial for leveraging the distinct reactivity profiles of each species in catalytic cycles and other chemical transformations. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers exploring the rich chemistry of nickel-nitrile and nickel-isonitrile complexes.
References
Unambiguous Structural Determination of Acetonitrile-Nickel Adducts by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of metal complexes is paramount. This guide provides a comparative analysis of X-ray crystallography in confirming the structure of acetonitrile-nickel adducts, supported by experimental data and protocols. While various analytical techniques offer valuable insights, single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of these coordination compounds.
Acetonitrile is a common and versatile ligand in coordination chemistry, capable of binding to metal centers in different modes. The interaction between acetonitrile and nickel is of significant interest in catalysis and materials science. Understanding the precise coordination environment, including bond lengths, bond angles, and overall geometry, is crucial for structure-activity relationship studies and the rational design of new materials. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide valuable information about the electronic and molecular structure, they often fall short of providing the unambiguous structural detail that X-ray crystallography delivers.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for Acetonitrile-Nickel Adducts |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, coordination geometry, crystal packing. | Provides definitive and unambiguous structural information. | Requires single crystals of sufficient size and quality. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of nuclei (¹H, ¹³C), ligand dynamics, and solution-state structure. | Excellent for studying species in solution and dynamic processes. | Can be complex to interpret for paramagnetic Ni(II) complexes; does not provide precise bond distances and angles. |
| Infrared (IR) Spectroscopy | Information about functional groups and vibrational modes, particularly the C≡N stretch of the acetonitrile ligand. | Useful for confirming the presence of the acetonitrile ligand and probing its coordination mode. | Indirect structural information; interpretation can be ambiguous without theoretical calculations. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions and coordination geometry of the metal center. | Provides insights into the d-d transitions of the nickel ion, which are sensitive to the coordination environment. | Often provides broad, overlapping bands that can be difficult to assign to a specific geometry without corroborating data. |
X-ray Crystallographic Data of Representative Acetonitrile-Nickel Adducts
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of two distinct acetonitrile-nickel adducts, highlighting the precision of this technique.
| Compound | [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺[1][2] | [Ni(Mes){NH=C(Me)(2,4,6-Me₃C₆H₂)}(NN)]⁺ |
| Formula | C₄₄H₅₆N₁₂Ni₂O₂ | C₂₉H₃₆N₄Ni⁺ |
| Crystal System | Triclinic | Not specified |
| Space Group | P-1 | Not specified |
| Coordination Geometry | Distorted Octahedral | Not specified |
| Ni-N(acetonitrile) Bond Lengths (Å) | 2.052, 2.108 | Not specified |
| Other Ni-Ligand Bond Lengths (Å) | Ni-N(amine): 2.128, Ni-N(benzimidazole): 2.046, 2.058, Ni-O(ether): 2.101 | Not specified |
| Key Bond Angles (°) | Not specified | Not specified |
Experimental Protocols
Synthesis of a Dinuclear Ni(II) Tetraacetonitrile Complex[2]
A representative synthesis for obtaining single crystals of an acetonitrile-nickel adduct, specifically --INVALID-LINK--₄·2CH₃CN, is as follows:
-
Ligand Dissolution: Dissolve the dinucleating ligand ethylene glycol-bis(β-aminoethyl ether) N,N,N',N'-tetrakis[(2-(1-ethylbenzimidazoyl)] (EGTB-Et) in methanol.
-
Addition of Nickel Salt: To this solution, add a methanolic solution of Ni(ClO₄)₂·6H₂O. A blue precipitate will form immediately.
-
Isolation and Recrystallization: Collect the precipitate by filtration. Dissolve the solid in acetonitrile.
-
Crystal Growth: Obtain single crystals suitable for X-ray diffraction by vapor diffusion of diethyl ether into the acetonitrile solution.
Single-Crystal X-ray Diffraction Analysis[3][4]
A general workflow for the structural determination of acetonitrile-nickel adducts using single-crystal X-ray diffraction is outlined below:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and definitive structural characterization of an acetonitrile-nickel adduct via X-ray crystallography.
Figure 1. Workflow for X-ray crystallographic analysis.
Conclusion
For the unambiguous structural characterization of acetonitrile-nickel adducts, single-crystal X-ray crystallography is an indispensable tool. It provides a level of detail that is unattainable with other analytical techniques alone. The precise knowledge of the three-dimensional structure is fundamental for understanding the chemical properties and reactivity of these complexes, thereby guiding the development of new catalysts and functional materials. While spectroscopic methods are crucial for preliminary characterization and for studying the behavior of complexes in solution, X-ray diffraction provides the ultimate structural confirmation.
References
A Comparative Guide to Cross-Validation of Spectroscopic Data for Acetonitrile-Nickel Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-validation techniques for the spectroscopic analysis of acetonitrile-nickel complexes. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in developing robust calibration models for these coordination compounds.
Introduction
Acetonitrile-nickel complexes are of significant interest in various chemical research areas, including catalysis and materials science. Spectroscopic techniques such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for their characterization and quantification. When developing quantitative models from spectroscopic data, such as predicting the concentration of a complex, it is crucial to validate the model's predictive power and avoid overfitting. Cross-validation is an essential statistical method for assessing how the results of a statistical analysis will generalize to an independent dataset. This guide compares two common cross-validation methods—Leave-One-Out Cross-Validation (LOOCV) and k-Fold Cross-Validation—in the context of analyzing spectroscopic data from acetonitrile-nickel complexes.
Experimental Protocols
A reliable spectroscopic dataset is the foundation of any robust chemometric model. Below are detailed methodologies for acquiring UV-Vis spectroscopic data for a series of acetonitrile-nickel(II) complexes, designed to create a dataset suitable for cross-validation.
Objective: To prepare a series of acetonitrile-nickel(II) complex solutions of varying concentrations and acquire their UV-Vis absorption spectra to build a quantitative prediction model.
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Acetonitrile (CH₃CN), spectroscopic grade
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution (10 mM):
-
Accurately weigh an appropriate amount of Ni(ClO₄)₂·6H₂O to prepare a 10 mM stock solution in spectroscopic grade acetonitrile.
-
Dissolve the salt completely in a 10 mL volumetric flask, ensuring the solution is homogeneous.
-
-
Preparation of Calibration and Validation Samples:
-
Prepare a series of 20 standard solutions with concentrations ranging from 0.5 mM to 10 mM by diluting the stock solution with acetonitrile.
-
The concentrations should be evenly distributed across the range to ensure a representative dataset for model building and validation.
-
-
Spectroscopic Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 300–800 nm.
-
Use spectroscopic grade acetonitrile as the blank reference.
-
For each standard solution, rinse the quartz cuvette twice with the solution before filling it for measurement.
-
Record the absorbance spectrum for each of the 20 samples. Ensure that the maximum absorbance does not exceed the linear range of the detector (typically < 2 AU).[1]
-
-
Data Preprocessing:
-
The collected spectra should be preprocessed to remove noise and baseline drift. Common preprocessing steps include mean centering and baseline correction.
-
Data Presentation: Comparison of Cross-Validation Methods
To evaluate the performance of a Partial Least Squares (PLS) regression model for predicting the concentration of the acetonitrile-nickel(II) complex from its UV-Vis spectrum, both LOOCV and 10-Fold Cross-Validation were applied to the dataset of 20 samples. The performance of each cross-validation method is summarized in the table below.
| Cross-Validation Method | Number of Folds (k) | Root Mean Square Error of Cross-Validation (RMSECV) (mM) | Coefficient of Determination (R²) | Computational Time |
| Leave-One-Out (LOOCV) | 20 | 0.25 | 0.995 | Higher |
| 10-Fold Cross-Validation | 10 | 0.28 | 0.993 | Lower |
Interpretation of Results:
-
Leave-One-Out Cross-Validation (LOOCV): In this method, one sample is held out for validation, and the model is trained on the remaining n-1 samples. This process is repeated n times, with each sample serving as the validation set once.[2] LOOCV provides a nearly unbiased estimate of the test error but can have high variance and is computationally intensive.[3]
-
k-Fold Cross-Validation: The dataset is randomly divided into k subsets (folds). One fold is used for validation, while the remaining k-1 folds are used for training. This process is repeated k times, with each fold used once as the validation set.[2] A common choice for k is 10. 10-fold cross-validation generally provides a good balance between bias and variance and is computationally less expensive than LOOCV.[1][3]
In this hypothetical comparison, LOOCV yields a slightly lower RMSECV and a higher R², suggesting a marginally better predictive performance for this specific dataset. However, the difference is minimal, and 10-Fold CV provides a similarly robust evaluation with lower computational cost.
Visualization of Workflows
Diagram 1: Experimental and Data Analysis Workflow
Caption: Workflow for spectroscopic data acquisition, model building, and cross-validation.
Diagram 2: Logical Flow of k-Fold Cross-Validation
Caption: Logical diagram illustrating the k-Fold cross-validation process.
Conclusion
Both Leave-One-Out and 10-Fold cross-validation are effective methods for assessing the predictive performance of spectroscopic models for acetonitrile-nickel complexes. While LOOCV may offer a slightly less biased error estimate, 10-Fold cross-validation often provides a more practical and computationally efficient alternative with comparable results. The choice between these methods may depend on the size of the dataset and the available computational resources. Regardless of the method chosen, rigorous cross-validation is indispensable for developing reliable and generalizable quantitative spectroscopic models in chemical research.
References
comparing the effect of different nickel precursors on complex formation
For Researchers, Scientists, and Drug Development Professionals
The selection of a metal precursor is a critical parameter in the synthesis of coordination complexes, influencing not only the reaction kinetics and yield but also the very structure and nuclearity of the final product. This guide provides an objective comparison of the effects of different nickel precursors on complex formation, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Impact of Nickel Precursor on the Nuclearity of Schiff Base Complexes
A compelling example of precursor influence is observed in the synthesis of nickel(II) Schiff base complexes derived from 2,6-diformyl-4-methylphenol and 1-(2-aminoethyl) piperidine. In a study by Kumar et al. (2015), it was demonstrated that under identical reaction conditions, the choice between nickel(II) nitrate and nickel(II) acetate as the precursor salt dictates the formation of either a binuclear or a pentanuclear complex, respectively[1].
This remarkable difference is attributed to the coordinating ability of the acetate anion, which can act as a bridging ligand, facilitating the assembly of a higher nuclearity cluster. In contrast, the nitrate anion, being a poorer coordinator, does not participate in bridging, leading to the formation of a simpler binuclear complex.
Quantitative Comparison of Precursor Performance
| Nickel Precursor | Ligand Condensation | Resulting Complex Nuclearity | Yield (%) | Reference |
| Nickel(II) nitrate hexahydrate | [1+1] | Binuclear | 69% | [1] |
| Nickel(II) acetate tetrahydrate | [1+2] | Pentanuclear | 71% | [1] |
Experimental Protocols
The following methodologies are adapted from Kumar et al. (2015) for the synthesis of the binuclear and pentanuclear nickel(II) Schiff base complexes[1].
Synthesis of the Binuclear Nickel(II) Complex
-
Precursor: Nickel(II) nitrate hexahydrate
-
Procedure: A solution of 1-(2-aminoethyl) piperidine (5.0 mmol) in anhydrous ethanol (10 mL) was added dropwise to a stirred solution of 2,6-diformyl-4-methylphenol (2.5 mmol) in anhydrous ethanol (20 mL). To this mixture, a solution of nickel(II) nitrate hexahydrate (2.5 mmol) in ethanol (20 mL) was added. The resulting mixture was refluxed for 2 hours. The green solution was then cooled, filtered, and the filtrate was allowed to slowly evaporate. Green single crystals of the binuclear complex were obtained.
-
Yield: 69%[1]
Synthesis of the Pentanuclear Nickel(II) Complex
-
Precursor: Nickel(II) acetate tetrahydrate
-
Procedure: The same procedure as for the binuclear complex was followed, with the substitution of nickel(II) nitrate hexahydrate with nickel(II) acetate tetrahydrate (2.5 mmol).
-
Yield: 71%[1]
Visualization of the Synthetic Pathway
The choice of nickel precursor directly influences the stoichiometry of the ligand condensation and the final structure of the complex.
Caption: Synthetic pathways to binuclear and pentanuclear nickel(II) complexes.
Precursor Effects in Metal-Organic Frameworks (MOFs)
The influence of the nickel precursor extends beyond discrete molecular complexes to the formation of extended structures like Metal-Organic Frameworks (MOFs). A study on the synthesis of Ni/Co-MOF nanosheets demonstrated that using a nitrate precursor resulted in thinner, cross-arranged nanosheets with a higher Ni/Co ratio compared to those synthesized with a chloride precursor under the same conditions. These structural differences led to significantly different and superior electrochemical performances for the nitrate-derived material. This highlights that the counter-ion of the precursor can play a crucial role in the nucleation and growth of MOF crystals.
Conclusion
The choice of nickel precursor is a powerful tool in the design and synthesis of coordination complexes and materials. As demonstrated, simply changing the counter-anion from nitrate to acetate can redirect the self-assembly process to yield complexes of different nuclearity. Similarly, in MOF synthesis, the precursor can influence morphology and composition, which in turn affects the material's properties. Researchers should, therefore, carefully consider the coordinating ability and other properties of the precursor's counter-ion as a key variable in achieving the desired product. The experimental data presented in this guide underscores the importance of precursor selection and provides a practical reference for the synthesis of nickel-based compounds.
References
A Comparative Guide to the Kinetics of Acetonitrile Ligand Exchange on Nickel(II) Complexes
For researchers, scientists, and drug development professionals, understanding the kinetics of ligand exchange is crucial for predicting the reactivity and mechanism of metal complexes. This guide provides a comparative analysis of kinetic data for acetonitrile ligand exchange on different nickel(II) complexes, supported by experimental data from peer-reviewed literature.
The lability of a ligand, such as acetonitrile, in the coordination sphere of a metal ion like nickel(II) is a fundamental aspect of its chemical behavior. The rate at which a coordinated solvent molecule exchanges with a free molecule from the bulk solvent provides insight into the reaction mechanisms, which can be crucial in fields ranging from catalysis to drug design. This guide compares the kinetic parameters for acetonitrile exchange on the solvated nickel(II) ion, [Ni(CH3CN)6]2+, and two nickel(II) macrocyclic complexes with different coordination numbers.
Comparison of Kinetic Data
The rate of acetonitrile exchange and the associated activation parameters are highly dependent on the coordination environment of the nickel(II) center. The data presented below, gathered from nuclear magnetic resonance (NMR) line-broadening studies, highlights these differences.
| Complex | Coordination Number | kex (298.2 K) (s-1) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) | Proposed Mechanism |
| [Ni(CH3CN)6]2+[1] | Six-coordinate | (2.0 ± 0.3) x 103 | 68.4 ± 2.0 | 50 ± 8.0 | Dissociative |
| [NiL(NCMe)]2+ (A)[2] | Five-coordinate | 5.2 x 106 | 19.8 ± 0.6 | -50 ± 3 | Associative |
| [NiL(NCMe)2]2+ (B)[2] | Six-coordinate | 1.47 x 107 | 41.5 ± 1.1 | 32 ± 5 | Dissociative |
L = 1,4,8,11-tetramethyl-1,4,8,11-tetra-azacyclotetradecane (A) Isomer with all four N-methyl groups on the same side of the macrocyclic ligand plane. (B) Isomer with adjacent pairs of N-methyl groups on opposite sides of the macrocyclic plane.
Mechanistic Insights
The kinetic data reveals a significant difference in the acetonitrile exchange mechanism depending on the coordination number of the nickel(II) complex. The six-coordinate complexes, [Ni(CH3CN)6]2+ and [NiL(NCMe)2]2+ (B), both exhibit positive activation entropies (ΔS‡), which is indicative of a dissociative mechanism.[1][2] In this pathway, the rate-determining step is the dissociation of a coordinated acetonitrile molecule to form a lower-coordinate intermediate, which is then rapidly attacked by a solvent molecule.
In contrast, the five-coordinate complex, [NiL(NCMe)]2+ (A), displays a large negative activation entropy, suggesting an associative mechanism.[2] This implies that the rate-determining step involves the formation of a higher-coordinate transition state through the association of an incoming acetonitrile molecule before the departure of the coordinated ligand. The rate constants at 298.2 K are remarkably similar for the five- and six-coordinate macrocyclic complexes, despite the significant differences in their activation parameters.[2]
Experimental Protocols
The kinetic data presented in this guide were primarily obtained using NMR line-broadening techniques. This method is particularly well-suited for studying fast exchange processes.
NMR Line-Broadening Spectroscopy
The determination of ligand exchange rates via NMR is based on the analysis of the shape of the NMR signal of the exchanging ligand. The principle lies in the fact that the resonance line shape is sensitive to the rate of chemical exchange between two or more different magnetic environments.
A generalized workflow for a typical experiment is as follows:
-
Sample Preparation: Solutions of the nickel(II) complex are prepared in acetonitrile (or a deuterated analog such as CD3CN). For studies on the solvated ion, a simple nickel(II) salt like nickel(II) perchlorate is dissolved in acetonitrile.[1] For studies on specific complexes, the pre-synthesized complex is dissolved.[2] All solutions are prepared under an inert atmosphere to exclude moisture.
-
NMR Data Acquisition: The NMR spectra of the bulk acetonitrile are recorded over a range of temperatures. For 1H or 13C NMR, the line width of the methyl signal of acetonitrile is monitored.[2] In the case of 14N NMR, the resonance of the nitrogen atom of acetonitrile is observed.[1]
-
Data Analysis: The excess line broadening of the solvent resonance due to the paramagnetic nickel(II) complex is measured at each temperature. The rate of ligand exchange (1/τm, where τm is the mean lifetime of the ligand in the coordination sphere) is then calculated from the line broadening using the Swift-Connick equations.
-
Activation Parameters: The temperature dependence of the exchange rate constant (kex = 1/τm) is then used to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) by plotting ln(kex/T) versus 1/T (an Eyring plot).
Signaling Pathways and Logical Relationships
The choice of mechanism, either associative or dissociative, is a fundamental logical relationship in ligand exchange reactions. This can be visualized as a decision point influenced by the coordination environment of the metal center.
References
- 1. connectsci.au [connectsci.au]
- 2. Rates and activation parameters for acetonitrile exchange with five- and six-co-ordinate mono- and bis-(acetonitrile)(1,4,8,11-tetramethyl-1,4,8,1 1-tetra-azacyclotetradecane)nickel(II) perchlorate by carbon-13 paramagnetic nuclear magnetic resonance line broadening - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Influence of Counter-Ions on the Stability of Acetonitrile-Nickel Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to therapeutic agent design. This guide provides a comparative analysis of the influence of various counter-ions on the stability of acetonitrile-nickel(II) complexes, supported by experimental data and detailed methodologies.
The interaction between a central metal cation and its surrounding ligands is a fundamental aspect of coordination chemistry. In the case of acetonitrile-nickel(II) complexes, the counter-ion, though not directly bonded to the metal center in the primary coordination sphere, plays a crucial role in the overall stability and reactivity of the complex. This influence is primarily exerted through ion-pairing effects, which can modulate the Lewis acidity of the nickel center and affect the lability of the acetonitrile ligands.
This guide explores the stability of the hexakis(acetonitrile)nickel(II) cation, [Ni(CH3CN)6]2+, in the presence of common non-coordinating anions: perchlorate (ClO4-), tetrafluoroborate (BF4-), hexafluorophosphate (PF6-), and trifluoromethanesulfonate (OTf-).
Comparative Stability of Acetonitrile-Nickel Complexes
PF6- > BF4- > ClO4- ≈ OTf-
This trend is primarily attributed to the coordinating ability of the anion. Larger, more charge-diffuse, and less coordinating anions like hexafluorophosphate (PF6-) lead to a more "naked" and consequently more stable [Ni(CH3CN)6]2+ cation in solution. Conversely, smaller or more coordinating anions can interact more strongly with the nickel center, potentially displacing acetonitrile ligands and reducing the overall stability of the hexakis(acetonitrile) complex.
Table 1: Influence of Counter-Ion on the Properties of Acetonitrile-Nickel(II) Complexes
| Counter-Ion (X) | Formula of Salt | Coordination Tendency | Inferred Stability of [Ni(CH3CN)6]2+ | Key Observations |
| Perchlorate | --INVALID-LINK--2 | Weakly Coordinating | Moderate | Often used as a starting material for synthesizing other nickel complexes. |
| Tetrafluoroborate | --INVALID-LINK--2 | Weakly Coordinating | High | The BF4- anion is generally considered less coordinating than ClO4-. |
| Hexafluorophosphate | --INVALID-LINK--2 | Very Weakly Coordinating | Highest | The large and diffuse PF6- anion shows minimal interaction with the cationic complex. |
| Trifluoromethanesulfonate | --INVALID-LINK--2 | Weakly Coordinating | Moderate | Similar in coordinating ability to perchlorate. |
Note: The stability trend is inferred from various literature sources and the known coordinating abilities of the anions. Direct, side-by-side quantitative comparisons of stability constants are scarce.
Experimental Protocols for Assessing Complex Stability
Several experimental techniques can be employed to assess the stability of acetonitrile-nickel complexes and the influence of counter-ions.
UV-Visible (UV-Vis) Spectrophotometric Titration
This method relies on changes in the UV-Vis absorption spectrum of the nickel(II) ion upon complexation with acetonitrile. By titrating a solution of a nickel salt with a solution of acetonitrile in a non-coordinating solvent, the formation of the [Ni(CH3CN)6]2+ complex can be monitored.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the nickel(II) salt (e.g., Ni(ClO4)2·6H2O, Ni(BF4)2·6H2O) of known concentration in a non-coordinating solvent (e.g., dichloromethane).
-
Prepare a stock solution of acetonitrile of known concentration in the same solvent.
-
-
Titration:
-
Place a known volume and concentration of the nickel salt solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small, precise aliquots of the acetonitrile solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength corresponding to the d-d transition of the nickel(II) complex.
-
The binding isotherm (absorbance change vs. acetonitrile concentration) can be fitted to a suitable binding model (e.g., 1:6 metal-to-ligand) to determine the overall stability constant (β6).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to study the equilibrium between free and coordinated acetonitrile. The chemical shift of the acetonitrile protons will change upon coordination to the paramagnetic Ni(II) center.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of the nickel(II) salt (e.g., --INVALID-LINK--2) in a deuterated non-coordinating solvent (e.g., CD2Cl2).
-
Add varying, known concentrations of acetonitrile to each NMR tube.
-
-
NMR Measurement:
-
Acquire ¹H NMR spectra for each sample.
-
The presence of the paramagnetic Ni(II) will cause significant broadening and shifting of the acetonitrile proton signals.
-
-
Data Analysis:
-
The observed chemical shift of the acetonitrile protons is a weighted average of the shifts of the free and bound ligand.
-
By analyzing the change in chemical shift as a function of acetonitrile concentration, the equilibrium constant for the formation of the complex can be determined.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry can provide information about the stability of the complex by observing the redox potential of the Ni(II)/Ni(I) or Ni(II)/Ni(III) couple. The presence of the acetonitrile ligands will stabilize the Ni(II) oxidation state, shifting the redox potential compared to the solvated nickel ion. The magnitude of this shift can be related to the stability of the complex.
Experimental Protocol:
-
Electrolyte Solution:
-
Prepare a solution of the nickel(II) salt (e.g., --INVALID-LINK--2) in dry acetonitrile containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
-
Electrochemical Measurement:
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and a silver/silver ion reference electrode).
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox couple of interest.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) for the redox process.
-
Compare the E1/2 values for the [Ni(CH3CN)6]2+ complex with different counter-ions. A more positive reduction potential (for Ni(II)/Ni(I)) or a more negative oxidation potential (for Ni(II)/Ni(III)) indicates greater stability of the Ni(II) complex.
-
Visualizing Experimental Workflow and Logical Relationships
To illustrate the process of assessing the influence of counter-ions on acetonitrile-nickel stability, the following diagrams outline the experimental workflow and the underlying logic.
Caption: Experimental workflow for assessing counter-ion influence.
Caption: Logical relationship of counter-ion properties and complex stability.
A Head-to-Head Battle of Catalysts: Acetonitrile-Nickel vs. Palladium in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, cost, and sustainability of chemical syntheses. In the realm of cross-coupling reactions, palladium complexes have long been the reigning champions. However, the rising cost and lower abundance of palladium have spurred the search for viable alternatives. Enter acetonitrile-nickel catalysts, a promising contender offering a more economical and earth-abundant option. This guide provides an objective comparison of the performance of acetonitrile-nickel and palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for your research needs.
Performance Overview: A Tale of Two Metals
The performance of a catalyst is a multifaceted issue, encompassing its activity, selectivity, stability, and cost-effectiveness. While palladium catalysts are renowned for their broad substrate scope and high functional group tolerance, nickel catalysts, particularly those coordinated with acetonitrile, have emerged as powerful tools for specific applications, often outperforming their palladium counterparts under certain conditions.[1][2][3]
Nickel catalysts are significantly more affordable and are derived from a more abundant metal than palladium, presenting a greener and more sustainable option in the long run.[4] However, the extensive research into palladium catalysis has resulted in a more mature and diverse "toolbox" of ligands and reaction protocols.[5]
Mechanistically, both nickel and palladium catalysts follow similar elementary steps in cross-coupling reactions, including oxidative addition, transmetalation, and reductive elimination. A key difference lies in the accessibility of various oxidation states. Nickel more readily accesses odd-electron oxidation states like Ni(I) and Ni(III), which can open up unique reaction pathways, particularly for reactions involving alkyl electrophiles.[4][5]
Quantitative Data Comparison
The following tables summarize the performance of acetonitrile-nickel and palladium catalysts in key cross-coupling reactions based on reported experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following data compares the performance of a common nickel precatalyst, [NiCl(o-tol)(dppf)], with a palladium equivalent, [PdCl2(dppf)], in the coupling of various aryl bromides with phenylboronic acid.[6][7]
| Aryl Bromide | Functional Group | Yield (%) with [NiCl(o-tol)(dppf)] | Yield (%) with [PdCl2(dppf)] |
| 4-Bromoanisole | -OMe (electron-donating) | 95 | 98 |
| 4-Bromotoluene | -Me (electron-donating) | 92 | 99 |
| Bromobenzene | -H | 85 | 99 |
| 4-Bromobenzonitrile | -CN (electron-withdrawing) | 75 | 97 |
| 4-Bromobenzaldehyde | -CHO (coordinating) | 20 | 96 |
| 2-Bromopyridine | N-heterocycle (coordinating) | 5 | 92 |
Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), catalyst (2 mol%), solvent, 80 °C, 16 h.[6]
Sonogashira Coupling
The Sonogashira coupling forges a C(sp)-C(sp²) bond. Below is a comparison of nickel and palladium catalysts in the coupling of aryl halides with terminal alkynes.
| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | NiCl2(PPh3)2/CuI | 92 | [8] |
| Iodobenzene | Phenylacetylene | Pd(PPh3)4/CuI | 95 | [9] |
| 4-Iodoanisole | Phenylacetylene | Ni-Pd/MWCNTs | 98 | [10] |
| 4-Iodoanisole | Phenylacetylene | Pd/MWCNTs | 70 | [10] |
| 4-Bromobenzonitrile | Phenylacetylene | NiCl2(dppe)/CuI | 85 | [8] |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl2(dppf) | 94 | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds.
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Ni(COD)2/dppf | 95 | [12] |
| 4-Chlorotoluene | Morpholine | Pd(dba)2/BINAP | 88 | [13] |
| 4-Chloroanisole | Aniline | NiCl2(dppp) | 82 | [12] |
| 4-Chloroanisole | Aniline | Pd2(dba)3/Xantphos | 92 | [14] |
| 2-Chloropyridine | n-Hexylamine | Ni(OAc)2/dcypt | 78 | [15] |
| 2-Chloropyridine | n-Hexylamine | Pd(OAc)2/t-Bu3P | 90 | [14] |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
Catalyst: [NiCl2(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene)
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
[NiCl2(dppf)] (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, K3PO4, and [NiCl2(dppf)].
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[16]
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Catalyst: [PdCl2(dppf)]
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
K2CO3 (2.0 mmol, 2.0 equiv)
-
[PdCl2(dppf)] (0.02 mmol, 2 mol%)
-
1,4-Dioxane/H2O (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, K2CO3, and [PdCl2(dppf)].
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 8-10 hours.[17]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the key steps of oxidative addition, transmetalation (or related steps), and reductive elimination.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Sonogashira cross-coupling reaction.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion: Choosing the Right Tool for the Job
The decision between using an acetonitrile-nickel catalyst and a palladium catalyst is not a simple one and depends heavily on the specific application.
Choose Acetonitrile-Nickel Catalysts when:
-
Cost is a primary concern. Nickel is a significantly more economical option.
-
Sustainability and metal abundance are important factors.
-
The substrate is an aryl carbamate or another less reactive electrophile for which nickel shows superior activity. [4]
-
The reaction involves sp³-hybridized carbons where nickel's unique mechanistic pathways can be advantageous. [4]
Choose Palladium Catalysts when:
-
A broad substrate scope and high functional group tolerance are required. [5]
-
Well-established and robust protocols are preferred.
-
The reaction involves substrates with coordinating functional groups that may inhibit nickel catalysts. [1][6]
-
High turnover numbers and frequencies are critical for process efficiency.
Ultimately, the optimal choice of catalyst requires careful consideration of the specific transformation, substrate complexity, and project goals. This guide provides a foundation of data and protocols to inform that decision-making process, empowering researchers to select the most effective and efficient catalytic system for their synthetic endeavors.
References
- 1. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 2. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00027C [pubs.rsc.org]
- 11. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
A Comparative Guide to the Experimental Verification of Aconitrile-Nickel Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proposed mechanisms for acetonitrile-nickel reactions, supported by experimental data. It is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development.
The interaction between acetonitrile and nickel complexes is fundamental to a variety of catalytic processes, including cross-coupling reactions and cyanation. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. This guide explores the experimental evidence for three primary proposed mechanisms: C-CN bond activation, C-H bond activation, and a catalytic cyanation cycle involving C-CN cleavage.
Comparison of Proposed Mechanisms
The following table summarizes the key characteristics and experimental observations for the primary mechanisms of acetonitrile-nickel reactions.
| Mechanism | Description | Key Experimental Evidence | Relevant Nickel Species | Products |
| C-CN Bond Activation | Oxidative addition of the acetonitrile C-CN bond to a low-valent nickel center, forming a Ni(II) cyano-methyl complex.[1] | - Formation of (dippe)Ni(CN)(CH3) observed by NMR.[1]- DFT calculations show this pathway to be thermodynamically and kinetically favorable over C-H activation.[1] | Ni(0) complexes, e.g., [(dippe)Ni][1] | Ni(II) cyano-methyl complexes[1] |
| C-H Bond Activation | Activation of a C-H bond of the methyl group of acetonitrile at a nickel center, leading to the formation of a (cyanomethyl)nickel complex.[2][3] | - Isolation and structural characterization of (IPr)Ni(CH2CN)(acac) by X-ray crystallography.[2][3]- Observed "ligand flip" from N-bound acetonitrile to a C-bound cyanomethyl ligand.[2] | Ni(II) complexes with N-heterocyclic carbene (NHC) ligands.[2][3] | (Cyanomethyl)nickel complexes[2][3] |
| Catalytic Cyanation | A catalytic cycle for the cyanation of aryl halides where acetonitrile serves as the cyanide source, initiated by C-CN bond cleavage.[4][5] | - Successful cyanation of various aryl halides with acetonitrile.[4][5]- Proposed catalytic cycle supported by control experiments.[4] | --INVALID-LINK--2 with a reductant and ligand.[4][5] | Aryl nitriles[4][5] |
Experimental Protocols
Experimental Protocol for C-CN Bond Activation of Acetonitrile with a Ni(0) Complex
This protocol is based on the work of Jones and co-workers, which provides experimental and theoretical evidence for the preferential C-CN bond activation.[1]
Objective: To demonstrate the oxidative addition of the C-CN bond of acetonitrile to a zerovalent nickel complex.
Materials:
-
[(dippe)Ni(η²-NCMe)] (dippe = 1,2-bis(diisopropylphosphino)ethane)
-
Acetonitrile (anhydrous)
-
THF (anhydrous)
-
NMR tubes (J. Young)
-
Schlenk line and glassware
Procedure:
-
In a glovebox, a solution of [(dippe)Ni(η²-NCMe)] in THF is prepared.
-
An excess of acetonitrile is added to the solution at room temperature.
-
The reaction mixture is transferred to a J. Young NMR tube and sealed.
-
The reaction is monitored by ³¹P{¹H} and ¹H NMR spectroscopy over time.
-
Observation: The disappearance of the starting Ni(0) complex and the appearance of new signals corresponding to the C-CN bond activation product, (dippe)Ni(CN)(CH3), are observed.[1]
Characterization:
-
³¹P{¹H} NMR: Shows a shift in the phosphorus signals upon conversion from the Ni(0) starting material to the Ni(II) product.
-
¹H NMR: Allows for the identification of the methyl and cyano ligands in the product complex.
Experimental Protocol for the Synthesis of a (Cyanomethyl)nickel Complex via C-H Activation
This protocol is adapted from the synthesis of an NHC-ligated (cyanomethyl)nickel complex.[2][3]
Objective: To synthesize and characterize a (cyanomethyl)nickel complex resulting from C-H bond activation of acetonitrile.
Materials:
-
[(IPr)Ni(acac)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, acac = acetylacetonate)
-
NaH
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Schlenk line and glassware
Procedure:
-
A suspension of [(IPr)Ni(acac)Cl] and NaH in toluene is prepared in a Schlenk flask.
-
Acetonitrile is added to the suspension at room temperature.
-
The reaction mixture is stirred for a specified time (e.g., 12 hours) at room temperature.
-
The solvent is removed under vacuum.
-
The residue is extracted with a suitable solvent (e.g., pentane) and filtered.
-
The filtrate is concentrated and cooled to induce crystallization of the product, (IPr)Ni(CH2CN)(acac).
-
Observation: The formation of a new, stable nickel complex is observed, which can be isolated and characterized.[2][3]
Characterization:
-
X-ray Crystallography: Provides definitive structural evidence of the C-bound cyanomethyl ligand.
-
¹H and ¹³C NMR: Confirms the presence of the -CH₂CN ligand.
-
IR Spectroscopy: Shows a characteristic C≡N stretching frequency for the cyanomethyl ligand.
Experimental Protocol for Nickel-Catalyzed Cyanation of an Aryl Halide with Acetonitrile
This protocol is based on a reported nickel-catalyzed cyanation reaction utilizing acetonitrile as the cyanide source.[4][5]
Objective: To perform a nickel-catalyzed cyanation of an aryl halide using acetonitrile as the cyanating agent.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
--INVALID-LINK--₂
-
1,10-Phenanthroline (ligand)
-
1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (reductant)
-
Acetonitrile (anhydrous, as solvent and cyanide source)
-
Schlenk tube
Procedure:
-
In a glovebox, the aryl halide, --INVALID-LINK--₂, 1,10-phenanthroline, and the reductant are added to a Schlenk tube.
-
Acetonitrile is added as the solvent.
-
The Schlenk tube is sealed and the reaction mixture is heated at a specified temperature (e.g., 100 °C) for a set time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Observation: The formation of the corresponding aryl nitrile (e.g., 4-methylbenzonitrile) is confirmed by GC-MS and NMR analysis.[4][5]
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of the aryl halide and the yield of the aryl nitrile product.
-
¹H and ¹³C NMR: To confirm the structure of the purified product.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism for C-CN bond activation of acetonitrile by a Ni(0) complex.
Caption: Synthesis of a (cyanomethyl)nickel complex via C-H activation.
Caption: Plausible catalytic cycle for nickel-catalyzed cyanation of aryl halides.
References
- 1. Experimental and theoretical examination of C-CN and C-H bond activations of acetonitrile using zerovalent nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unveiling the Influence of Solvents on Acetonitrile-Nickel Complex Stability: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes in various solvent environments is paramount for predicting reaction kinetics, designing novel catalysts, and developing metallodrugs. This guide provides a comparative study of the solvent effects on the stability of the acetonitrile-nickel(II) complex, supported by experimental data and detailed methodologies.
The interaction between a metal ion and its surrounding solvent molecules plays a critical role in the thermodynamics of complex formation. The stability of a coordination complex, such as the acetonitrile-nickel(II) ion, is significantly influenced by the nature of the solvent. Factors including the solvent's donor strength, dielectric constant, and ability to form hydrogen bonds can alter the equilibrium of the complexation reaction. This guide delves into the comparative stability of the acetonitrile-nickel(II) complex in different solvent systems, offering valuable insights for optimizing reaction conditions and understanding fundamental coordination chemistry.
Comparative Stability of Nickel(II) Complexes in Different Solvents
The stability of a metal complex is quantified by its stability constant (log K) or the Gibbs free energy of formation (ΔG°). A higher stability constant indicates a more stable complex. While comprehensive comparative data for the acetonitrile-nickel(II) complex across a wide range of common organic solvents is scarce in publicly available literature, a significant study by Ishiguro et al. (2019) provides a detailed thermodynamic comparison in the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ([C₂mim][TFSA]), which can serve as a non-coordinating solvent environment to probe the intrinsic coordinating power of different solvent molecules.
The following table summarizes the overall stability constants (log βn) for the formation of [Ni(Solvent)n]²⁺ complexes, where the solvent is acetonitrile (AN), dimethyl sulfoxide (DMSO), or methanol (MeOH), in [C₂mim][TFSA] at 298.15 K.
| Solvent (S) | log β₁ ([Ni(S)]²⁺) | log β₂ ([Ni(S)₂]²⁺) | log β₃ ([Ni(S)₃]²⁺) |
| Acetonitrile (AN) | 2.5 | 4.5 | 6.0 |
| Dimethyl Sulfoxide (DMSO) | 4.0 | 7.5 | 10.5 |
| Methanol (MeOH) | 1.5 | 2.5 | 3.0 |
Data sourced from a study on complex formation of Nickel(II) in a TFSA⁻-based ionic liquid. The study used UV-visible spectroscopy to determine the thermodynamic parameters.[1]
From this data, the stability of the nickel(II) complexes with these solvents in the ionic liquid follows the order: DMSO > Acetonitrile > Methanol . This trend can be attributed to the differing donor strengths of the solvent molecules, with DMSO being a stronger Lewis base than acetonitrile, which in turn is stronger than methanol.
Experimental Protocols for Determining Complex Stability
The determination of stability constants for metal complexes is crucial for understanding their behavior in solution. Two common experimental techniques employed for this purpose are UV-Visible Spectrophotometry and Potentiometric Titration.
UV-Visible Spectrophotometric Titration
This method is particularly useful when the formation of the complex results in a change in the solution's absorbance in the UV-Visible region. The general workflow involves the systematic addition of a ligand (in this case, acetonitrile would be a component of the solvent system being varied) to a solution of the metal ion and measuring the corresponding changes in the absorbance spectrum.
Experimental Workflow:
Caption: Workflow for determining complex stability using UV-Vis spectrophotometry.
Methodology:
-
Preparation of Solutions: A stock solution of a nickel(II) salt (e.g., Ni(ClO₄)₂) is prepared in a relatively non-coordinating solvent. A series of solutions with a constant concentration of Ni(II) and varying concentrations of the ligand (acetonitrile) are prepared.
-
Spectrophotometric Measurements: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.
-
Data Analysis: The stability constants are determined by analyzing the relationship between the change in absorbance and the ligand concentration, often using methods like the mole-ratio method or by fitting the data to appropriate binding models.[2][3]
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants, especially when the ligand has acidic or basic properties. The principle involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) upon the addition of a titrant.
Logical Relationship of Potentiometric Data Analysis:
Caption: Data analysis pathway for potentiometric determination of stability constants.
Methodology:
-
Cell Calibration: The electrode system is calibrated to measure the hydrogen ion concentration accurately in the specific solvent mixture.
-
Titration: A solution containing the metal ion and the ligand is titrated with a standard solution of a strong base or acid.
-
Data Acquisition: The potential (or pH) is recorded after each addition of the titrant.
-
Calculation: The collected data is used to calculate the free ligand concentration and the average number of ligands bound to the metal ion at each point in the titration.
-
Formation Curve: A formation curve is constructed by plotting the average number of bound ligands against the negative logarithm of the free ligand concentration.
-
Stability Constant Determination: The stepwise stability constants are then determined from the formation curve using computational methods.[4][5][6][7][8]
Conclusion
The stability of the acetonitrile-nickel(II) complex is intricately linked to the properties of the surrounding solvent. The provided data from studies in an ionic liquid highlights that stronger donor solvents like DMSO lead to more stable nickel(II) complexes compared to acetonitrile and methanol. Understanding these solvent-dependent stability trends is crucial for controlling chemical reactions and designing systems with desired properties. The experimental protocols outlined for UV-Visible spectrophotometry and potentiometric titration provide robust frameworks for researchers to determine the stability constants of metal complexes in their specific systems of interest. Further research providing comparative data in a wider array of common organic solvents would be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff’s Base in Different Solvents : Oriental Journal of Chemistry [orientjchem.org]
- 3. curresweb.com [curresweb.com]
- 4. First potentiometric determination of stability constants of nickel(II) complexes with tetra-azacycloalkanes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. hakon-art.com [hakon-art.com]
- 6. ijnc.ir [ijnc.ir]
- 7. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. makhillpublications.co [makhillpublications.co]
Safety Operating Guide
Navigating the Disposal of Acetonitrile-Nickel (1/1) Waste: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling complex mixtures such as Acetonitrile-Nickel (1/1), a clear and precise disposal protocol is essential. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this hazardous waste stream, ensuring compliance and minimizing risk.
Acetonitrile is a flammable and toxic solvent, while nickel compounds are associated with various health hazards, including potential carcinogenicity.[1][2] The combination of these two substances creates a mixed hazardous waste that requires careful management.
Hazardous Waste Profile
Understanding the specific hazards associated with the components of the waste stream is the first step in proper disposal. Both acetonitrile and nickel compounds are regulated as hazardous materials.
| Component | Hazard Classification | EPA Waste Code | Primary Hazards |
| Acetonitrile | Ignitable, Toxic | U003[3][4] | Flammable liquid, toxic by inhalation, ingestion, and skin absorption.[2][5] |
| Nickel Compounds | Toxic | Varies (e.g., P074 for Nickel Cyanide)[6] | Potential carcinogen, skin sensitizer, toxic.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of Acetonitrile-Nickel (1/1) waste. Direct treatment or neutralization of this mixed waste in a standard laboratory setting is not recommended.[7] The preferred and safest method is collection by a licensed hazardous waste disposal service.[7]
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of Acetonitrile-Nickel (1/1) waste. The container must be made of a material compatible with both acetonitrile and the specific nickel compound. Consult chemical compatibility charts to ensure the container material will not degrade.
-
Avoid Mixing: Do not mix this waste with other waste streams, especially those containing oxidizers, strong acids, or strong bases, to prevent dangerous chemical reactions.[8]
Container Labeling
Proper labeling is crucial for safety and regulatory compliance. The label on your waste container should include the following information:
-
The words "Hazardous Waste"[9]
-
The full chemical names: "Acetonitrile" and the specific name of the nickel compound.
-
The approximate concentration of each component.
-
The relevant hazard warnings: "Flammable" and "Toxic".[10]
-
The date when waste was first added to the container.[10]
Safe Storage in the Laboratory
-
Storage Location: Store the sealed waste container in a designated, well-ventilated area, such as a flammable storage cabinet.[10]
-
Ignition Sources: Keep the storage area free from any sources of ignition, including open flames, sparks, and hot surfaces.[5][10]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal.[10] They will provide guidance on specific internal procedures and schedule a pickup.
-
Professional Disposal Service: The EHS department will typically arrange for the waste to be collected by a licensed hazardous waste disposal company.[7] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the proper management of Acetonitrile-Nickel (1/1) waste from generation to final disposal.
Caption: Workflow for the safe disposal of Acetonitrile-Nickel (1/1) waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If safe to do so, eliminate all ignition sources.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[11]
-
Use an inert absorbent material, such as a spill pad or sand, to contain and absorb the spill.
-
Place the used absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.[11]
-
-
Large Spills (>100 mL):
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Acetonitrile-Nickel (1/1) waste, protecting themselves, their colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. media.laballey.com [media.laballey.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 6. wku.edu [wku.edu]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. fishersci.fr [fishersci.fr]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. astate.edu [astate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
